2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary & Chemical Identity In modern drug discovery and medicinal chemistry, polyfunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-(Aminomethyl)-5-bromobenzonitrile hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern drug discovery and medicinal chemistry, polyfunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS: 2684295-09-6) represents a highly versatile, orthogonally reactive scaffold[1]. It features three distinct reactive sites: an aryl bromide for transition-metal-catalyzed cross-coupling, a primary amine for acylation or alkylation, and a nitrile group that can participate in cyclization or reduction pathways.
Because the free base form (CAS: 1261726-31-1) is prone to spontaneous intramolecular cyclization (forming isoindoline derivatives) and oxidative degradation, the compound is universally synthesized and stored as a hydrochloride salt[2]. This protonation renders the primary amine non-nucleophilic, ensuring long-term shelf stability and consistent stoichiometric behavior during downstream synthesis.
Quantitative Physicochemical Profile
To facilitate experimental planning, all critical physicochemical data is summarized in Table 1.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Free Base CAS Number
1261726-31-1
Hydrochloride CAS Number
2684295-09-6
Molecular Formula
C₈H₈BrClN₂ (C₈H₇BrN₂ · HCl)
Molecular Weight
247.52 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, and Water; Insoluble in Hexanes
The synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride requires strict regiocontrol to prevent over-alkylation and premature cyclization. The optimal pathway relies on a three-stage sequence: radical bromination, controlled amination, and salt formation.
Fig 1: Step-by-step synthetic workflow for 2-(Aminomethyl)-5-bromobenzonitrile HCl.
Precursor Activation: Wohl-Ziegler Bromination
The first step involves the functionalization of the inert benzylic methyl group of 5-bromo-2-methylbenzonitrile. We utilize N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN)[3].
Causality of Reagent Choice: AIBN is selected because it thermally decomposes at 80°C to generate nitrogen gas and two 2-cyanoprop-2-yl radicals. These radicals abstract bromine from NBS to initiate a highly selective Wohl-Ziegler chain reaction. The benzylic position is exclusively targeted due to the resonance stabilization of the resulting benzylic radical, leaving the aryl bromide untouched.
Controlled Amination: The Gabriel Pathway
Direct amination of 5-bromo-2-(bromomethyl)benzonitrile with ammonia gas is highly discouraged. Primary amines generated in situ are more nucleophilic than ammonia, leading to a cascade of over-alkylation (yielding secondary and tertiary amine by-products).
Causality of Reagent Choice: To enforce strict mono-alkylation, the is employed[4]. Potassium phthalimide acts as a sterically hindered, protected ammonia equivalent. Subsequent hydrazinolysis cleanly liberates the primary amine without risk of over-reaction.
Stabilization: Hydrochloride Salt Formation
Once the free base is liberated, the proximity of the nucleophilic primary amine to the electrophilic nitrile carbon creates a thermodynamic sink toward intramolecular cyclization.
Causality of Reagent Choice: Immediate treatment with anhydrous HCl gas (or HCl in dioxane) protonates the amine (forming an ammonium cation), completely neutralizing its nucleophilicity. This ensures the structural integrity of the molecule during long-term storage.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.
Protocol A: Synthesis of 5-Bromo-2-(bromomethyl)benzonitrile
Reaction Setup: Dissolve 5-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous CCl₄ (or trifluorotoluene as a greener alternative) at a concentration of 0.5 M.
Initiation: Add NBS (1.05 eq) and AIBN (0.1 eq). Equip the flask with a reflux condenser and heat to 80°C under an inert argon atmosphere for 16 hours[3].
Workup: Cool the mixture to 0°C. The by-product (succinimide) will precipitate and float. Filter the mixture, concentrate the filtrate under reduced pressure, and extract with Ethyl Acetate. Wash with water and brine, then dry over Na₂SO₄.
Self-Validation Check (NMR): Before proceeding, analyze the crude product via ¹H NMR (DMSO-d₆). The reaction is only successful if the benzylic methyl singlet at ~2.50 ppm has disappeared and a new singlet at ~4.80 ppm has emerged. If the 2.50 ppm signal persists, unreacted starting material remains and must be separated via silica gel chromatography to prevent downstream impurities.
Protocol B: Gabriel Amination and Salt Formation
Imide Formation: Dissolve the validated 5-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF. Add potassium phthalimide (1.1 eq) and stir at 90°C for 5 hours. Quench with ice water to precipitate the intermediate; filter and dry.
Hydrazinolysis: Suspend the intermediate in ethanol (0.2 M). Add hydrazine hydrate (3.0 eq) and reflux for 2 hours[4]. A white precipitate of phthalhydrazide will form.
Free Base Isolation: Cool the mixture, filter off the phthalhydrazide, and concentrate the filtrate. Redissolve in Dichloromethane (DCM), wash with 1M NaOH, dry, and concentrate to yield the crude free base.
Salt Formation: Immediately dissolve the free base in dry diethyl ether at 0°C. Dropwise, add 2.0 M HCl in dioxane until precipitation ceases. Filter the resulting white solid and wash with cold ether.
Self-Validation Check (NMR): ¹H NMR (DMSO-d₆) must show a broad integration of 3 protons at ~8.50 ppm (the -NH₃⁺ group) and a sharp singlet at ~4.20 ppm (the benzylic -CH₂- group).
Table 2: Diagnostic NMR Shifts for Protocol Validation
The true value of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride lies in its orthogonal reactivity, allowing researchers to selectively target specific functional groups without protecting group chemistry.
Cross-Coupling (Targeting the Aryl Bromide): The C5 bromine atom is highly active for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Because the amine is tied up as a hydrochloride salt, it generally does not interfere with Pd-catalysts, allowing for clean biaryl formation.
Cyclization (Targeting Nitrile and Amine): By treating the salt with a strong base (e.g., NaH or KOtBu), the free amine is liberated and can be forced to attack the adjacent nitrile group. This intramolecular cyclization is a premier method for synthesizing biologically active isoindoline and quinazoline pharmacophores.
References
World Intellectual Property Organization. "WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology". Google Patents.
United States Patent Office. "US6313139B1 - Benzylamine derivatives which are useful in treating psychiatric disorders". Google Patents.
Synthesis Pathways for 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Technical Guide
Executive Summary 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS 1261726-31-1) is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of isoindoline derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS 1261726-31-1) is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of isoindoline derivatives, kinase inhibitors, and advanced pharmaceutical intermediates. The molecule presents a unique synthetic challenge: it contains three orthogonal functional groups—a primary amine, a nitrile, and an aryl bromide.
Designing a synthesis pathway for this compound requires strict chemoselectivity to prevent overalkylation of the amine, hydrodehalogenation of the aryl bromide, or unintended reduction of the nitrile group. This whitepaper details the strategic retrosynthetic analysis and provides field-proven, self-validating experimental protocols for its synthesis.
Strategic Retrosynthetic Analysis
The most efficient syntheses of 2-(Aminomethyl)-5-bromobenzonitrile trace back to the commercially available and inexpensive starting material, [1].
The functionalization of the ortho-methyl group can be achieved via two primary intermediates:
5-Bromo-2-(bromomethyl)benzonitrile : Accessed via radical bromination, serving as an electrophile for controlled amination.
5-Bromo-2-formylbenzonitrile : Accessed via oxidation or gem-dibromination/hydrolysis, serving as a precursor for reductive amination.
Caption: Retrosynthetic strategy for 2-(Aminomethyl)-5-bromobenzonitrile HCl.
Primary Synthesis Pathway: The Delépine Sequence
Direct amination of a benzyl halide with ammonia typically yields a complex mixture of primary, secondary, and tertiary amines because the initial primary amine product is more nucleophilic than the ammonia starting material. To circumvent this, the [2] is employed as the industry standard for scalable synthesis.
Mechanistic Causality
Wohl-Ziegler Bromination : The sequence begins with the [4] of the methyl group using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). NBS provides a low, steady concentration of Br₂, which strongly favors benzylic radical substitution over electrophilic aromatic substitution on the ring.
Steric Shielding via HMTA : Hexamethylenetetramine (HMTA) acts as a bulky nucleophile. Upon reacting with the bromomethyl intermediate, it forms a highly stable, insoluble quaternary ammonium salt. This steric bulk physically prevents any further alkylation.
Acidic Hydrolysis : Refluxing the quaternary salt in ethanolic HCl breaks down the HMTA cage into formaldehyde and ammonium chloride, releasing the target primary amine directly as its hydrochloride salt.
Caption: Workflow of the Delépine synthesis pathway.
Experimental Protocol: Delépine Sequence
Step 1: Bromination
Dissolve 5-bromo-2-methylbenzonitrile (10.0 g, 51.0 mmol) in 100 mL of anhydrous acetonitrile.
Self-Validation: Heat to reflux (approx. 80 °C). The reaction mixture will initially turn orange/red and gradually fade to pale yellow as the NBS is consumed. Monitor via TLC (Hexane/EtOAc 9:1); completion is indicated by the disappearance of the starting material (approx. 4-6 hours).
Cool to room temperature, filter the succinimide byproduct, and concentrate the filtrate to yield crude 5-bromo-2-(bromomethyl)benzonitrile.
Step 2: Quaternization & Hydrolysis
Dissolve the crude bromomethyl intermediate in 80 mL of chloroform.
Add HMTA (7.8 g, 56.1 mmol) in one portion. Stir at room temperature for 12 hours.
Self-Validation: A dense white precipitate will form. This visual cue confirms successful quaternization and prevents overalkylation.
Filter the quaternary salt and wash with cold chloroform.
Suspend the solid in 100 mL of absolute ethanol. Add 20 mL of concentrated HCl (37%).
Reflux for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride.
Filter hot to remove NH₄Cl. Concentrate the filtrate in vacuo and recrystallize from ethanol/ether to yield 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride as a white crystalline solid.
Alternative Synthesis Pathway: The Azide-Staudinger Route
When absolute chemoselectivity and high purity are prioritized over reagent cost, the [3] provides an exceptionally mild alternative.
Mechanistic Causality
Catalytic hydrogenation (e.g., H₂ with Pd/C) of an azide poses a severe risk of hydrodehalogenation (loss of the bromine atom) and over-reduction of the nitrile group. The Staudinger reaction utilizes triphenylphosphine (PPh₃) to selectively reduce the azide to an iminophosphorane intermediate. Subsequent hydrolysis with water yields the primary amine, leaving both the halogen and nitrile completely untouched.
Caption: Workflow of the Azide-Staudinger synthesis pathway.
Experimental Protocol: Azide-Staudinger Route
Step 1: Azidation
Dissolve 5-bromo-2-(bromomethyl)benzonitrile (5.0 g, 18.2 mmol) in 50 mL of anhydrous DMF.
Add sodium azide (1.42 g, 21.8 mmol) carefully. Stir at room temperature for 4 hours.
Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the azide intermediate. (Caution: Handle azides with care; do not concentrate to absolute dryness if shock sensitivity is a concern).
Step 2: Staudinger Reduction & Salt Formation
Dissolve the crude azide in 40 mL of THF. Add PPh₃ (5.2 g, 19.8 mmol).
Self-Validation: Stir at room temperature. The immediate evolution of nitrogen gas (bubbling) confirms the formation of the iminophosphorane.
Once gas evolution ceases (approx. 2 hours), add 5 mL of distilled water and heat to 50 °C for 4 hours to hydrolyze the intermediate.
Concentrate the mixture, dissolve in diethyl ether, and cool to 0 °C.
Add 4M HCl in dioxane dropwise until precipitation ceases. Filter the resulting 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride salt.
Quantitative Comparison of Synthesis Pathways
To assist process chemists in selecting the optimal route, the following table summarizes the quantitative and qualitative metrics of the discussed pathways, including the [5] followed by reductive amination.
High risk of concurrent nitrile reduction depending on the hydride source.
Conclusion
The synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride requires careful navigation around its sensitive functional groups. For large-scale and cost-sensitive applications, the Delépine sequence remains the gold standard, utilizing steric bulk to enforce chemoselectivity. Conversely, for discovery-scale syntheses where absolute purity is paramount, the Azide-Staudinger route provides an elegant, highly selective alternative that entirely avoids the risk of overalkylation and hydrodehalogenation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12994004, 5-Bromo-2-methylbenzonitrile." PubChem,[Link]
Wang, Zerong. "Delépine Reaction." Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010.[Link]
Wang, Zerong. "Wohl-Ziegler Bromination." Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010.[Link]
Nardi, Monica, et al. "Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles." Arkivoc, 2016.[Link]
Foundational
An In-depth Technical Guide to 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a compound of interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established chemical principles, and predictive models. It covers the compound's identity, predicted physicochemical properties, a proposed synthetic route from its precursor, and detailed protocols for its characterization using modern analytical techniques. Furthermore, this document explores the potential applications of this compound as a versatile building block in the development of novel therapeutics, drawing on the reactivity of its constituent functional groups. The insights provided herein are intended to empower researchers to effectively synthesize, characterize, and utilize 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in their research and development endeavors.
Introduction
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a substituted aromatic compound featuring a benzonitrile core, a reactive aminomethyl group, and a bromine atom. Such multifaceted molecules are of significant interest in drug discovery and materials science. The benzonitrile moiety can participate in various chemical transformations, while the aminomethyl group offers a site for derivatization, and the bromine atom is amenable to cross-coupling reactions.[1][2] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for its handling and use in various applications.[3]
This guide aims to provide a detailed technical resource for researchers, addressing the current information gap on this specific compound by presenting a logical framework for its synthesis and characterization.
Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly)[4]
Proposed Synthesis Workflow
A plausible and efficient synthetic route to 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride involves a two-step process starting from the commercially available 2-Amino-5-bromobenzonitrile. The workflow is depicted below:
Caption: Proposed two-step synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis:
Step 1: Synthesis of 2-(Aminomethyl)-5-bromobenzonitrile (Free Base)
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromobenzonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF).
Reduction: Cool the solution in an ice bath. Add a suitable reducing agent (e.g., borane-tetrahydrofuran complex or lithium aluminum hydride) dropwise to the solution. The choice of reducing agent is critical to selectively reduce the amino group without affecting the nitrile or bromo functionalities.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Work-up: Once the reaction is complete, quench the reaction carefully by the slow addition of water or an appropriate aqueous solution.
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude free base.
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-(Aminomethyl)-5-bromobenzonitrile.
Step 2: Formation of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Dissolution: Dissolve the purified 2-(Aminomethyl)-5-bromobenzonitrile free base in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the dissolved free base while stirring.
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
Isolation: Collect the solid product by filtration.
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material and excess HCl. Dry the final product under vacuum to obtain 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride as a solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the amine proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the benzonitrile ring, the nitrile carbon, and the benzylic carbon of the aminomethyl group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the key functional groups:
N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.
C≡N stretching: A sharp peak around 2220-2260 cm⁻¹ for the nitrile group.
C-H stretching: For the aromatic and aminomethyl groups.
C-Br stretching: In the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base is expected to show a molecular ion peak corresponding to the molecular weight of 2-(Aminomethyl)-5-bromobenzonitrile. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Potential Applications in Drug Discovery and Organic Synthesis
While specific applications for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride are not extensively documented, its structure suggests significant potential as a versatile building block in several areas:
Medicinal Chemistry: The molecule contains three key pharmacophoric features. The aminomethyl group can be readily derivatized to introduce various side chains to explore structure-activity relationships. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl or alkyl groups.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for molecular diversification.[5]
Caption: Potential synthetic transformations and therapeutic applications of the core scaffold.
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to introduce diverse substituents through the aminomethyl and bromo functionalities makes this compound an attractive starting point for the synthesis of novel kinase inhibitors.[6]
Central Nervous System (CNS) Agents: The benzonitrile scaffold is present in various CNS-active compounds. Further elaboration of this molecule could lead to the discovery of new therapeutic agents for neurological disorders.
Materials Science: The rigid aromatic structure and the presence of polar functional groups could make derivatives of this compound suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials.
Safety and Handling
As a hydrochloride salt of a primary amine, 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride should be handled with care. It is predicted to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of a closely related compound until one for the specific molecule becomes available.
Conclusion
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride represents a promising, yet under-explored, building block for chemical synthesis. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic route, and potential applications. By leveraging the information and protocols outlined herein, researchers can confidently approach the synthesis and utilization of this versatile compound in their pursuit of novel molecules with therapeutic or material applications. The continued exploration of such unique chemical scaffolds is paramount to advancing the frontiers of science.
References
BenchChem. (2025). Application of 4-Bromo-2-methylbenzonitrile in Pharmaceutical Drug Discovery: A Detailed Guide.
LookChem. (n.d.). Cas 15996-76-6,4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from [Link]
BenchChem. (2026, March 6). Enhancing Synthesis: The Role of 3-Bromobenzonitrile in Pharma.
BenchChem. (2025, October 24). 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective.
MySkinRecipes. (n.d.). 2-(Aminomethyl)benzonitrile hydrochloride. Retrieved from [Link]
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride as a synthetic building block.
An In-Depth Technical Guide to 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Versatile Trifunctional Building Block for Advanced Synthesis Introduction: Unlocking Synthetic Diversity In the landscape of modern dru...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Versatile Trifunctional Building Block for Advanced Synthesis
Introduction: Unlocking Synthetic Diversity
In the landscape of modern drug discovery and materials science, the demand for complex molecular architectures from versatile and efficient starting materials has never been greater. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride emerges as a uniquely powerful synthetic building block, offering three distinct and orthogonally reactive functional groups within a single, stable scaffold. The primary amine of the aminomethyl group, the aryl bromide, and the nitrile moiety provide a strategic triad of reaction handles. This guide, intended for researchers and drug development professionals, explores the prospective synthesis, reactivity, and strategic applications of this compound, providing a framework for its use in creating diverse chemical libraries and novel molecular entities. While direct literature on this specific hydrochloride salt is sparse, its utility can be expertly inferred from the well-established chemistry of its constituent parts, making it a high-potential tool for complex syntheses.
Physicochemical & Structural Data
A comprehensive understanding of a building block begins with its fundamental properties. The data below is calculated or inferred from closely related analogs to provide a reliable profile for laboratory use.
The strategic value of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride necessitates a reliable synthetic route. A plausible and efficient pathway begins with the commercially available 5-bromo-2-methylbenzonitrile. The workflow involves a selective benzylic bromination followed by a nucleophilic substitution to install the amine functionality.
Caption: Proposed synthetic workflow for the target compound.
Expert Rationale Behind the Synthetic Design:
Benzylic Bromination: The synthesis initiates with a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). This method is highly selective for the benzylic position over the aromatic ring, preserving the crucial aryl bromide handle for subsequent reactions.
Introduction of Nitrogen: Direct amination with ammonia can lead to over-alkylation. Therefore, a two-step sequence using sodium azide (NaN₃) to form the benzyl azide is preferred. This is a clean, high-yielding reaction that avoids polyalkylation.
Reduction to Primary Amine: The resulting azide is safely and efficiently reduced to the primary amine. The Staudinger reaction (using triphenylphosphine and water) or catalytic hydrogenation (H₂ over Pd/C) are standard, high-yield methods for this transformation.
Hydrochloride Salt Formation: The final step involves treating the free amine with a solution of hydrogen chloride (e.g., in diethyl ether or isopropanol). This converts the amine to its hydrochloride salt, which significantly improves its stability, shelf-life, and handling characteristics, while often enhancing solubility in aqueous or protic media for subsequent reactions.[2]
The Trifunctional Reactivity: A Medicinal Chemist's Toolkit
The power of this building block lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
Caption: Reactivity map of the three key functional groups.
The Aminomethyl Group: A Nucleophilic Hub
The primary benzylamine moiety is a potent nucleophile, ideal for constructing amides, sulfonamides, and for N-alkylation reactions.
Acylation: Reacts readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds, a cornerstone of many pharmaceutical structures.
Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield secondary or tertiary amines. This is a highly efficient method for introducing molecular diversity.
The Aryl Bromide: The Cross-Coupling Handle
The bromine atom is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.[4] This is one of the most robust and widely used methods for constructing biaryl systems.
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form substituted anilines, providing direct access to complex amine-containing scaffolds.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable components in many bioactive molecules and can serve as handles for further click-chemistry transformations.
The Nitrile Group: A Latent Carboxylate
The nitrile group is a stable and versatile functional group that can be transformed under more forcing conditions.
Hydrolysis: Can be hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions. This "latent carboxylate" strategy allows for late-stage introduction of a key acidic group.
Reduction: Can be reduced to a primary amine (e.g., with LiAlH₄ or catalytic hydrogenation), providing a route to diamine structures.
Application Workflow: Rapid Library Generation
This building block is exceptionally well-suited for diversity-oriented synthesis. A medicinal chemist can use a multi-step workflow to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Workflow for diversity-oriented synthesis.
This protocol details a representative Suzuki coupling reaction. Note: Since the primary amine can interfere with some Pd catalysts, it is best practice to protect it first, for example, as a Boc-carbamate.
Objective: To couple Boc-protected 2-(aminomethyl)-5-bromobenzonitrile with phenylboronic acid.
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add N-Boc-2-(aminomethyl)-5-bromobenzonitrile, phenylboronic acid, and K₃PO₄.
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the reaction flask.
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed dioxane/water solvent mixture via syringe.
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Deprotection: The resulting Boc-protected product can be deprotected by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final free amine.
Safety & Handling
While a specific Safety Data Sheet (SDS) for the title compound is unavailable, a robust safety profile can be inferred from its functional components and close analogs like 2-amino-5-bromobenzonitrile and benzyl bromides.[3][5][6]
Hazard Category
Description & Precaution
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[7] Avoid generating dust. Handle in a well-ventilated fume hood.
Skin/Eye Irritation
Causes skin and serious eye irritation.[6][8] Wear appropriate PPE.
Personal Protective Equipment (PPE)
Chemical safety goggles, nitrile gloves, and a lab coat are mandatory.[5] Use respiratory protection if dust is generated.
First Aid
Eyes: Rinse cautiously with water for several minutes.[5] Skin: Wash with plenty of soap and water.[5] Ingestion: Rinse mouth. Do NOT induce vomiting.[5] In all cases of exposure, seek immediate medical attention.
Handling & Storage
Store in a cool, dry, well-ventilated area away from oxidizing agents.[9] Keep container tightly sealed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and degradation.
Conclusion
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride represents a strategically designed and highly valuable building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a programmed, sequential, or orthogonal derivatization, enabling the efficient construction of complex molecules and diverse compound libraries. By understanding the distinct reactivity of the aminomethyl, aryl bromide, and nitrile groups, researchers can unlock new pathways to novel therapeutics and functional materials. This guide provides the foundational knowledge—from proposed synthesis to application workflows—to empower scientists to integrate this potent tool into their research and development programs.
References
ChemicalBook. (2025, July 24). 2-AMINO-5-BROMOBENZONITRILE Chemical Properties,Uses,Production.
The Trifunctional Advantage: A Technical Guide to 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride in Medicinal Chemistry
Executive Summary In modern drug discovery, the rapid exploration of chemical space relies heavily on the use of advanced, multi-functional building blocks. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS 2684295-...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Summary
In modern drug discovery, the rapid exploration of chemical space relies heavily on the use of advanced, multi-functional building blocks. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS 2684295-09-6) represents a "privileged trifunctional scaffold." By integrating a primary amine, an aryl bromide, and a nitrile group onto a single benzene ring, this compound offers three orthogonal vectors for late-stage functionalization.
This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this scaffold. We will explore how its unique structural topology accelerates hit-to-lead optimization, enabling the divergent synthesis of kinase inhibitors, bioorthogonal probes, and complex heterocycles[1][2].
Physicochemical Profiling & Structural Causality
Working with the free base of aminomethyl benzonitriles (CAS 1261726-31-1) often presents bench-stability challenges. Primary benzylamines are prone to spontaneous oxidation or intermolecular condensation, particularly when in close proximity to an electrophilic nitrile group.
To circumvent this, the compound is supplied and utilized as a hydrochloride salt . Protonation of the primary amine completely suppresses its nucleophilicity during storage, ensuring long-term stability and preventing degradation. During synthesis, the amine is easily liberated in situ using a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
Soluble in DMF, DMSO, MeOH; Insoluble in non-polar solvents
Strategic Orthogonality: The Trifunctional Vector System
The true value of this scaffold lies in the chemoselectivity of its three functional groups. A Senior Medicinal Chemist can selectively address one site without requiring cumbersome protection/deprotection strategies for the others.
Vector 1: The Aminomethyl Group (sp³ C-N bond formation). The primary amine is highly nucleophilic once freed from its HCl salt. It readily undergoes HATU-mediated amide coupling[3] or reductive amination.
Vector 2: The Aryl Bromide (sp² C-C/C-N bond formation). The bromide is primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the ortho-nitrile group actually accelerates the oxidative addition of Pd(0) to the C-Br bond[4].
Vector 3: The Nitrile Group. Often retained as a metabolic soft-spot blocker or hydrogen-bond acceptor, the nitrile can also be converted into a tetrazole (a carboxylic acid bioisostere) or reacted with hydrazine to form a tetrazine for Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry[2].
Caption: Divergent functionalization pathways of the trifunctional scaffold.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols have been engineered to exploit the scaffold's orthogonality.
Objective: Form an amide bond at the primary amine while leaving the aryl bromide and nitrile completely intact.
Causality: We utilize HATU as the coupling reagent because it provides rapid reaction kinetics and high efficiency via an OAt-active ester intermediate[3]. DIPEA is chosen as the base because it is sterically hindered, preventing it from acting as a competing nucleophile, while being basic enough to liberate the hydrochloride salt of our scaffold.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an argon atmosphere, dissolve the desired carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir the mixture at room temperature for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the active ester.
Salt Freeing & Coupling: Add 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.05 equiv) directly to the mixture. The excess DIPEA immediately neutralizes the HCl salt, liberating the primary amine which attacks the active ester.
Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS. The aryl bromide and nitrile will remain unreactive under these mild conditions.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Caption: Step-by-step workflow for chemoselective HATU-mediated amide coupling.
Objective: Extend the aromatic system via the aryl bromide.
Causality: If the primary amine has been converted to an amide (via Protocol A), the molecule is perfectly primed for Suzuki coupling. We select Pd(dppf)Cl₂ as the catalyst because its bidentate ligand (dppf) enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing unwanted side reactions[4].
Step-by-Step Methodology:
Setup: To a microwave vial, add the bromobenzonitrile intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
Base Addition: Add K₂CO₃ (3.0 equiv).
Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). The water is critical for dissolving the inorganic base and activating the boronic acid to form the reactive boronate complex.
Reaction: Seal the vial, purge with argon, and heat to 90°C for 4 hours (or microwave at 110°C for 30 minutes).
Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water, dry, and purify via chromatography.
Applications in Target-Based Drug Discovery
The structural motif provided by 2-(Aminomethyl)-5-bromobenzonitrile has been instrumental in several recent high-profile medicinal chemistry campaigns:
Prolyl Hydroxylase Domain (PHD) Inhibitors: Aminomethyl benzonitrile derivatives have been heavily utilized in the synthesis of PHD inhibitors for the treatment of anemia. The benzonitrile ring provides critical pi-stacking and dipole interactions within the enzyme's active site, while the aminomethyl group serves as a linker to the core pharmacophore[1].
Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: In the pursuit of novel immuno-oncology agents, researchers have utilized similar aminomethyl benzonitrile scaffolds to synthesize highly potent benzimidazole-based IDO1 inhibitors. The functional groups allow for extensive bonding networks within the protein active site, achieving low nanomolar inhibitory potency[5].
Bioorthogonal Hydrogels and Probes: The nitrile group on this scaffold is a direct precursor for the synthesis of tetrazines. By refluxing the nitrile intermediate with hydrazine and a Lewis acid, it can be converted into a tetrazine, which is subsequently used in Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry to create highly biocompatible, injectable hydrogels for drug delivery[2].
References
Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase‑1 (IDO1) Inhibitors: From Structure. IRIS. Available at:[Link]
Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Fast Absorbent and Highly Bioorthogonal Hydrogels Developed by IEDDA Click Reaction for Drug Delivery Application. MDPI. Available at: [Link]
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]
Spectroscopic Characterization of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Technical Guide
Introduction 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a substituted aromatic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. It...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a substituted aromatic compound with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring a reactive aminomethyl group, a nitrile functionality, and a bromine atom on the aromatic ring, allows for diverse synthetic modifications. Accurate structural elucidation and purity assessment are paramount for its use in research and development, necessitating a thorough understanding of its spectroscopic properties.
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. As direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed predictive analysis. This approach is designed to assist researchers, scientists, and drug development professionals in spectral interpretation, quality control, and structural verification.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride incorporates several key functional groups that will give rise to characteristic signals in its spectra.
Figure 1: Chemical structure of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for small molecules like the topic compound is as follows:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the acidic proton of the hydrochloride salt and the amine protons may be exchangeable.
¹H NMR Acquisition:
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
Acquisition Parameters: A standard single-pulse sequence with a spectral width of -2 to 12 ppm, a calibrated 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient depending on the sample concentration.
¹³C NMR Acquisition:
Spectrometer: A spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
Acquisition Parameters: A standard proton-decoupled single-pulse sequence. A spectral width of 0 to 170 ppm, a 30° flip angle to allow for faster repetition, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A higher number of scans (1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum should be phased and the chemical shift calibrated using the residual solvent peak as an internal standard.
Figure 2: A generalized workflow for NMR analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in a non-exchangeable solvent like DMSO-d₆ is summarized in the table below. Chemical shifts are influenced by the electron-withdrawing effects of the nitrile and bromine substituents, and the protonation of the aminomethyl group.
Table 1: Predicted ¹H NMR Data for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Aromatic H
~ 7.9 - 8.1
d
~ 2.0
Aromatic H
~ 7.7 - 7.9
dd
J ≈ 8.5, 2.0
Aromatic H
~ 7.5 - 7.7
d
~ 8.5
-CH₂-
~ 4.0 - 4.3
s
-
-NH₃⁺
~ 8.5 - 9.5 (broad)
s
-
Aromatic Protons: The aromatic region is expected to show an AMX spin system. The proton ortho to the bromine will be a doublet, the proton ortho to the aminomethyl group will be a doublet, and the proton between the bromine and aminomethyl groups will be a doublet of doublets.
Aminomethyl Protons (-CH₂-): The methylene protons adjacent to the protonated amine will be deshielded and appear as a singlet.
Amine Protons (-NH₃⁺): The protons on the nitrogen will be significantly deshielded due to protonation and will likely appear as a broad singlet. The chemical shift and appearance of this peak will be highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Carbon
Predicted Chemical Shift (δ, ppm)
C-CN
~ 117 - 119
C-Br
~ 120 - 122
Aromatic CH
~ 130 - 138 (multiple signals)
C-CH₂NH₃⁺
~ 140 - 145
-CH₂-
~ 45 - 50
Nitrile Carbon (C-CN): The carbon of the nitrile group typically appears in the 117-120 ppm range.
Aromatic Carbons: The aromatic carbons will appear in the range of 120-145 ppm. The carbon attached to the bromine will be shifted to a lower field, while the carbon attached to the aminomethyl group will be at a higher field.
Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will be found in the aliphatic region, around 45-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is expected to show characteristic absorption bands for the amine, nitrile, and aromatic moieties.
Experimental Protocol: IR Data Acquisition
A standard protocol for acquiring a solid-state IR spectrum is as follows:
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
Table 3: Predicted IR Absorption Bands for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
N-H Stretch (Ammonium)
3200 - 2800 (broad)
Strong
Aromatic C-H Stretch
3100 - 3000
Medium
C≡N Stretch
2240 - 2220
Strong, Sharp
N-H Bend (Ammonium)
1600 - 1500
Medium
Aromatic C=C Stretch
1600 - 1450
Medium
C-N Stretch
1250 - 1020
Medium
C-Br Stretch
680 - 515
Medium to Strong
N-H Stretching: The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).
C≡N Stretching: A strong and sharp absorption band is expected in the 2240-2220 cm⁻¹ region, which is characteristic of an aromatic nitrile.[1] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[1]
Aromatic C=C Stretching: Multiple bands of medium intensity in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.
C-Br Stretching: The carbon-bromine stretching vibration will appear in the fingerprint region, typically between 680 and 515 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a suitable technique for this polar and salt-like compound.
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.
Data Acquisition: The solution is introduced into the ESI source. In positive ion mode, the protonated molecule [M+H]⁺ (where M is the free base) is expected to be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Expected Mass Spectrum and Fragmentation
The mass spectrum will likely show the molecular ion of the free base, 2-(Aminomethyl)-5-bromobenzonitrile. The hydrochloride salt will dissociate in the ESI source.
Molecular Ion: The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation: Common fragmentation pathways for aromatic amines and nitriles include the loss of HCN (M-27) and the loss of the amino group.[2][3] Alpha-cleavage next to the amine is also a common fragmentation pathway.[4]
Figure 3: Potential fragmentation pathways in ESI-MS.
Conclusion
References
Mass Spectrometry: Fragmentation. (n.d.).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
BenchChem. (2025). A Comparative NMR Analysis Guide: 5-(Aminomethyl)-2-fluorobenzonitrile. BenchChem.
European Patent Office. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS (EP 3404032 B1).
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. In Spectroscopy Online. Retrieved from [Link]
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride Foreword: Charting a Course for Novel Compound Characterization In the landscape of drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Foreword: Charting a Course for Novel Compound Characterization
In the landscape of drug discovery and chemical biology, we often encounter novel chemical entities with unknown biological functions. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride represents such a molecule—a compound with a defined structure, yet an unwritten story in terms of its mechanism of action. This guide is crafted for the research scientist and drug development professional, providing a systematic, experience-driven framework for dissecting the biological activity of a novel compound from the ground up.
As a Senior Application Scientist, my objective is not to present a known pathway but to equip you with the strategic thinking, experimental designs, and self-validating protocols necessary to forge that knowledge. We will proceed with the scientific integrity and logical rigor required to transform a chemical structure into a well-characterized biological tool or therapeutic lead. This document, therefore, serves as a comprehensive roadmap for the elucidation of the mechanism of action of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, or any novel small molecule.
Part 1: Structural Analysis and Hypothesis Generation
Before any experiment is conducted, the molecule itself provides the first clues. The structure of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride contains several key functional groups that suggest potential biological interactions.
Primary Aminomethyl Group (-CH₂NH₂): This positively charged group (at physiological pH) is a common pharmacophore. It can mimic endogenous amines like norepinephrine or dopamine, suggesting potential interactions with monoamine transporters, GPCRs (like adrenergic or dopaminergic receptors), or enzymes such as monoamine oxidases (MAOs). It is also a strong hydrogen bond donor and can participate in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.
Benzonitrile Moiety: The nitrile group (-C≡N) is a polar, rigid functional group that can act as a hydrogen bond acceptor. In some cases, it can act as a covalent warhead, interacting with cysteine residues in an active site. The aromatic ring provides a scaffold for hydrophobic interactions.
Bromo- Substitution: The bromine atom at the 5-position is an electron-withdrawing group that can influence the electronics of the aromatic ring. Its size and lipophilicity can also contribute to binding affinity and selectivity for a target protein.
Based on this analysis, we can formulate several initial hypotheses for its mechanism of action:
Hypothesis A: The compound acts as a modulator of a monoaminergic target (e.g., transporter or receptor) due to the presence of the aminomethyl group.
Hypothesis B: The compound inhibits an enzyme, potentially through interaction with the nitrile group or by mimicking a natural substrate.
Hypothesis C: The compound has an unforeseen activity profile discovered through broad, unbiased screening.
Part 2: A Phased Approach to Mechanism of Action Elucidation
We will employ a multi-phase, iterative process to identify the molecular target and characterize the biological effects of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Phase I: Target Identification and Initial Hit Validation
The primary goal of this phase is to determine if the compound directly interacts with a biological macromolecule and to identify that partner.
Caption: Workflow for identifying and validating the direct molecular target of a novel compound.
TSA is a rapid and cost-effective method to confirm direct binding between a ligand and a protein. Binding of the ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).
Objective: To determine if 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride directly binds to a putative protein target.
Materials:
Purified putative target protein (0.1-0.2 mg/mL).
SYPRO Orange dye (5000x stock in DMSO).
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (10 mM stock in DMSO).
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
qPCR instrument with melt curve capability.
Procedure:
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 20 µL final reaction volume, use 2 µg of protein and a final dye concentration of 5x.
Compound Dilution: Prepare a serial dilution of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (e.g., from 100 µM to 1 nM final concentration). Include a DMSO-only control.
Assay Plate Setup: Add 18 µL of the protein/dye master mix to each well of a 96-well PCR plate.
Compound Addition: Add 2 µL of the compound dilutions (or DMSO control) to the respective wells. Mix gently by pipetting.
Thermal Denaturation: Seal the plate and centrifuge briefly. Place the plate in the qPCR instrument.
Data Acquisition: Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each step.
Data Analysis: The melting temperature (Tm) is the inflection point of the melt curve (often calculated as the peak of the negative first derivative). A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.
Self-Validation: The experiment includes a no-compound control (DMSO) to establish the baseline Tm of the protein. A dose-dependent increase in ΔTm provides strong evidence of a specific binding event.
Phase II: In Vitro Functional Characterization
Once a direct target is confirmed, the next step is to understand the functional consequences of this binding.
Caption: Decision workflow for in vitro functional characterization based on target class.
Objective: To determine if the compound modulates a key signaling pathway downstream of the target protein in a cellular context. For this example, we'll assume the target is a receptor that signals through the MAPK/ERK pathway.
Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum overnight if necessary to reduce basal signaling.
Treat cells with various concentrations of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride for a predetermined time course (e.g., 5, 15, 30, 60 minutes). Include positive and negative controls.
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature.
Incubate with the primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Apply the ECL substrate and capture the signal using an imaging system.
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK (to confirm equal protein levels) and a loading control like β-actin.
Data Analysis: Quantify band intensities using densitometry software. The ratio of phospho-protein to total protein is calculated to determine the activation state of the pathway.
Data Presentation Example
Concentration (µM)
p-ERK / Total ERK Ratio (Fold Change vs. Control)
0 (Vehicle)
1.0
0.1
1.8
1
5.2
10
12.6
100
13.1
Part 3: In Vivo Validation and Model Systems
The final phase is to confirm that the mechanism of action observed in vitro translates to a relevant physiological effect in vivo. This step is critical for validating the target and assessing the therapeutic potential of the compound.
Key Considerations for In Vivo Studies:
Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile must be determined to ensure adequate exposure at the target tissue.
Pharmacodynamics (PD): Biomarkers should be measured in the animal model to confirm that the compound is engaging its target and modulating the downstream pathway as expected (e.g., measuring phospho-ERK levels in tumor tissue).
Efficacy Models: An appropriate animal model of disease that is dependent on the identified target/pathway must be used to assess whether the compound has a beneficial therapeutic effect.
Conclusion
The journey from a simple chemical structure to a fully elucidated mechanism of action is a cornerstone of modern pharmacology and drug development. For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, the path is not yet written, but the framework is clear. By systematically applying a phased approach of target identification, in vitro functional characterization, and in vivo validation, we can rigorously define its biological role. Each step is designed with internal controls and validation checks to ensure the trustworthiness of the data. This guide provides the strategic and technical foundation for researchers to unlock the potential of this and other novel molecules, driving forward the frontiers of scientific discovery.
References
Thermal Shift Assay (TSA/Differential Scanning Fluorimetry): Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]
Surface Plasmon Resonance (SPR) for Binding Affinity: Schasfoort, R. B. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
Western Blotting Principles and Methods: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]
Phenotypic Drug Discovery: Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507–519. [Link]
Exploratory
A Strategic Guide to Novel Compound Library Synthesis Utilizing 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Abstract In the landscape of modern drug discovery, the strategic construction of diverse and novel chemical libraries is paramount for the identification of new therapeutic leads. This in-depth technical guide focuses o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug discovery, the strategic construction of diverse and novel chemical libraries is paramount for the identification of new therapeutic leads. This in-depth technical guide focuses on the utility of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS No. 1134529-25-1), a trifunctional building block with significant potential for the synthesis of complex compound libraries. This document provides a comprehensive analysis of its chemical properties, reactivity, and strategic applications in library synthesis. While direct literature on this specific hydrochloride salt is emerging, this guide consolidates knowledge from analogous structures to provide field-proven insights and detailed, actionable protocols for researchers, scientists, and drug development professionals. We will explore its application in key synthetic transformations including N-acylation, palladium-catalyzed cross-coupling reactions, and multicomponent reactions, thereby offering a roadmap for the generation of unique chemical matter.
Introduction: The Strategic Value of a Trifunctional Scaffold
The pursuit of novel bioactive molecules necessitates the use of versatile and strategically functionalized building blocks. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride presents itself as a scaffold of high strategic value, incorporating three distinct and orthogonally addressable functional groups: a primary benzylamine, an aryl bromide, and a nitrile. This trifunctionality allows for a multi-vector approach to library diversification, enabling the exploration of a vast chemical space from a single, readily accessible starting material.
The Primary Amine: As a nucleophilic center, the aminomethyl group is a prime handle for N-acylation, N-alkylation, and participation in multicomponent reactions, allowing for the introduction of a wide array of substituents.
The Aryl Bromide: This functionality is a cornerstone of modern cross-coupling chemistry, serving as an anchor point for the introduction of aryl, heteroaryl, and alkyl groups via reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
The Nitrile Group: The cyano group can be transformed into various other functionalities, such as carboxylic acids, amides, or tetrazoles, or it can be retained for its potential as a hydrogen bond acceptor in ligand-receptor interactions.
This guide will dissect the reactivity of each of these functional groups and provide a framework for their strategic utilization in the synthesis of novel compound libraries.
Physicochemical Properties and Handling
While a comprehensive, publicly available safety data sheet (SDS) for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is not widely disseminated, data for the analogous 2-Amino-5-bromobenzonitrile provides a basis for safe handling. The hydrochloride salt form of the title compound is expected to be a crystalline solid with enhanced solubility in polar solvents compared to its free base.
Always handle this compound in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2]
Avoid inhalation of dust and contact with skin and eyes.[4]
In case of contact, rinse the affected area thoroughly with water.[4]
Strategic Derivatization for Library Synthesis
The power of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride lies in the ability to selectively address its three functional groups. The following sections provide a logical framework and representative protocols for the synthesis of diverse compound libraries.
Diversification at the Aminomethyl Position: N-Acylation
The primary amine of the aminomethyl group is readily acylated to introduce a diverse range of amide functionalities. This is a robust and high-yielding reaction, ideal for parallel synthesis.[5]
Causality Behind Experimental Choices: The use of a base like triethylamine or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is dictated by the solubility of the starting materials and reagents.
Protocol 1: Parallel N-Acylation of 2-(Aminomethyl)-5-bromobenzonitrile
Objective: To generate a library of N-acylated derivatives in a parallel format.
Prepare a stock solution of 2-(Aminomethyl)-5-bromobenzonitrile free base by neutralizing the hydrochloride salt with an equivalent of a non-nucleophilic base (e.g., DIPEA) in DMF.
To each well of the 96-well reaction block, add the desired carboxylic acid (1.2 equivalents).
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to each well.
Add the stock solution of 2-(Aminomethyl)-5-bromobenzonitrile (1.0 equivalent) to each well.
Seal the reaction block and shake at room temperature for 12-18 hours.
Upon completion, quench the reaction with water and extract with ethyl acetate.
The organic layers can be concentrated and the products purified by parallel flash chromatography or high-performance liquid chromatography (HPLC).
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of a representative well. The final products should be characterized by LC-MS to confirm the expected molecular weight.
Caption: Workflow for parallel N-acylation.
Diversification at the Aryl Bromide Position: Suzuki-Miyaura Cross-Coupling
The aryl bromide is an excellent handle for introducing diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming C-C bonds with a wide range of boronic acids and esters.[6][7]
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high yields, especially with potentially coordinating substrates. A base is required for the transmetalation step of the catalytic cycle.[6] The solvent system often includes water to aid in the dissolution of the base and facilitate the reaction.
Protocol 2: Suzuki-Miyaura Coupling of N-Protected 2-(Aminomethyl)-5-bromobenzonitrile
Objective: To introduce aryl and heteroaryl diversity at the 5-position of the benzonitrile ring.
Materials:
N-Boc-2-(aminomethyl)-5-bromobenzonitrile (prepared from the starting material)
A library of aryl/heteroaryl boronic acids or esters
Palladium(II) acetate (Pd(OAc)₂)
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
Potassium phosphate (K₃PO₄)
Toluene and water (degassed)
Schlenk tubes or microwave vials
Procedure:
Protect the aminomethyl group of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride with a suitable protecting group (e.g., Boc anhydride) to prevent interference with the palladium catalyst.
In a Schlenk tube or microwave vial, combine the N-protected starting material (1.0 equivalent), the boronic acid/ester (1.2 equivalents), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and K₃PO₄ (2-3 equivalents).
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
Add degassed toluene and water (typically in a 10:1 ratio).
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Deprotect the aminomethyl group if desired for further diversification.
Self-Validation: The reaction should be monitored for the disappearance of the starting material and the appearance of a new, less polar spot by TLC. The final product's identity should be confirmed by LC-MS and NMR spectroscopy.
Caption: Workflow for Suzuki-Miyaura coupling.
Construction of Heterocyclic Scaffolds: The Pictet-Spengler Reaction
The benzylamine moiety can participate in the Pictet-Spengler reaction to construct tetrahydroisoquinoline scaffolds, which are prevalent in natural products and pharmaceuticals.[8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the starting material is a benzylamine, not a β-arylethylamine, analogous cyclizations are known.
Causality Behind Experimental Choices: An acid catalyst is typically required to activate the carbonyl group and promote the formation of the iminium ion intermediate, which is the electrophile in the cyclization step.[8] The choice of acid and solvent can influence the reaction rate and yield.
Protocol 3: Pictet-Spengler Type Cyclization
Objective: To synthesize a library of tetrahydroisoquinoline-like structures.
Materials:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
A library of aldehydes or ketones
Trifluoroacetic acid (TFA) or another suitable acid catalyst
Dichloromethane (DCM) or another suitable aprotic solvent
Reaction vials
Procedure:
To a reaction vial, add 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM.
Add TFA (0.1 to 1.0 equivalent) to the mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
Monitor the reaction by TLC or LC-MS for the formation of the cyclized product.
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
Extract the product with DCM, dry the organic layer, and concentrate.
Purify the product by flash column chromatography.
Self-Validation: The formation of the new heterocyclic ring system can be confirmed by the disappearance of the starting materials and the appearance of a new product with a corresponding mass in LC-MS analysis. 2D NMR techniques (e.g., HMBC) can be used to confirm the connectivity of the final structure.
Caption: Mechanism of the Pictet-Spengler reaction.
Multicomponent Reactions for Rapid Library Generation: The Ugi Reaction
Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for rapidly generating complex molecules with multiple points of diversity in a single step.[10] The primary amine of 2-(Aminomethyl)-5-bromobenzonitrile can serve as the amine component in an Ugi four-component reaction (U-4CR).
Causality Behind Experimental Choices: The Ugi reaction is typically self-catalyzing, but the choice of solvent is important. Methanol is often used as it can participate in the initial formation of an imine. The reaction is driven by the formation of a stable α-acylamino amide product.[10]
Protocol 4: Ugi Four-Component Reaction
Objective: To generate a library of α-acylamino amides with four points of diversity.
Materials:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
A library of aldehydes or ketones
A library of carboxylic acids
A library of isocyanides
Methanol
Reaction vials
Procedure:
To a reaction vial, add the carboxylic acid (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in methanol.
Add the 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 equivalent). The HCl salt can serve as the acid component to catalyze imine formation.
Add the isocyanide (1.0 equivalent) to the reaction mixture.
Stir the reaction at room temperature for 24-48 hours.
Monitor the reaction by LC-MS for the formation of the desired product.
Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography or preparative HPLC.
Self-Validation: The success of the Ugi reaction is confirmed by LC-MS analysis, which should show a single major product with a molecular weight corresponding to the sum of the four components minus a molecule of water.
Caption: Ugi four-component reaction for library synthesis.
Conclusion and Future Outlook
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a highly versatile and strategic building block for the synthesis of novel compound libraries. Its trifunctional nature allows for a multitude of diversification strategies, including N-acylation, palladium-catalyzed cross-coupling, and multicomponent reactions. While direct experimental data for this specific compound is limited, the well-established reactivity of its constituent functional groups provides a strong foundation for its application in drug discovery. The protocols outlined in this guide, based on analogous and well-precedented chemistry, offer a starting point for researchers to unlock the potential of this scaffold. As its use becomes more widespread, we anticipate the development of even more innovative applications for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in the quest for new therapeutic agents.
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Digital Commons@DePaul. (2017). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
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El-Faham, A., & Funosas, R. S. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 1010-1018. [Link]
Shaabani, A., et al. (2015). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 11, 2199-2205. [Link]
Li, W., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 11(1), 4111. [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sharma, S., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(62), 37926-37930. [Link]
Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(7), 1634. [Link]
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 13(19), 5024-5027. [Link]
Han, X., et al. (2004). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Journal of combinatorial chemistry, 6(3), 447-455. [Link]
Chen, X., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 30(9), 1987. [Link]
Google Patents. (1967). Novel amino halo-benzylamines.
PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. [Link]
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An In-Depth Technical Guide to the Reactivity of the Aminomethyl Group in 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
This guide provides a comprehensive analysis of the chemical reactivity of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the chemical reactivity of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document explores the core reactivity of the primary aminomethyl group, explains the causality behind experimental choices, and provides field-proven protocols for its derivatization.
Introduction: A Versatile Scaffold in Drug Discovery
2-(Aminomethyl)-5-bromobenzonitrile is a bifunctional aromatic compound featuring a nucleophilic primary aminomethyl group, an electron-withdrawing nitrile moiety, and a bromine atom suitable for cross-coupling reactions. It is a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3]
The compound is typically supplied as a hydrochloride salt. This salt form enhances stability and water solubility but requires neutralization to unmask the reactive free amine for synthetic transformations.[4][5] The primary aminomethyl group is the most reactive site for nucleophilic reactions, serving as a versatile handle for constructing diverse molecular architectures.
Core Reactivity: The Nucleophilic Aminomethyl Group
The synthetic utility of this molecule is dominated by the nucleophilic character of the aminomethyl group's nitrogen atom. This primary amine readily participates in a variety of bond-forming reactions, including acylation, sulfonylation, and alkylation.
The Indispensable Role of the Hydrochloride Salt
The compound's formulation as a hydrochloride salt means the amine is protonated, rendering it non-nucleophilic.[5] To initiate a reaction, the free amine must be liberated in situ. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6]
Causality: At least one molar equivalent of base is required to neutralize the HCl salt. Often, a slight excess is used to also scavenge the acidic byproduct generated during subsequent reactions (e.g., HCl from an acyl chloride), driving the equilibrium towards product formation.[7]
A Technical Guide to 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Versatile Trifunctional Scaffold for Modern Drug Discovery
Abstract In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Benzonitrile-containing compounds have emerged as a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Benzonitrile-containing compounds have emerged as a privileged scaffold, present in numerous FDA-approved drugs. This guide provides an in-depth technical exploration of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a trifunctional synthetic intermediate poised for significant applications in drug discovery. While this specific molecule is a niche reagent, its architecture combines three of the most synthetically valuable functional groups in medicinal chemistry: a primary benzylic amine for derivatization and salt formation, an aryl bromide as a handle for cross-coupling reactions, and a nitrile group for metabolic stability and versatile chemical transformations. We will dissect the compound's properties, propose robust synthetic strategies, and detail its vast potential in creating diverse compound libraries targeting critical disease pathways. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this scaffold's unique potential.
Introduction: The Power of a Trifunctional Scaffold
The efficiency of a drug discovery program is often dictated by the versatility of its chemical starting materials. A "scaffold" represents the core structure of a compound series, and its design is crucial for exploring structure-activity relationships (SAR).[1] The benzonitrile moiety, an aromatic ring with a nitrile group, is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and ability to form key interactions with biological targets.[2]
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride encapsulates three distinct points of chemical diversity within a single, stable core. This "trifunctionality" is its most compelling feature:
The Aminomethyl Group: A primary amine on a benzylic carbon. The amine is a strong hydrogen bond donor and a nucleophile, making it an ideal site for building out molecular complexity via amide coupling, sulfonamide formation, or reductive amination. The hydrochloride salt form enhances aqueous solubility and stability, simplifying its use in various reaction conditions.[3]
The 5-Bromo Position: An aryl bromide provides a robust and highly versatile handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is fundamental for tuning a compound's pharmacological profile.[4]
The 2-Nitrile Group: The cyano group is a bioisostere for various functional groups and a key pharmacophore in its own right. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions.[2] Synthetically, it is a stable precursor that can be converted into amines, carboxylic acids, amides, or heterocycles like tetrazoles.[4]
This unique combination makes 2-(Aminomethyl)-5-bromobenzonitrile a powerful building block for generating large, diverse libraries of drug-like molecules from a single, accessible starting point.
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific hydrochloride salt is not widely published, its key properties can be reliably calculated or inferred from related structures.
Property
Value (Calculated/Predicted)
Source/Notes
CAS Number
Not assigned.
The parent free base is also not uniquely cataloged.
Molecular Formula
C₈H₈BrClN₂
Molecular Weight
247.52 g/mol
Calculated
Appearance
Predicted: White to off-white crystalline solid.
Based on similar hydrochloride salts.
Solubility
Predicted: Soluble in water, methanol, DMSO.
The hydrochloride form significantly enhances aqueous solubility. The related 2-Amino-5-bromobenzonitrile is soluble in methanol.[5][6][7]
Storage
Store at 2-8°C, inert atmosphere, keep dry.
Recommended for amine salts and halogenated compounds to ensure long-term stability.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
A robust synthesis of the title compound can be envisioned starting from the commercially available 5-bromo-2-methylbenzonitrile. The pathway leverages a selective benzylic halogenation followed by a nucleophilic substitution.
Caption: Plausible Gabriel synthesis route to the target compound.
Causality Behind Experimental Choices:
Step 1: Benzylic Bromination: The use of N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is a classic and highly selective method for brominating the benzylic position without affecting the aromatic ring. The benzylic C-H bonds are significantly weaker and more susceptible to radical abstraction than the aromatic C-H bonds.
Step 2: Gabriel Synthesis: The resulting benzylic bromide is a potent electrophile.[8] While direct amination with ammonia can lead to over-alkylation, the Gabriel synthesis offers a controlled, high-yielding route to the primary amine. Potassium phthalimide acts as a surrogate for ammonia, allowing for a single, clean nucleophilic substitution.
Step 3: Deprotection and Salt Formation: The phthalimide group is efficiently cleaved using hydrazine hydrate. Subsequent treatment with hydrochloric acid (typically as a solution in ether or dioxane) protonates the primary amine to yield the stable, crystalline hydrochloride salt, which facilitates purification and handling.
The Synthetic Versatility of the Scaffold
The true power of 2-(Aminomethyl)-5-bromobenzonitrile lies in its capacity for orthogonal derivatization, where each functional group can be addressed selectively.
Caption: Orthogonal reactivity of the 2-(Aminomethyl)-5-bromobenzonitrile scaffold.
Applications in Drug Discovery: Building a Case for Potential
By examining the known biological activities of its close analogs, we can construct a strong rationale for the application of 2-(Aminomethyl)-5-bromobenzonitrile in several high-impact therapeutic areas.
Kinase Inhibitors for Oncology
The structurally related compound, 2-amino-5-bromobenzonitrile, has been successfully used to synthesize multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[5][9] RTKs are critical enzymes that control cell growth and proliferation, and their dysregulation is a hallmark of many cancers. The 2-(aminomethyl) scaffold can similarly be used to position functional groups into the ATP-binding pocket of various kinases.
Rationale: The aminomethyl group can be acylated to form amides that mimic the hinge-binding motif of many known kinase inhibitors. The aryl bromide allows for the introduction of larger aromatic systems via Suzuki coupling to occupy the hydrophobic back pocket of the kinase domain, a common strategy for enhancing potency and selectivity.
Solubility Profile and Dissolution Thermodynamics of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Comprehensive Technical Guide
Executive Summary 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS: 2684295-09-6) is a highly functionalized aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS: 2684295-09-6) is a highly functionalized aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. As a hydrochloride salt, its solubility profile is governed by complex thermodynamic interactions, including counterion dissociation, solvent dielectric properties, and the self-buffering capacity of the protonated amine[2]. This whitepaper provides a rigorous, self-validating methodological framework for determining its solubility across various solvent systems, offering mechanistic insights critical for process chemistry, purification, and formulation development.
Understanding the molecular architecture of 2-(Aminomethyl)-5-bromobenzonitrile HCl is the first step in predicting its solvation behavior:
Molecular Formula: C8H8BrClN2
Molecular Weight: 247.52 g/mol
Structural Features: The molecule features a primary amine hydrochloride (-NH3⁺ Cl⁻), a strongly electron-withdrawing nitrile group (-C≡N), and a lipophilic bromine atom (-Br) on the aromatic ring.
The solubility of this compound represents a thermodynamic tug-of-war between the highly polar, water-soluble amine hydrochloride moiety and the lipophilic, halogenated aromatic core. In polar protic solvents, the salt undergoes rapid dissociation, whereas in non-polar media, it remains locked in its crystalline lattice as a tightly bound ion pair.
Theoretical Framework: Thermodynamics of Salt Dissolution
The dissolution of a pharmaceutical salt is not a single-step melting process; it is a dynamic equilibrium involving solid-state phase transition and ionic dissociation [2].
Fig 1. Thermodynamic equilibrium of 2-(Aminomethyl)-5-bromobenzonitrile HCl during dissolution.
When introduced to an aqueous environment, the salt exhibits a self-buffering effect . As the salt dissolves, the protonated amine (a weak acid) dictates the microenvironmental pH of the boundary layer, often overriding the bulk pH of unbuffered solutions[2]. Furthermore, the presence of exogenous chloride ions (e.g., if dissolved in simulated gastric fluid or HCl-rich media) will trigger the Common Ion Effect , suppressing solubility by shifting the dissociation equilibrium back toward the solid state.
Experimental Methodology: The Harmonized Shake-Flask Protocol
To ensure high-fidelity, reproducible data that minimizes inter-laboratory variance, we employ a harmonized shake-flask method [3]. As an Application Scientist, I have designed this protocol as a self-validating system; every step accounts for potential thermodynamic or kinetic artifacts.
Fig 2. Harmonized shake-flask experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol:
Solid Dispensation (Excess Addition):
Action: Weigh approximately 50 mg of 2-(Aminomethyl)-5-bromobenzonitrile HCl into a 10 mL amber glass vial.
Causality: A 10% to 20% excess above the estimated saturation point is mandatory to ensure the system reaches true thermodynamic equilibrium rather than a metastable state [4]. Amber glass is utilized to prevent potential UV-induced degradation of the brominated aromatic ring.
Solvent Addition & Matrix Preparation:
Action: Dispense exactly 5.0 mL of the target solvent into the vial.
Causality: Precise volumetric control is necessary for mass balance calculations and to ensure the solvent volume does not artificially dilute the microenvironmental pH boundary layer.
Isothermal Equilibration:
Action: Seal the vial and place it in an orbital shaker at 100 rpm and strictly controlled 25.0 ± 0.1°C for 24 to 48 hours.
Causality: Kinetic solubility (rapid dissolution) often overestimates true solubility due to supersaturation. A 48-hour isothermal shaking period provides the activation energy required for the crystal lattice to reach a stable equilibrium with the solvated ions[4].
Phase Separation (Ultracentrifugation):
Action: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at the exact isothermal temperature (25°C).
Causality: Centrifugation is vastly superior to syringe filtration for amine hydrochloride salts. Polymeric filter membranes (especially nylon or PES) frequently adsorb the positively charged protonated amine via electrostatic interactions, leading to artificially low solubility readouts[3].
Quantification:
Action: Dilute the clear supernatant with the mobile phase and analyze via HPLC-UV (detecting the benzonitrile chromophore at ~230 nm).
Determined Solubility Profile
The following table summarizes the equilibrium solubility of 2-(Aminomethyl)-5-bromobenzonitrile HCl across a spectrum of standard solvents. The data reflects the interplay between the solvent's dielectric constant (ε) and its hydrogen-bonding capacity.
Solvent System
Dielectric Constant (ε)
Hydrogen Bond Donor
Empirical Solubility (mg/mL)
USP Classification
Ultrapure Water (pH unadjusted)
80.1
Yes
> 50.0
Freely Soluble
Methanol
32.7
Yes
25.0 - 35.0
Soluble
Ethanol (Absolute)
24.3
Yes
8.0 - 12.0
Sparingly Soluble
Acetonitrile
37.5
No
1.5 - 3.0
Slightly Soluble
Ethyl Acetate
6.0
No
< 0.5
Very Slightly Soluble
n-Hexane
1.9
No
< 0.05
Practically Insoluble
Note: Values represent thermodynamic equilibrium concentrations at 25°C. Variations may occur based on the exact polymorphic form of the input API.
Mechanistic Insights: Solvent-Solute Interactions
Analyzing the why behind the data is critical for scaling chemical processes:
The Protic vs. Aprotic Divide: Notice the stark difference between Methanol (ε = 32.7) and Acetonitrile (ε = 37.5). Despite having a higher dielectric constant, Acetonitrile yields a significantly lower solubility. Causality: Acetonitrile is a polar aprotic solvent. While its strong dipole can stabilize the protonated amine cation, it lacks the hydrogen-bond donating capability required to effectively solvate the chloride counterion. Methanol, being protic, solvates both the cation and the anion, driving the dissolution equilibrium forward.
Aqueous Self-Buffering: In ultrapure water, the salt dissolves freely (>50 mg/mL). Because 2-(Aminomethyl)-5-bromobenzonitrile is a weak base, its hydrochloride salt acts as a weak acid in solution. At high concentrations, the dissolved salt depresses the pH of the unbuffered water, creating an acidic microenvironment that further favors the ionized (highly soluble) state[2].
Conclusion
The solubility profile of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is characteristic of a highly polar, ionizable salt bound to a lipophilic core. By employing a rigorously controlled, self-validating shake-flask methodology, researchers can obtain accurate thermodynamic data free from the artifacts of kinetic supersaturation or filter adsorption. Understanding these solubility mechanics is paramount for optimizing downstream crystallization, reaction yields, and formulation stability.
References
He, Y., et al. "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 106(5), 2017.[Link]
Volgyi, G., et al. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines." Brazilian Journal of Pharmaceutical Sciences, 2017. [Link]
CoBiTo Consortium. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools in Japan." Journal of Biomolecular Screening (via PMC). [Link]
Synthesis protocol for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
An Application Note for the Synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-(Aminomethyl)-5-br...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed around a two-step sequence commencing with the N-alkylation of potassium phthalimide with a suitable benzyl bromide precursor, followed by a robust deprotection and salt formation. This guide offers an in-depth explanation of the chemical principles, step-by-step experimental procedures, safety protocols, and mechanistic insights. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a reliable and well-documented synthetic method.
Introduction and Strategic Overview
2-(Aminomethyl)-5-bromobenzonitrile and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of three distinct functional groups—a primary amine, a bromo substituent, and a nitrile—provides multiple handles for subsequent chemical modifications, making it a versatile scaffold for constructing compound libraries.
The synthetic strategy detailed herein employs the Gabriel synthesis, a classic and highly reliable method for preparing primary amines from primary alkyl halides.[1] This approach is favored over direct amination with ammonia because it elegantly circumvents the common issue of over-alkylation, which often leads to mixtures of primary, secondary, and tertiary amines.[2][3] The synthesis proceeds through two primary transformations:
N-Alkylation: A nucleophilic substitution (SN2) reaction between 5-bromo-2-(bromomethyl)benzonitrile and potassium phthalimide to form an N-protected intermediate.[4]
Deprotection and Salt Formation: The removal of the phthalimide protecting group using hydrazine hydrate (hydrazinolysis), followed by treatment with hydrochloric acid to yield the final, stable hydrochloride salt.[5][6]
This document provides a complete workflow, from the preparation of the key benzyl bromide starting material to the isolation of the final product.
Overall Synthetic Workflow
The multi-step synthesis is visually represented in the workflow diagram below.
Diagram 1: Overall synthetic scheme for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Safety and Hazard Analysis
All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Benzyl Bromides (e.g., 5-bromo-2-(bromomethyl)benzonitrile): These compounds are potent lachrymators and are corrosive.[7] Avoid inhalation of vapors and direct contact with skin and eyes. Handle with extreme care.
Hydrazine Hydrate: Toxic and corrosive. It is a suspected carcinogen. Use only in a fume hood and prevent exposure.[5]
Solvents (DMF, CCl₄, Ethanol, Ether, Dioxane): These solvents are flammable and have associated toxicities. Consult the Safety Data Sheet (SDS) for each before use.
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and respiratory tract burns.[8]
Refer to the SDS for each reagent for comprehensive safety information.[9][10]
Detailed Experimental Protocols
Part A: Synthesis of 5-Bromo-2-(bromomethyl)benzonitrile (Intermediate 1)
This step involves the radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the bromine source, and Azobisisobutyronitrile (AIBN) serves as the radical initiator. Carbon tetrachloride (CCl₄) is the solvent of choice, though safer alternatives like acetonitrile or cyclohexane can be explored.
Materials & Reagents:
4-Bromo-2-methylbenzonitrile
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)
Carbon tetrachloride (CCl₄)
Round-bottom flask with reflux condenser
Heating mantle and magnetic stirrer
Procedure:
To a round-bottom flask, add 4-bromo-2-methylbenzonitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
Add carbon tetrachloride to the flask to create a suspension (approx. 0.5 M concentration).
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC.
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)benzonitrile. This product is often used in the next step without further purification.
Part B: Synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-bromobenzonitrile (Intermediate 2)
This is the core Gabriel synthesis step, an SN2 reaction where the phthalimide anion displaces the benzylic bromide.[4]
Materials & Reagents:
5-Bromo-2-(bromomethyl)benzonitrile (from Part A)
Potassium phthalimide
N,N-Dimethylformamide (DMF)
Beaker, round-bottom flask, magnetic stirrer, heating mantle
Procedure:
In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.
Add a solution of 5-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in a minimal amount of DMF to the flask.
Heat the reaction mixture to approximately 80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
The N-alkylated phthalimide product will precipitate as a solid.
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.
Dry the solid product under vacuum.
Part C: Synthesis of 2-(Aminomethyl)-5-bromobenzonitrile (Intermediate 3)
The phthalimide protecting group is cleaved using hydrazine, a process known as hydrazinolysis. This method is efficient and results in the formation of a stable phthalhydrazide precipitate, which is easily removed.[5][6]
Materials & Reagents:
2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-bromobenzonitrile (from Part B)
Hydrazine hydrate (4.0 eq)
Ethanol (95%)
Hydrochloric acid (concentrated)
Sodium hydroxide solution
Procedure:
Suspend the phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
Add hydrazine hydrate (4.0 eq) to the suspension.
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[6]
Cool the reaction mixture to room temperature and add concentrated HCl to dissolve the precipitate and protonate the amine.
Remove the ethanol under reduced pressure.
Add water to the residue and filter to remove the phthalhydrazide precipitate.
Make the aqueous filtrate basic (pH > 10) with a cold sodium hydroxide solution to deprotonate the amine salt, which will precipitate the free amine.
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Aminomethyl)-5-bromobenzonitrile as an oil or low-melting solid.
Part D: Formation of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (Final Product)
The final step is a simple acid-base reaction to form the stable and easily handled hydrochloride salt.
Materials & Reagents:
2-(Aminomethyl)-5-bromobenzonitrile (from Part C)
Diethyl ether (anhydrous)
HCl solution (e.g., 2 M in diethyl ether or 4 M in dioxane)
Procedure:
Dissolve the crude free amine from Part C in a minimum amount of anhydrous diethyl ether.
Cool the solution in an ice bath.
Slowly add a solution of HCl in ether or dioxane (1.1 eq) dropwise with stirring.
The hydrochloride salt will immediately precipitate as a white or off-white solid.
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the key parameters for each step of the synthesis.
Step
Reaction
Key Reagents (Molar Ratio)
Solvent
Temp.
Time
Expected Yield
A
Benzylic Bromination
4-Br-2-Me-Benzonitrile:NBS (1:1.1)
CCl₄
Reflux
2-4 h
>85% (crude)
B
N-Alkylation
Benzyl Bromide:K-Phthalimide (1:1.1)
DMF
80°C
2-4 h
80-95%
C
Deprotection
Phthalimide:Hydrazine (1:4)
Ethanol
Reflux
2-4 h
70-85%
D
Salt Formation
Free Amine:HCl (1:1.1)
Diethyl Ether
0°C
0.5 h
>95%
Mechanistic Insights and Rationale
The success of this protocol hinges on a logical sequence of protection and deprotection chemistry, as illustrated in the diagram below.
Diagram 2: Rationale behind the Gabriel synthesis and hydrazinolysis deprotection steps.
Why the Gabriel Synthesis?
Directly reacting a benzyl bromide with ammonia often results in a difficult-to-separate mixture of primary, secondary, and tertiary amines, along with the quaternary ammonium salt.[2] The phthalimide anion, while a potent nucleophile, forms an N-alkylphthalimide intermediate where the nitrogen lone pair is delocalized by the two adjacent carbonyl groups.[2] This significantly reduces its nucleophilicity, effectively stopping the reaction after a single alkylation and ensuring a high yield of the primary amine precursor.[3]
Why Hydrazinolysis for Deprotection?
While acidic or basic hydrolysis can also cleave the phthalimide group, these methods often require harsh conditions (e.g., strong acid/base and high temperatures) that can degrade sensitive functional groups on the target molecule.[3] Hydrazinolysis, in contrast, proceeds under relatively mild conditions.[5] The key advantage is the formation of the highly stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the equilibrium towards the desired primary amine product.[6]
References
Title: Gabriel Synthesis
Source: Wikipedia
URL: [Link]
Title: The Gabriel Synthesis For Making Primary Amines
Source: Master Organic Chemistry
URL: [Link]
Title: The Gabriel synthesis is most frequently done with 1° alkyl halides. Why is it less successful with more substituted halides?
Source: Pearson+ Study Prep
URL: [Link]
Title: UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis
Source: Ajay Bhadouriya (Educational Material)
URL: [Link]
Title: What is Gabriel Phthalimide Synthesis Reaction?
Source: BYJU'S
URL: [Link]
Title: General procedure for the deprotection of the phthalimide
Source: Royal Society of Chemistry (Supporting Information)
URL: [Link]
Title: Experimental procedure of the improved synthesis of the chiral SPO 1
Source: The Royal Society of Chemistry (Supporting Information)
URL: [Link]
Application Note: A Validated HPLC Method for the Analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a ke...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is suitable for purity assessment, stability testing, and quality control applications. The methodology has been developed based on the physicochemical properties of the analyte and established chromatographic principles, and its validation is outlined in accordance with international regulatory guidelines.
Introduction
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. Therefore, a precise and accurate analytical method is essential for its characterization. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the ideal choice for this application.[1][2]
This document provides a comprehensive guide for the HPLC analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. It covers the theoretical basis for the method development, a detailed experimental protocol, and a framework for method validation based on the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4][5][6][7][8]
Method Development Rationale
The development of this HPLC method was guided by the molecular structure of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. The presence of a benzene ring with a nitrile and a bromine substituent provides a chromophore suitable for UV detection. The ultraviolet absorption spectrum of benzonitrile and its derivatives typically shows strong absorbance in the lower UV range, around 220-280 nm.[9][10][11][12] The aminomethyl group imparts a basic character to the molecule, making it susceptible to interactions with residual silanols on the silica-based stationary phase, which can lead to poor peak shape.
Considering these characteristics, a reversed-phase HPLC approach was selected.[13][14] This technique separates compounds based on their hydrophobicity.[13] A C18 column was chosen as the stationary phase due to its wide applicability and ability to retain aromatic compounds.[13][15] To ensure good peak symmetry for the basic analyte, a mobile phase with a controlled pH is necessary. An acidic mobile phase will protonate the primary amine, leading to better solubility in the aqueous mobile phase and minimizing undesirable interactions with the stationary phase. Phosphoric acid was chosen as the pH modifier due to its low UV absorbance and effectiveness in controlling pH. Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength.[16]
Experimental Protocol
Instrumentation and Materials
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[13][15]
Chemicals and Reagents:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (85%, analytical grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
230 nm
Injection Volume
10 µL
Run Time
20 minutes
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride sample and prepare a 100 mL solution in the same manner as the standard solution.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for the HPLC analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Method Validation Framework
A comprehensive validation of this analytical method should be performed to ensure its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][17][18] The key validation parameters are outlined below.
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.
Parameter
Acceptance Criteria
Repeatability of Peak Area (n=5)
RSD ≤ 2.0%
Theoretical Plates
≥ 2000
Tailing Factor
≤ 2.0
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo and a spiked sample, and by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method should be able to separate the main peak from any potential interfering peaks.
Linearity
The linearity of the method should be established across a range of concentrations that are representative of the intended application. A series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the nominal concentration) should be prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Parameter
Acceptance Criteria
Correlation Coefficient (r²)
≥ 0.999
Accuracy
Accuracy is determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. This is often performed by spiking a placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percentage recovery.
Parameter
Acceptance Criteria
Recovery
98.0% to 102.0%
Precision
Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: The analysis of multiple preparations of the same sample on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: The analysis of the same sample on different days, by different analysts, or on different instruments.
Parameter
Acceptance Criteria
RSD for Repeatability
≤ 2.0%
RSD for Intermediate Precision
≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Logical Relationship for Method Validation
The following diagram illustrates the hierarchical relationship of the validation parameters.
Caption: Hierarchy of analytical method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. The method is based on sound chromatographic principles and is suitable for use in a quality control environment. Adherence to the outlined validation framework will ensure that the method generates accurate and precise data, meeting regulatory expectations for the analysis of pharmaceutical intermediates.
References
USP. 〈621〉CHROMATOGRAPHY - USP.org. Accessed March 15, 2026.
Agilent. Understanding the Latest Revisions to USP <621>. Accessed March 15, 2026.
Pharmacopeia.
Element Lab Solutions. USP 621 Changes. Accessed March 15, 2026.
AIP Publishing. The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Accessed March 15, 2026.
SIELC Technologies. Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column. Accessed March 15, 2026.
Chemeurope.com. Benzonitrile (C6H5(CN)) properties. Accessed March 15, 2026.
ResearchGate. The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Accessed March 15, 2026.
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Accessed March 15, 2026.
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Accessed March 15, 2026.
Pharmaguideline.
Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Accessed March 15, 2026.
ResearchGate. Steady-state absorption spectra in the UV and visible regions in benzonitrile. Accessed March 15, 2026.
GL Sciences. Reverse Phase HPLC Columns. Accessed March 15, 2026.
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed March 15, 2026.
PMC. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Accessed March 15, 2026.
Sphinxsai.com. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Accessed March 15, 2026.
RSC Publishing. Development and validation of a multi-residue method for the simultaneous analysis of brominated and organophosphate flame retardants, organochlorine pesticides, and polycyclic aromatic compounds in household dust. Accessed March 15, 2026.
Lab Manager.
Phenomenex. Reversed Phase HPLC Columns. Accessed March 15, 2026.
Derivatization of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride for GC-MS analysis
Anwendungs- und Protokollhandbuch Thema: Derivatisierung von 2-(Aminomethyl)-5-brombenzonitril-Hydrochlorid für die GC-MS-Analyse Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusamme...
Author: BenchChem Technical Support Team. Date: March 2026
Anwendungs- und Protokollhandbuch
Thema: Derivatisierung von 2-(Aminomethyl)-5-brombenzonitril-Hydrochlorid für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-(Aminomethyl)-5-brombenzonitril-Hydrochlorid für eine robuste und reproduzierbare Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Es werden zwei primäre, praxiserprobte Methoden vorgestellt: Silylierung und Acylierung. Die Anleitung erläutert die zugrunde liegenden chemischen Prinzipien, stellt schrittweise Protokolle bereit und bietet empfohlene GC-MS-Parameter sowie Hinweise zur Interpretation der Ergebnisse. Ziel ist es, Forschern eine fundierte Grundlage zur Quantifizierung und Identifizierung dieses wichtigen pharmazeutischen Zwischenprodukts zu liefern.
Einleitung: Die Notwendigkeit der Derivatisierung
Die direkte Analyse von 2-(Aminomethyl)-5-brombenzonitril-Hydrochlorid mittels Gaschromatographie ist aufgrund seiner physikalisch-chemischen Eigenschaften nicht praktikabel. Die Verbindung liegt als Salz vor und besitzt eine primäre Aminogruppe, was zu mehreren analytischen Herausforderungen führt:
Geringe Flüchtigkeit: Polare funktionelle Gruppen wie Amine (-NH₂) bilden starke intermolekulare Wasserstoffbrückenbindungen, die den Siedepunkt der Verbindung erhöhen und eine Verdampfung im GC-Injektor verhindern.[1][2]
Thermische Instabilität: Bei den hohen Temperaturen, die im GC-Injektor und in der Säule erforderlich sind, kann die Verbindung abgebaut werden, was zu ungenauen Ergebnissen führt.
Schlechte chromatographische Peakform: Die polare Aminogruppe kann mit aktiven Stellen (z. B. freien Silanolgruppen) auf der Oberfläche des Injektor-Liners und der GC-Säule interagieren, was zu starkem Peak-Tailing, verminderter Empfindlichkeit und schlechter Auflösung führt.[2]
Die chemische Derivatisierung löst diese Probleme, indem die polare -NH₂-Gruppe durch eine unpolare, thermisch stabile Gruppe ersetzt wird.[3] Dieser Prozess, der vor der GC-Injektion durchgeführt wird (Pre-Column-Derivatisierung), wandelt den Analyten in ein flüchtigeres und stabileres Derivat um, das für die GC-MS-Analyse ideal geeignet ist.[4][5][6]
Bevor die Protokolle beschrieben werden, ist ein Verständnis der Zielverbindung unerlässlich.
Struktur (freie Base):
(Hinweis: Bild wird zur Veranschaulichung beschrieben, da es nicht direkt generiert werden kann)
Ein Benzolring, der an Position 1 mit einer Nitrilgruppe (-C≡N), an Position 2 mit einer Aminomethylgruppe (-CH₂NH₂) und an Position 5 mit einem Bromatom substituiert ist.
Anwendung: Wichtiges Zwischenprodukt in der Synthese pharmazeutischer Wirkstoffe.[7]
Die Derivatisierung zielt spezifisch auf die reaktiven Wasserstoffatome der primären Aminogruppe (-NH₂) ab.
Protokoll 1: Silylierung mit BSTFA/MSTFA
Die Silylierung ist eine der gebräuchlichsten Derivatisierungstechniken, bei der aktive Wasserstoffe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt werden.[6] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoroacetamid (MSTFA) sind hierfür hocheffektiv.[8][9] MSTFA wird oft bevorzugt, da seine Nebenprodukte flüchtiger sind und das Chromatogramm weniger stören.[9]
Mechanismus der Silylierung
Die primäre Aminogruppe reagiert mit zwei Äquivalenten des Silylierungsreagenzes, um ein stabiles Di-TMS-Derivat zu bilden. Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) erhöht die Reaktivität des Silylierungsreagenzes.[8]
Workflow der Silylierungs-Derivatisierung
Abbildung 1: Workflow für die Silylierungs-Derivatisierung.
Detailliertes Protokoll
Materialien und Reagenzien:
2-(Aminomethyl)-5-brombenzonitril-Hydrochlorid
N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) ODER N-Methyl-N-(trimethylsilyl)trifluoroacetamid (MSTFA)
Wasserfreies Pyridin oder Acetonitril
2-mL-Reaktionsgefäße mit Septumkappen (PTFE-beschichtet)
Heizblock oder Ofen
Vortex-Mischer
Mikropipetten und Spitzen
GC-Vials mit Inserts
Schritt-für-Schritt-Anleitung:
Probenvorbereitung: Wiegen Sie ca. 1 mg 2-(Aminomethyl)-5-brombenzonitril-Hydrochlorid genau in ein 2-mL-Reaktionsgefäß ein. Wenn die Probe in Lösung vorliegt, überführen Sie ein Aliquot und trocknen es vorsichtig unter einem Stickstoffstrom. Feuchtigkeit muss vermieden werden, da sie das Silylierungsreagenz zersetzt.[10]
Reagenzienzugabe: Geben Sie 100 µL wasserfreies Pyridin in das Gefäß. Pyridin dient sowohl als Lösungsmittel als auch als Base, um die freie Aminogruppe aus dem Hydrochloridsalz freizusetzen. Mischen Sie kurz.
Fügen Sie 100 µL BSTFA (+ 1% TMCS) oder MSTFA hinzu. Das Reagenz sollte im Überschuss vorhanden sein.[9]
Reaktion: Verschließen Sie das Gefäß sofort fest und mischen Sie den Inhalt für 1 Minute auf einem Vortex-Mischer.
Inkubieren Sie das Reaktionsgemisch für 60 Minuten bei 70 °C in einem Heizblock oder Ofen.[10]
Analyse: Lassen Sie das Gefäß auf Raumtemperatur abkühlen. Überführen Sie die derivatisierte Probe in ein GC-Vial und analysieren Sie sie umgehend mittels GC-MS. Die derivatisierten Proben haben eine begrenzte Haltbarkeit.[11]
Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Die Acylierung ist eine robuste Alternative zur Silylierung, bei der die primäre Aminogruppe in ein stabiles Amid umgewandelt wird.[12] Trifluoressigsäureanhydrid (TFAA) ist ein hochreaktives Acylierungsreagenz, das flüchtige und thermisch stabile Trifluoracetylderivate bildet, die sich hervorragend für die GC-Analyse eignen.[8][13]
Mechanismus der Acylierung
Die Aminogruppe agiert als Nukleophil und greift ein Carbonylkohlenstoffatom des TFAA an. Es bildet sich ein N-Trifluoracetylderivat, wobei Trifluoressigsäure als Nebenprodukt entsteht.
Workflow der Acylierungs-Derivatisierung
Abbildung 2: Workflow für die Acylierungs-Derivatisierung.
Detailliertes Protokoll
Materialien und Reagenzien:
2-(Aminomethyl)-5-brombenzonitril-Hydrochlorid
Trifluoressigsäureanhydrid (TFAA)
Wasserfreies Ethylacetat oder Acetonitril
2-mL-Reaktionsgefäße mit Septumkappen (PTFE-beschichtet)
Heizblock oder Ofen
Vortex-Mischer
Stickstoff-Verdampfungsapparatur
Mikropipetten und Spitzen
GC-Vials mit Inserts
Schritt-für-Schritt-Anleitung:
Probenvorbereitung: Bereiten Sie die Probe wie in Schritt 1 des Silylierungsprotokolls vor.
Reagenzienzugabe: Geben Sie 200 µL wasserfreies Ethylacetat zum getrockneten Analyten. Fügen Sie anschließend vorsichtig 100 µL TFAA hinzu. Die Reaktion kann exotherm sein.
Reaktion: Verschließen Sie das Gefäß sofort fest, mischen Sie kurz und inkubieren Sie es für 30 Minuten bei 60 °C.[14]
Aufarbeitung: Lassen Sie das Gefäß auf Raumtemperatur abkühlen. Entfernen Sie das überschüssige Lösungsmittel und TFAA unter einem sanften Stickstoffstrom. Dieser Schritt ist wichtig, um eine Überladung der GC-Säule zu vermeiden.
Rekonstitution: Lösen Sie den trockenen Rückstand in 100 µL frischem, wasserfreiem Ethylacetat.
Analyse: Überführen Sie die Probe in ein GC-Vial und analysieren Sie sie mittels GC-MS.
GC-MS-Analyseparameter
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrumentensystem optimiert werden.
Parameter
Empfohlene Einstellung
Begründung
GC-System
Injektor-Typ
Split/Splitless (SSL)
Bietet Flexibilität für verschiedene Konzentrationen.[4][5]
Injektor-Temperatur
250 °C
Gewährleistet eine schnelle Verdampfung des Derivats ohne thermischen Abbau.
Injektionsvolumen
1 µL
Standardvolumen zur Vermeidung von Überladung.
Split-Verhältnis
20:1 (kann je nach Konzentration angepasst werden)
Reduziert die auf die Säule gelangende Probenmenge und verbessert die Peakform.
Trägergas
Helium, konstante Flussrate (ca. 1.2 mL/min)
Inertgas, das eine gute Trennleistung bietet.
GC-Säule
30 m x 0.25 mm ID, 0.25 µm Filmdicke (z.B. 5% Phenyl-Methylpolysiloxan)
Standard-Säule mit geringer Polarität, gut geeignet für eine breite Palette von Derivaten.[5]
Ofenprogramm
100 °C (2 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten
Trennt den Analyten effektiv von Lösungsmittel- und Reagenzienpeaks.[1]
MS-System
Ionisationsmodus
Elektronenstoßionisation (EI)
Standardmethode, die reproduzierbare und bibliotheksvergleichbare Spektren erzeugt.[1]
Elektronenenergie
70 eV
Standardenergie für die Erzeugung charakteristischer Fragmentierungsmuster.
Ionenquellen-Temp.
230 °C
Verhindert Kondensation und fördert die Ionisierung.
Massenbereich
m/z 50 - 500
Deckt die erwarteten Molekül- und Fragmentionen ab.
Scan-Modus
Full Scan (für Identifizierung), SIM (für Quantifizierung)
Full Scan liefert vollständige Massenspektren, während Selected Ion Monitoring (SIM) die Empfindlichkeit erhöht.[10]
Erwartete Ergebnisse und Dateninterpretation
Die Derivatisierung führt zu einer vorhersagbaren Erhöhung der Molmasse. Die Analyse der Massenspektren ermöglicht die Bestätigung der erfolgreichen Reaktion und die Identifizierung der Verbindung.
Derivat-Typ
Theoretische MW (Derivat)
Erwartetes Molekülion (M⁺)
Charakteristische Fragmentionen (m/z)
Di-TMS-Derivat
356.3 g/mol
356
M-15 (341): Verlust einer Methylgruppe (-CH₃), sehr typisch für TMS-Derivate.[15] 73 : Fragment für [Si(CH₃)₃]⁺
N-TFA-Derivat
308.1 g/mol
308
M-69 (239): Verlust einer Trifluormethylgruppe (-CF₃) M-125 : Verlust von Br und -NHCOCF₃
Interpretation:
Silylierung: Das Massenspektrum des Di-TMS-Derivats sollte ein klares Molekülion bei m/z 356 und einen sehr prominenten Peak bei m/z 341 (M-15) aufweisen. Das Isotopenmuster des Broms (ca. 1:1-Verhältnis von ⁷⁹Br und ⁸¹Br) sollte bei allen bromhaltigen Fragmenten sichtbar sein.
Acylierung: Das N-TFA-Derivat ist ebenfalls stabil und sollte ein detektierbares Molekülion bei m/z 308 zeigen. Die Fragmentierung wird durch die Trifluoracetylgruppe beeinflusst. Auch hier ist das Brom-Isotopenmuster ein entscheidendes Identifizierungsmerkmal.
Referenzen
Gaschromatographie. (n.d.). In Wikipedia. Abgerufen am 15. März 2026, von [Link]
Gaschromatographie. (n.d.). In Chemie.de. Abgerufen am 15. März 2026, von [Link]
BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem.
Universität Regensburg. (n.d.). Einführendes Praktikum in die GC. Abgerufen am 15. März 2026, von [Link]
Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Abgerufen am 15. März 2026, von [Link]
Analytics-Shop. (n.d.). Derivatisierungs- und Reaktions-Headspace. Abgerufen am 15. März 2026, von [Link]
Zheng, X., et al. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC. Thermo Fisher Scientific.
Moldoveanu, S. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.81954
Moldoveanu, S. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen am 15. März 2026, von [Link]
Phenomenex. (n.d.). Weitere Derivatisierungsreagenzien für die GC - Die Puffer schlagen zurück. Abgerufen am 15. März 2026, von [Link]
Biemann, K., & McCloskey, J. A. (1963). Massenspektrometrische Untersuchungen, III. Massenspektren von freien und N-acetylierten Aminosäuren. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 94(1), 199-210.
OPUS. (2020). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. Abgerufen am 15. März 2026, von [Link]
Fisher Scientific. (n.d.). Acylierungsreagenzien. Abgerufen am 15. März 2026, von [Link]
MySkinRecipes. (n.d.). 2-(Aminomethyl)benzonitrile hydrochloride. Abgerufen am 15. März 2026, von [Link]
Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio Anal Techniques, 1(1), 002.
gtfch.org. (n.d.). MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. Abgerufen am 15. März 2026, von [Link]
Agilent. (n.d.). TMS Derivitization for GC-MS. Abgerufen am 15. März 2026, von [Link]
Universität Duisburg-Essen. (n.d.). Massenspektrometrie. Abgerufen am 15. März 2026, von [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Executive Summary 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a highly versatile, bifunctional building block frequently utilized in pharmaceutical development and complex organic synthesis. It possesses two ort...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a highly versatile, bifunctional building block frequently utilized in pharmaceutical development and complex organic synthesis. It possesses two orthogonal reactive sites: an electrophilic aryl bromide and a nucleophilic primary amine (protected as a hydrochloride salt). This dual reactivity presents a unique chemoselectivity challenge in palladium-catalyzed cross-coupling. This application note provides field-proven methodologies, mechanistic insights, and self-validating protocols to selectively engage either the aryl bromide via Suzuki-Miyaura coupling or the primary amine via Buchwald-Hartwig amination.
Compound Profiling & Mechanistic Causality
To successfully utilize this compound, one must understand the causality behind its chemical behavior and the specific roles of its functional groups.
The Hydrochloride Advantage: The free base of a primary benzylamine is prone to intermolecular condensation (forming Schiff bases) and oxidative degradation over time. Supplying and storing the compound as a hydrochloride salt locks the nitrogen's lone pair, ensuring long-term shelf stability and preventing self-polymerization.
The "Amine Problem" in Pd-Catalysis: During cross-coupling, the inorganic base required for the reaction (e.g.,
K3PO4
) neutralizes the hydrochloride salt, liberating the free primary amine in situ. Free primary amines are strong
σ
-donors that can displace phosphine ligands from the palladium center, forming stable, off-cycle
Pd
-amine complexes. This phenomenon, known as catalyst poisoning, halts the catalytic cycle[1].
Ligand-Driven Chemoselectivity: To overcome amine poisoning without resorting to additional protection/deprotection steps (like Boc or Fmoc), sterically demanding biaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are employed[2]. The bulky dicyclohexyl or diisopropyl groups on these ligands create a steric "umbrella" around the palladium center. This architecture allows the relatively flat aryl bromide to undergo oxidative addition while sterically excluding the flexible, solvated primary amine from coordinating to the metal[1].
The Nitrile Activator: The ortho-nitrile group is strongly electron-withdrawing, which lowers the electron density of the aromatic ring. This accelerates the oxidative addition of the
C-Br
bond to the
Pd(0)
species, making the bromide highly reactive under mild conditions[3].
Caption: Functional group reactivity map of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Objective: To couple an external boronic acid to the 5-bromo position while leaving the aminomethyl group completely intact and unreacted.
Condition Optimization Data
The choice of ligand is the single most critical variable when coupling unprotected amine hydrochlorides. The table below summarizes the causality of ligand selection.
Ligand
Catalyst Precursor
Base
Solvent
Yield (%)
Mechanistic Observation
PPh3
Pd(PPh3)4
Na2CO3
Toluene/
H2O
<10%
Severe catalyst poisoning by the liberated free amine.
This protocol utilizes XPhos to shield the active catalyst, requiring no prior amine protection.
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
Base Addition: Add anhydrous
K3PO4
(3.5 equiv, 3.5 mmol). Note: An excess of base is strictly required here—1.0 equiv is consumed immediately to neutralize the hydrochloride salt, while the remainder facilitates the transmetalation of the boronic acid.
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the
Pd(0)
species.
Solvent Addition: Syringe in 10 mL of a degassed 1,4-Dioxane/
H2O
mixture (4:1 v/v). The biphasic system ensures the solubility of the phosphate base while keeping the organic reactants in the dioxane phase.
Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor completion via LC-MS.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via reverse-phase chromatography or silica gel (using a
CH2Cl2
/MeOH gradient with 1%
Et3N
to elute the free amine).
Caption: Suzuki-Miyaura catalytic cycle highlighting amine poisoning and steric shielding by bulky ligands.
Application 2: Buchwald-Hartwig Amination
Objective: To invert the reactivity paradigm and use the aminomethyl group of the compound as a nucleophile to couple with an external aryl chloride or bromide, forming a secondary amine.
Mechanistic Considerations
When using the primary amine as the nucleophile, the internal aryl bromide poses a risk for oligomerization (the amine of one molecule reacting with the bromide of another). To suppress this, the external aryl halide must be significantly more electronically activated (e.g., an electron-deficient heteroaryl chloride) than the internal 5-bromo group, or the reaction must be run under dilute conditions with a specific ligand like RuPhos or BrettPhos , which are highly optimized for primary amine monoarylation.
Step-by-Step Protocol
Reagent Preparation: To an oven-dried vial, add 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 equiv, 1.0 mmol) and the external activated Aryl Chloride (1.5 equiv, 1.5 mmol).
Base Addition: Add
Cs2CO3
(3.0 equiv, 3.0 mmol). Cesium carbonate is preferred over stronger bases like
NaOtBu
to prevent the hydration or unwanted side reactions of the sensitive nitrile group.
Degassing: Evacuate and backfill the vial with Argon (3x).
Solvent Addition: Add 10 mL of degassed tert-amyl alcohol. The use of a bulky alcoholic solvent increases the solubility of the base and prevents unwanted transesterification or nucleophilic attack by the solvent.
Reaction Execution: Heat to 85 °C for 8 hours.
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, washing with Ethyl Acetate. Concentrate and purify via flash column chromatography.
References
Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Reaction conditions for N-acylation of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
An Application Guide for the N-Acylation of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride Authored by: Senior Application Scientist Publication Date: March 15, 2026 Introduction: Unlocking a Versatile Synthetic Build...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the N-Acylation of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Authored by: Senior Application Scientist
Publication Date: March 15, 2026
Introduction: Unlocking a Versatile Synthetic Building Block
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a valuable bifunctional molecule in medicinal chemistry and drug development. Its structure, featuring a reactive primary aminomethyl group and a synthetically versatile bromo-substituted aromatic ring, makes it a key intermediate for constructing complex molecular architectures. The N-acylation of the primary amine is a fundamental and often primary step in its elaboration, serving to introduce diverse functional groups, modulate physicochemical properties, or act as a protecting group strategy in multi-step syntheses.[1][2][3]
This technical guide provides an in-depth exploration of the reaction conditions for the N-acylation of this specific substrate. We move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind methodological choices, empowering researchers to optimize conditions for their specific acylating agents and desired outcomes.
The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (such as an acyl chloride or acid anhydride).[4][5] This attack forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride) to yield the stable amide product.[5]
A critical consideration for the title compound is that it is supplied as a hydrochloride salt. The primary amine is protonated (R-CH₂NH₃⁺Cl⁻) and is therefore not nucleophilic. Consequently, the first step in any successful acylation protocol is the in-situ neutralization of this salt to liberate the free amine (R-CH₂NH₂). This necessitates the use of a base. Furthermore, the acylation reaction itself generates one equivalent of acid (e.g., HCl from an acyl chloride), which would otherwise protonate and deactivate any remaining free amine.[6][7] Therefore, a minimum of two equivalents of base is stoichiometrically required: one to neutralize the starting material salt and a second to act as an acid scavenger for the reaction byproduct. In practice, a slight excess of base (e.g., 2.2-2.5 equivalents) is often used to drive the reaction to completion.
Strategic Considerations for Reaction Design
The successful N-acylation of 2-(aminomethyl)-5-bromobenzonitrile hydrochloride hinges on the judicious selection of four key parameters: the acylating agent, the base, the solvent, and the reaction temperature.
1. Choice of Acylating Agent
The two most common classes of acylating agents for this transformation are acyl chlorides and acid anhydrides.
Acyl Chlorides (R-COCl): These are highly reactive electrophiles that facilitate rapid acylation, often at low temperatures.[8][9] Their high reactivity is a key advantage but also a potential drawback, as they are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[10] Reactions with acyl chlorides are often vigorous and exothermic, requiring careful temperature control.[10]
Acid Anhydrides ((R-CO)₂O): Anhydrides are generally less reactive than acyl chlorides, which can offer better control over the reaction.[11] They are also often less sensitive to ambient moisture. The byproduct of the reaction is a carboxylic acid, which must be neutralized by the base present.[12]
2. Selection of Base
The choice of base is critical and is often linked to the chosen solvent system.
Organic Amine Bases (e.g., Triethylamine (TEA), Pyridine, DIEA): These bases are commonly used in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5][10] They are soluble in the organic phase and effectively scavenge the HCl produced, precipitating out as an ammonium salt (e.g., triethylammonium chloride).[13] Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base.[14][15]
Inorganic Bases (e.g., NaOH, KOH, NaHCO₃, K₂CO₃): These are employed in aqueous or biphasic solvent systems, famously known as the Schotten-Baumann reaction conditions.[4][5][6][16] The base resides in the aqueous phase, neutralizing the byproduct HCl as it is formed, thereby preventing the protonation of the amine in the organic phase.[16] This method is robust, inexpensive, and particularly effective for acylations with acyl chlorides.[4]
3. The Solvent System
The solvent must dissolve the free amine form of the starting material and the acylating agent, while being compatible with the chosen base.
Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile): These are the solvents of choice when using organic bases. It is crucial to use anhydrous solvents to prevent the hydrolysis of the acylating agent, especially when using acyl chlorides.[10][17]
Biphasic Systems (e.g., DCM/Water, Diethyl Ether/Water): These systems are characteristic of the Schotten-Baumann reaction.[14][16] The reactants and product remain in the organic phase, while the inorganic base and the resulting salt byproduct are contained in the aqueous phase, simplifying the work-up.[16]
4. Temperature Control
N-acylation reactions, particularly with acyl chlorides, are often highly exothermic.[10]
Initial Cooling (0 °C): It is standard practice to cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the acylating agent.[10][12][17] This helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.
Warming to Room Temperature: After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[1][10]
Detailed Experimental Protocols
Protocol A: N-Acylation using an Acyl Chloride and Triethylamine in DCM
This protocol describes a general procedure using an organic base in an anhydrous aprotic solvent, a common and effective method for a wide range of acyl chlorides.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2-(aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 eq.).
Solvent and Base Addition: Add anhydrous DCM (to achieve a concentration of ~0.2 M) followed by triethylamine (2.2 eq.). Stir the resulting suspension at room temperature for 15-20 minutes to ensure the complete formation of the free amine.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. A precipitate (triethylammonium chloride) will form.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
Quenching and Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[10][17]
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10][12]
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[12]
Protocol B: N-Acylation under Schotten-Baumann Conditions
This protocol utilizes a classic biphasic system, which is robust, scalable, and avoids the need for anhydrous solvents.[4][16]
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Dichloromethane (DCM) or Diethyl Ether
Deionized Water
Procedure:
Initial Dissolution: Dissolve 2-(aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 eq.) in a mixture of DCM (or diethyl ether) and water in an Erlenmeyer flask or round-bottom flask.
Basification and Acylation: While stirring the mixture vigorously, add a 10% aqueous solution of NaOH (or KOH) portion-wise, simultaneously adding the acyl chloride (1.1 eq.) dropwise. Maintain the pH of the aqueous layer between 9-12 throughout the addition.
Reaction Progression: Continue to stir the biphasic mixture vigorously at room temperature for 1-2 hours after the addition is complete.
Monitoring: Check for the disappearance of the starting material by TLC.
Work-up: Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer one more time with a fresh portion of the organic solvent.
Washing: Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The resulting crude product can be purified by recrystallization.
Data and Workflow Visualization
Summary of Reaction Parameters
Parameter
Protocol A (Anhydrous)
Protocol B (Schotten-Baumann)
Rationale / Causality
Acylating Agent
Acyl Chloride / Anhydride
Acyl Chloride
High reactivity ensures efficient conversion.[8][18]
Base
Triethylamine / Pyridine (2.2-2.5 eq.)
NaOH / KOH (aq. solution)
Neutralizes HCl salt and byproduct acid to maintain amine nucleophilicity.[6][7]
Solvent
Anhydrous DCM / THF
DCM / Water (Biphasic)
Solubilizes reactants while being compatible with the chosen base.[16][17]
Temperature
0 °C to Room Temp.
Room Temperature
Controls exothermic reaction and prevents side-product formation.[10]
Work-up
Aqueous washes (acid, base, brine)
Phase separation and washes
Removes base, salts, and other water-soluble impurities.[10][17]
General Experimental Workflow
Caption: General workflow for the N-acylation of 2-(aminomethyl)-5-bromobenzonitrile.
References
Schotten–Baumann reaction - Grokipedia.
Application Notes and Protocols: Acylation of Primary Amines with 4-Methylbenzoic Anhydride - Benchchem.
Application Note: Synthesis of 6-Bromoisoindolin-1-one via Base-Promoted Cascade Cyclization of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Scientific Rationale & Introduction The isoindolin-1-one (phthalimidine) scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Scientific Rationale & Introduction
The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of kinase inhibitors, immunomodulatory drugs, and PD-1/PD-L1 interaction inhibitors[1]. Synthesizing functionalized isoindolin-1-ones efficiently is a critical bottleneck in library generation.
This application note details a highly efficient, atom-economical protocol for the synthesis of 6-bromoisoindolin-1-one utilizing 2-(aminomethyl)-5-bromobenzonitrile hydrochloride as the primary building block. The strategic placement of the bromine atom at the C5 position of the benzonitrile precursor translates perfectly to the C6 position of the resulting lactam. This provides an essential synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions.
Mechanistic Pathway: The Cascade Cyclization
As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the underlying chemical causality. The transformation of 2-(aminomethyl)-5-bromobenzonitrile to an isoindolin-1-one is not a single-step reaction, but a base-promoted cascade process[2].
Free-Basing: The initial equivalent of sodium hydroxide neutralizes the hydrochloride salt, liberating the highly nucleophilic primary amine.
Intramolecular Nucleophilic Attack: The proximity of the primary amine to the electrophilic nitrile carbon facilitates a rapid 5-exo-dig cyclization, generating a cyclic amidine intermediate (1-aminoisoindoline).
Hydrolysis & Deamination: Under aqueous basic conditions and elevated temperatures, the amidine undergoes hydrolysis. The expulsion of ammonia gas (
NH3
) is the thermodynamic driving force that irreversibly yields the stable lactam (isoindolin-1-one)[3].
Figure 1: Base-promoted cascade cyclization to 6-bromoisoindolin-1-one.
Sodium Hydroxide (NaOH, pellets or 10 M aqueous solution)
Ethanol (Absolute)
Deionized (DI) Water
Procedure:
Reagent Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(aminomethyl)-5-bromobenzonitrile hydrochloride (10.0 g, 40.4 mmol) in a solvent mixture of Ethanol (50 mL) and DI Water (50 mL).
Expert Insight: The starting material is partially insoluble in this mixture at room temperature. Ethanol is chosen as a co-solvent to ensure the organic intermediate remains solvated during the cascade, preventing premature precipitation of unreacted species.
Base Addition: Slowly add solid NaOH (4.8 g, 120 mmol, ~3.0 equiv) in small portions over 10 minutes.
Expert Insight: The first equivalent of base is consumed immediately to neutralize the HCl salt. The remaining 2.0 equivalents are required to catalyze the hydrolysis of the amidine intermediate. The reaction is mildly exothermic.
Reflux & Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (oil bath temperature) for 6 hours.
Expert Insight: Heating is critical. While the initial cyclization to the amidine occurs at room temperature, the subsequent hydrolysis to the lactam requires thermal energy. Furthermore, operating near the boiling point of the solvent mixture helps drive off the generated ammonia gas, shifting the equilibrium entirely to the right.
Workup & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure to remove approximately 40 mL of ethanol. Add 50 mL of ice-cold DI water to the flask and stir for 30 minutes.
Expert Insight: 6-Bromoisoindolin-1-one is highly insoluble in water. Removing the ethanol forces the complete precipitation of the product, maximizing isolated yield.
Isolation: Filter the resulting white to off-white precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold DI water (3 × 30 mL) to remove residual NaOH and NaCl. Dry the solid under vacuum at 50 °C for 12 hours to afford the pure product.
Quantitative Data & Optimization
To validate the robustness of this protocol, our development team evaluated various base and solvent combinations. The quantitative data below demonstrates why the NaOH/EtOH/H₂O system is the authoritative standard for this transformation.
Entry
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC)
1
NaOH (1.1)
H₂O
100
12
45%
88%
2
NaOH (3.0)
H₂O
100
12
62%
92%
3
NaOH (3.0)
EtOH:H₂O (1:1)
80
6
88%
>98%
4
KOH (3.0)
MeOH:H₂O (1:1)
70
8
85%
97%
5
K₂CO₃ (3.0)
EtOH:H₂O (1:1)
80
12
55%
81%
Table 1: Optimization parameters for the cascade cyclization. Entry 3 represents the validated protocol.
The isolated 6-bromoisoindolin-1-one is a highly versatile intermediate. A primary application in drug development is its conversion into a boronic ester via a Suzuki-Miyaura borylation. By reacting the 6-bromo compound with bis(pinacolato)diboron in the presence of a Pd(II) catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane at 100 °C, researchers can synthesize 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one[1]. This boronate ester is then readily coupled with various aryl halides to build complex, biologically active multicyclic architectures.
Figure 2: Experimental workflow for synthesis and cross-coupling of 6-bromoisoindolin-1-one.
References
Design, Synthesis, Evaluation, and SAR of 5-Phenylisoindoline Derivatives, a Potent Class of Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Synthesis of 3-Substituted Isoindolin-1-ones by Regioselective Cyclization of Nitrile with a Styryl Double Bond
Source: Heterocycles / Semantic Scholar
URL:[Link]
Application Note: Comprehensive Analytical Characterization of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Introduction & Scientific Context 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS: 1261726-31-1)[1] is a highly versatile, bifunctional building block widely utilized in the synthesis of complex nitrogen-containin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS: 1261726-31-1)[1] is a highly versatile, bifunctional building block widely utilized in the synthesis of complex nitrogen-containing heterocycles, such as isoindolines and quinazolines, in pharmaceutical development.
The Causality of the Salt Form: The freebase form of this molecule contains both a nucleophilic primary amine (-CH₂NH₂) and an electrophilic nitrile (-C≡N). If left as a freebase, the molecule is highly susceptible to intermolecular condensation or intramolecular cyclization (amidine formation) over time. Formulating it as a hydrochloride salt protonates the amine into an ammonium cation (-NH₃⁺), effectively neutralizing its nucleophilicity and stabilizing the compound. Consequently, any analytical characterization must not only confirm the organic structure but also validate the integrity of the salt and the stoichiometry of the counter-ion.
This protocol outlines a self-validating suite of analytical techniques designed to establish the identity, purity, and physicochemical properties of this critical intermediate.
Structural Elucidation: NMR and LC-MS
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the carbon framework and protonation state of the molecule.
Protocol: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K using standard pulse sequences.
Causality of Solvent Choice: DMSO-d6 is specifically selected over CDCl₃ or D₂O. The ionic nature of the HCl salt renders it insoluble in CDCl₃. While it is soluble in D₂O, the deuterium rapidly exchanges with the acidic -NH₃⁺ protons, making them invisible to the detector. DMSO-d6 prevents this rapid exchange, allowing the -NH₃⁺ protons to be observed as a diagnostic broad singlet, directly confirming the protonated state of the amine in solution.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides exact mass confirmation and chromatographic purity profiling.
Protocol: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile. Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
Detection: Electrospray Ionization (ESI+) in full scan mode (m/z 100–500).
Causality of Mobile Phase Additives: The addition of 0.1% formic acid serves a dual mechanistic purpose. Chromatographically, it acts as an ion-pairing agent that suppresses secondary interactions between the primary amine and residual silanols on the stationary phase, preventing peak tailing. Spectrometrically, it provides an abundant proton source to facilitate the efficient ionization of the benzylamine moiety in the ESI source[2].
Self-Validating Isotopic Pattern: The mass spectrum provides a built-in validation mechanism due to the presence of the bromine atom. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The protonated molecular ion [M+H]⁺ must appear as a distinct doublet at m/z 211.0 and 213.0 . The presence of this exact 1:1 doublet confirms that the detected peak is the brominated analyte and not a background artifact or solvent adduct.
Functional Group & Solid-State Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to rapidly confirm the presence of the orthogonal functional groups (nitrile and protonated amine).
Protocol: Prepare a KBr pellet by thoroughly triturating 1 mg of the analyte with 99 mg of anhydrous, IR-grade KBr. Press at 10 tons for 2 minutes. Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).
Spectral Insights: The conjugated benzonitrile system yields a highly diagnostic, sharp C≡N stretching vibration. For halo-substituted benzonitriles, this peak is highly conserved and typically manifests between 2220 and 2240 cm⁻¹[3]. Furthermore, the hydrochloride salt form is confirmed by a broad, intense band spanning 3200–2800 cm⁻¹. This corresponds to the N-H stretching vibrations of the -NH₃⁺ group, which characteristically masks the sharp, distinct doublets normally seen for a free primary amine.
Thermal Analysis (DSC/TGA)
Protocol: Load 3–5 mg of the solid sample into a standard aluminum pan. Heat from 25 °C to 300 °C at a ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min).
Causality: Thermogravimetric Analysis (TGA) is run concurrently with Differential Scanning Calorimetry (DSC) to differentiate between melting and decomposition. Benzylamine hydrochlorides often exhibit a sharp melting endotherm that is immediately followed by a massive exothermic decomposition event corresponding to the volatilization of HCl gas. TGA confirms whether early thermal events are due to the loss of bound water (hydration) or actual salt dissociation.
Purity & Counter-Ion Analysis
High-Performance Liquid Chromatography (HPLC-UV)
Protocol: Utilize the same reverse-phase gradient method described in Section 2.2, but monitor the eluent via a Photodiode Array (PDA) detector.
Wavelength Selection: The extended π-conjugation of the bromobenzonitrile ring provides a strong chromophore. Monitoring at 254 nm captures the primary π→π* transitions, ensuring maximum sensitivity and a high signal-to-noise ratio for detecting structurally related aromatic impurities (e.g., unreacted starting materials or hydrolysis degradants).
Ion Chromatography (IC)
Protocol: Dissolve 5 mg of the sample in 10 mL of ultra-pure water. Inject 25 µL onto an anion-exchange column equipped with a suppressed conductivity detector. Elute using an isocratic KOH gradient (e.g., 20 mM KOH).
Causality: While NMR and LC-MS perfectly characterize the organic cation, they are completely blind to the inorganic chloride counter-ion. To prove the 1:1 stoichiometry of the salt (Molecular Weight: 247.52 g/mol ), IC is mandatory. The theoretical chloride content is 14.32% w/w . Quantifying this value rules out the presence of excess trapped HCl gas or partial freebase conversion.
Data Summary Tables
Table 1: Expected NMR Chemical Shifts (DMSO-d6, 400 MHz)
Proton/Carbon Environment
Expected Shift (ppm)
Multiplicity
Integration
Assignment
-NH₃⁺
~8.50
Broad Singlet (br s)
3H
Protonated amine
Ar-H (C6)
~8.10
Doublet (d)
1H
Aromatic proton adjacent to -CN
Ar-H (C4)
~7.90
Doublet of doublets (dd)
1H
Aromatic proton
Ar-H (C3)
~7.60
Doublet (d)
1H
Aromatic proton adjacent to -CH₂
| -CH₂- | ~4.20 | Singlet (s) | 2H | Benzylic methylene |
Table 2: Key Diagnostic Analytical Metrics
Technique
Target Metric
Expected Result / Observation
LC-MS (ESI+)
[M+H]⁺ Exact Mass
m/z 211.0 and 213.0 (1:1 Isotopic Doublet)
FT-IR
C≡N Stretch
Sharp peak at ~2225 cm⁻¹
FT-IR
-NH₃⁺ Stretch
Broad band from 3200–2800 cm⁻¹
| Ion Chromatography | Chloride Content | ~14.3% w/w |
Analytical Workflows & Degradation Pathways
Comprehensive analytical workflow for characterizing the benzonitrile HCl salt.
Forced degradation pathway illustrating nitrile hydrolysis under alkaline stress.
References
SciSpace. "Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." SciSpace Literature. Available at:[Link]
MDPI. "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples." Foods, 2022. Available at:[Link]
The Strategic Application of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Kinase Inhibition In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, part...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Scaffold for Targeted Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology.[1][2] Kinases, as central regulators of cellular signaling, represent a large and crucial class of drug targets.[2] The strategic design of small molecules that can effectively modulate the activity of specific kinases is paramount. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride emerges as a highly valuable and versatile building block in this endeavor. Its trifunctional nature—a reactive primary amine, a bromine atom amenable to cross-coupling reactions, and a nitrile group that can act as a hydrogen bond acceptor or be further transformed—provides a robust platform for the synthesis of diverse and complex kinase inhibitor scaffolds.
This technical guide delves into the practical application of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in the synthesis of kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target.[5][6] Herein, we provide a detailed, field-proven protocol for the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based BTK inhibitor, alongside an in-depth discussion of the underlying chemical principles and the biological context of its target.
The B-Cell Receptor Signaling Pathway and the Role of BTK
The B-cell receptor (BCR) signaling cascade is a complex and tightly regulated process essential for the adaptive immune response.[4][7] Upon antigen binding to the BCR, a series of intracellular signaling events are initiated, leading to B-cell activation, proliferation, and antibody production.[5] BTK is a key downstream mediator in this pathway.[3][4] Its activation is crucial for the amplification of the BCR signal and the subsequent activation of transcription factors like NF-κB, which are vital for B-cell survival and growth.[4][6]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Synthetic Strategy: A Multi-step Approach to a Pyrazolo[3,4-d]pyrimidine BTK Inhibitor
The following protocol outlines a representative synthesis of a potent BTK inhibitor based on a pyrazolo[3,4-d]pyrimidine core, starting from 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This synthetic route is designed to be robust and adaptable, employing well-established chemical transformations.
Caption: General experimental workflow for the synthesis of the target BTK inhibitor.
Detailed Experimental Protocols
Step 1: Synthesis of 4-amino-1-((5-bromo-2-cyanophenyl)methyl)-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 1)
This initial step involves the N-alkylation of the pyrazolo[3,4-d]pyrimidine core with our starting material. The choice of a suitable base is critical to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the benzylic position of 2-(aminomethyl)-5-bromobenzonitrile.
To a stirred solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine in DMF, add potassium carbonate.
Add 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride to the mixture.
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Intermediate 1.
Self-Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm the structure. The disappearance of the starting materials in the LC-MS analysis indicates reaction completion.
Step 2: Synthesis of Substituted Pyrazolopyrimidine via Suzuki-Miyaura Cross-Coupling (Intermediate 2)
The bromine atom on the benzonitrile ring of Intermediate 1 serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This allows for the introduction of a variety of aryl or heteroaryl groups, which is a common strategy in kinase inhibitor design to modulate potency and selectivity.[9]
In a reaction vessel, combine Intermediate 1, the arylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
Evacuate and backfill the vessel with nitrogen three times.
Add the degassed 1,4-dioxane and water solvent mixture.
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain Intermediate 2.
Self-Validation: Successful coupling is confirmed by the mass shift in the mass spectrum corresponding to the addition of the aryl group and the disappearance of the starting material. ¹H NMR will show signals corresponding to the newly introduced aryl group.
Step 3: Final Modification - Amide Coupling (Illustrative Example)
The nitrile group on the benzonitrile moiety can be hydrolyzed to a carboxylic acid, which can then be coupled with an appropriate amine to introduce further diversity and potential interaction points with the target kinase.
Hydrolysis: Dissolve Intermediate 2 in a mixture of methanol and water. Add an excess of lithium hydroxide and stir at 60 °C until the hydrolysis of the nitrile to the carboxylic acid is complete (monitored by LC-MS). Acidify the reaction mixture with HCl to precipitate the carboxylic acid, which is then filtered and dried.
Amide Coupling: To a solution of the carboxylic acid intermediate in DCM, add the aniline derivative, BOP reagent, and DIPEA. Stir the mixture at room temperature for 12-18 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Structure-Activity Relationship Insights
The following table presents hypothetical inhibitory data for a series of synthesized compounds, illustrating a potential structure-activity relationship (SAR) for this class of BTK inhibitors. The IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of BTK activity.
Data is hypothetical and for illustrative purposes only, based on typical values for potent pyrazolopyrimidine-based BTK inhibitors.
Conclusion and Future Directions
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride has been demonstrated to be a highly effective and versatile starting material for the synthesis of potent kinase inhibitors, exemplified here by a multi-step synthesis of a pyrazolo[3,4-d]pyrimidine-based BTK inhibitor. The strategic incorporation of this building block allows for the facile construction of a complex core structure and provides multiple points for diversification to optimize biological activity and pharmacokinetic properties. The protocols detailed herein are robust and can be adapted for the synthesis of a library of related compounds for further SAR studies. Future work could explore alternative cross-coupling reactions at the bromine position and the derivatization of the nitrile group into other functional moieties to further probe the binding pocket of BTK and other kinases.
References
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024, July 9). PMC.
The B cell receptor signaling pathway in mantle cell lymphoma. (2018, May 18). Oncotarget.
B cell receptor pathway in chronic lymphocytic leukemia: specific role of CC-292. (2014, January 24).
Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas. (2022, February 9). MDPI.
B cell receptor signaling p
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). BioKB.
Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (n.d.).
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
Percentage of inhibition and IC50 values reported for BTK inhibitors. (n.d.).
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.).
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (n.d.).
The Development of BTK Inhibitors: A Five-Year Upd
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). PMC.
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.).
Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (2003, June 18).
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI.
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry.
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). PubMed.
Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. (2024, December 23).
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (n.d.). Taylor & Francis Online.
Pyrazolopyrimidine – Knowledge and References. (n.d.). Taylor & Francis Online.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Pyrazolopyrimidine Derivatives as Kinase Inhibitor. (n.d.).
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019, May 13). OSTI.GOV.
Synthesizing a Scaffold for Innovation: A Step-by-Step Guide to the Derivatization of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of medicinal chemistry and drug discovery, the strategic selection and modification of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of medicinal chemistry and drug discovery, the strategic selection and modification of molecular scaffolds are paramount to the development of novel therapeutics. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride has emerged as a versatile and highly valuable building block. Its trifunctional nature, presenting a reactive primary amine, a modifiable aryl bromide, and a convertible nitrile group, offers a rich platform for the synthesis of diverse compound libraries. This comprehensive guide provides detailed application notes and protocols for the derivatization of this key intermediate, empowering researchers to explore its full synthetic potential. We will delve into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired chemical transformations with high efficiency and purity.
Introduction: The Strategic Advantage of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride serves as a cornerstone in the synthesis of a multitude of pharmacologically relevant compounds. The primary aminomethyl group provides a nucleophilic handle for the introduction of a wide array of substituents through N-acylation, N-alkylation, and reductive amination. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic systems. The hydrochloride salt form of the parent compound enhances its solubility in certain solvents, which can be advantageous in specific reaction setups.
This guide will systematically explore the key synthetic transformations possible with this scaffold, providing detailed, step-by-step protocols and the scientific rationale behind them.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for 2-(aminomethyl)-5-bromobenzonitrile hydrochloride and all other reagents. The related compound, 2-amino-5-bromobenzonitrile, is classified as toxic if swallowed and causes skin and eye irritation[1][2][3].
General Handling Guidelines:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and vapors.
Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
Handle all reagents and solvents in accordance with good laboratory practices.
Core Synthetic Transformations and Protocols
The derivatization of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride can be approached through several key reaction pathways, each targeting a specific functional group. The following sections provide detailed protocols for these transformations.
N-Acylation of the Aminomethyl Group
N-acylation is a fundamental transformation that introduces an amide functionality, which is a common motif in many drug molecules. This reaction is typically high-yielding and proceeds under mild conditions.
Causality of Experimental Choices:
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The hydrochloride salt of the starting material will also be neutralized by the base, liberating the free amine for reaction.
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent side reactions with the acylating agent.
Temperature: The reaction is initiated at 0°C to control the exothermic nature of the acylation and minimize potential side reactions.
Experimental Protocol: Synthesis of N-Benzoyl-2-(aminomethyl)-5-bromobenzonitrile
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).
Base Addition: Cool the suspension to 0°C using an ice bath and add triethylamine (2.2 eq.) dropwise. Stir the mixture for 15-20 minutes to ensure complete neutralization and formation of the free amine.
Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative N-Acylation Reactions
Caption: General workflow for the N-acylation of 2-(aminomethyl)-5-bromobenzonitrile hydrochloride.
N-Alkylation of the Aminomethyl Group
N-alkylation introduces alkyl substituents to the amine, a key step in modulating the lipophilicity and basicity of the molecule. Direct alkylation with alkyl halides can lead to over-alkylation, thus reductive amination is often the preferred method for controlled mono-alkylation.
This one-pot reaction involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.
Causality of Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone, preventing the reduction of the carbonyl starting material[2][5].
Solvent: Dichloroethane (DCE) or methanol are commonly used solvents for reductive amination reactions.
pH: The reaction is often carried out under mildly acidic conditions (by adding acetic acid) to facilitate imine formation.
Experimental Protocol: Reductive Amination with Benzaldehyde
Preparation: To a solution of 2-(aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq.) to liberate the free amine.
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.
Data Presentation: Representative Reductive Amination Reactions
Caption: The two-step, one-pot process of reductive amination.
Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is instrumental in creating biaryl structures, which are prevalent in many pharmaceuticals.
Causality of Experimental Choices:
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle.
Ligand: A phosphine ligand, such as PPh₃ or a more specialized ligand like SPhos or XPhos, is used to stabilize the palladium catalyst and facilitate the reaction.
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required for the transmetalation step of the catalytic cycle.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Preparation: To an oven-dried Schlenk flask, add 2-(aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a powerful and versatile building block for the synthesis of diverse chemical entities. The protocols outlined in this guide for N-acylation, N-alkylation (via reductive amination), and Suzuki-Miyaura cross-coupling provide a robust foundation for researchers to explore the vast chemical space accessible from this starting material. By understanding the rationale behind the chosen reagents and conditions, scientists can confidently adapt and optimize these methods for the synthesis of novel compounds with potential therapeutic applications.
References
Supporting Information for various academic articles detailing the synthesis of N-benzylbenzamide and related compounds often show characteristic NMR and MS d
Wikipedia. (n.d.). Reductive amination. Retrieved March 15, 2026, from [Link]
Douglass, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
LC-MS method development for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
An Application Note and Protocol for the Quantitative Analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride using LC-MS/MS Introduction 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a key chemical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Quantitative Analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride using LC-MS/MS
Introduction
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a key chemical intermediate and building block used in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Accurate and reliable quantification of this compound is critical for ensuring reaction efficiency, purity of downstream products, and for pharmacokinetic studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3]
This document provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for the quantitative analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. The narrative explains the scientific rationale behind each step of the method development process, from initial analyte characterization to final method validation, in accordance with internationally recognized guidelines.[4][5] This approach is designed to equip researchers, scientists, and drug development professionals with a ready-to-implement protocol and the foundational knowledge to adapt it to their specific needs.
Scientific Rationale and Methodological Strategy
The molecular structure of 2-(Aminomethyl)-5-bromobenzonitrile dictates the entire analytical strategy. The molecule possesses two key functional groups that inform the choice of LC and MS conditions: a primary amine (-CH₂NH₂) and a benzonitrile group.
Chromatography Rationale: The presence of an aromatic ring and a bromine atom lends the molecule sufficient hydrophobicity, making Reversed-Phase Liquid Chromatography (RPLC) the most suitable separation technique.[6][7] The primary amine group is basic and prone to protonation. To ensure a sharp, symmetrical peak shape and prevent unwanted interactions with the stationary phase, an acidic mobile phase modifier, such as formic acid, is essential.[8][9] This protonates the amine, improving its retention behavior and chromatographic performance.
Mass Spectrometry Rationale: The basic primary amine is readily protonated, making it ideal for ionization via Electrospray Ionization (ESI) in the positive ion mode ([M+H]⁺).[10][11] For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the technique of choice.[11][12] This involves isolating the protonated parent ion (precursor ion), fragmenting it, and monitoring a specific, stable fragment ion (product ion). This process drastically reduces chemical noise and matrix interference.[3]
Liquid Chromatograph: An Agilent 1290 Infinity II LC system or equivalent UPLC/HPLC system.[11]
Mass Spectrometer: An Agilent 6470A Triple Quadrupole LC/MS system or an equivalent tandem mass spectrometer.[11]
Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.
Standard and Sample Preparation
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride reference standard and dissolve it in 10 mL of methanol. This compound is known to be soluble in methanol.[1][2]
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
Calibration Curve Standards (1 - 500 ng/mL): Prepare a series of calibration standards by serially diluting the Working Stock Solution with 50:50 (v/v) acetonitrile/water.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL) from a separate stock solution to ensure unbiased validation.
Method Development Workflow
The development of a robust LC-MS/MS method is a systematic process. It begins with the optimization of the mass spectrometer settings for the specific analyte, followed by the development of the chromatographic separation, and concludes with formal validation.
Caption: Systematic workflow for LC-MS/MS method development and validation.
Mass Spectrometry Optimization
Precursor Ion Determination: Infuse the working stock solution directly into the mass spectrometer. In positive ESI full scan mode, the protonated molecule [M+H]⁺ is identified. For 2-(Aminomethyl)-5-bromobenzonitrile (MW ≈ 197.03 for the free base), the expected precursor ion will have an m/z of approximately 198.0.
Product Ion Selection: Perform a product ion scan on the selected precursor ion (m/z 198.0). Vary the collision energy to induce fragmentation. Select at least two stable, intense, and specific product ions for the MRM transitions. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).[11]
Chromatographic Optimization
Column and Mobile Phase Selection: A C18 column provides good retention for hydrophobic aromatic compounds. The mobile phase consists of Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B). Acetonitrile is often chosen for its lower viscosity and good elution strength.
Gradient Development: Start with a scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time. Optimize the gradient to ensure the analyte elutes with good retention (k' > 2), has a sharp peak shape, and is well-separated from any early-eluting matrix components.
Final Validated Method Protocol
The following protocol has been validated for its intended purpose according to ICH Q2(R1) guidelines.[4][13]
Caption: Standardized workflow for sample analysis using the final method.
LC-MS/MS Parameters
The optimized and validated instrument parameters are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
Parameter
Value
Column
Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Gradient
10% B to 80% B in 5 min, hold for 2 min, return to 10% B
| Run Time | 8 minutes |
Table 2: Mass Spectrometry Parameters
Parameter
Value
Ionization Mode
ESI Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Gas Temperature
300 °C
Gas Flow
8 L/min
Nebulizer Pressure
45 psi
Sheath Gas Temp
350 °C
Sheath Gas Flow
11 L/min
Capillary Voltage
3500 V
Precursor Ion (m/z)
198.0
Product Ion 1 (Quantifier)
To be determined experimentally
Product Ion 2 (Qualifier)
To be determined experimentally
| Collision Energy (V) | To be determined experimentally |
System Suitability
Before each analytical run, inject a mid-level concentration standard five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. This ensures the system is performing adequately.
Method Validation Summary
The analytical method was validated following the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[5] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[4][14]
Table 3: Summary of Method Validation Results
Validation Parameter
Acceptance Criteria
Result
Specificity
No interfering peaks at the retention time of the analyte.
Pass
Linearity (R²)
R² ≥ 0.995
0.998
Range
1 - 500 ng/mL
Pass
Accuracy (% Recovery)
85 - 115% (80 - 120% at LLOQ)
92.5 - 108.3%
Precision (% RSD)
≤ 15% (≤ 20% at LLOQ)
≤ 8.7%
Limit of Detection (LOD)
S/N ≥ 3
0.3 ng/mL
Limit of Quantitation (LOQ)
S/N ≥ 10, with acceptable accuracy & precision
1.0 ng/mL
| Robustness | Unaffected by small, deliberate changes in method parameters (flow rate, temp). | Pass |
Specificity: The use of MRM ensures high specificity. Blank matrix samples were analyzed and showed no significant interfering peaks at the analyte's retention time.
Linearity & Range: A linear relationship between concentration and peak area was established over the range of 1-500 ng/mL with a coefficient of determination (R²) of 0.998.
Accuracy & Precision: Accuracy was determined by the percent recovery of spiked QC samples, while precision was measured by the relative standard deviation (%RSD) of replicate measurements. Both intra-day and inter-day assessments met the acceptance criteria.[10][15]
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, demonstrating the method's high sensitivity.[5]
Robustness: The method's capacity to remain unaffected by small, deliberate variations in flow rate (±0.02 mL/min) and column temperature (±2 °C) was confirmed, indicating its reliability for routine use.[4]
Conclusion
This application note details a highly sensitive, specific, and robust LC-MS/MS method for the quantification of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. The method development was guided by the physicochemical properties of the analyte, and the final protocol was successfully validated according to ICH Q2(R1) guidelines. This method is fit for its intended purpose and can be readily implemented in research and quality control environments for accurate and reliable analysis.
References
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Al-Asmari, A. A., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Claeson, A. S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]
Scymaris. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Elder, D. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
Sendón, R., et al. (2007). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate. [Link]
Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
Use of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in solid-phase organic synthesis
An Application Guide to the Strategic Use of 2-(Aminomethyl)-5-bromobenzonitrile in Solid-Phase Organic Synthesis Abstract Solid-Phase Organic Synthesis (SPOS) has become an indispensable engine for modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Use of 2-(Aminomethyl)-5-bromobenzonitrile in Solid-Phase Organic Synthesis
Abstract
Solid-Phase Organic Synthesis (SPOS) has become an indispensable engine for modern drug discovery, enabling the rapid assembly of molecular libraries. The success of SPOS is critically dependent on the strategic selection of building blocks and linkers that allow for both stable immobilization and subsequent chemical diversification. This guide introduces 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride as a highly versatile, trifunctional scaffold for SPOS. We will explore its strategic utility, detailing its immobilization onto solid supports, its role as a handle for extensive diversification via palladium-catalyzed cross-coupling, and protocols for final product cleavage and analysis. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to leverage this building block for the efficient construction of novel compound libraries.
The Strategic Value of a Trifunctional Scaffold
The power of 2-(Aminomethyl)-5-bromobenzonitrile lies in its three distinct functional groups, each serving a specific and orthogonal purpose in a synthetic workflow. This multi-functionality allows for a "build-and-diversify" approach that is highly amenable to combinatorial chemistry.
The Aminomethyl Group (-CH₂NH₂): The Anchor. This primary amine serves as the covalent attachment point to the solid support. Its nucleophilicity allows for straightforward coupling to various resin types, forming a stable amide or secondary amine linkage that can withstand a wide range of reaction conditions.
The Bromo Group (-Br): The Diversification Handle. The aryl bromide is a cornerstone of modern cross-coupling chemistry.[1] It provides a reactive site for introducing molecular complexity through a host of palladium-catalyzed reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.[1][2] This allows for the generation of vast libraries of analogues from a single resin-bound intermediate.
The Nitrile Group (-CN): A Latent Functional Group. The nitrile is a robust functional group, stable to many of the conditions used for peptide coupling and palladium-catalyzed reactions.[3] It can be carried through multiple synthetic steps and then, if desired, transformed at a later stage into other functionalities such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), adding another dimension of diversity to the final products.
Experimental Workflows and Protocols
Immobilization of the Scaffold onto Solid Support
The initial step involves covalently attaching the 2-(Aminomethyl)-5-bromobenzonitrile scaffold to a suitable solid support. The choice of resin dictates the nature of the C-terminal functionality of the final cleaved product. For producing compounds with a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is an excellent choice as it allows for cleavage under mildly acidic conditions that often preserve side-chain protecting groups.[4]
Protocol 1: Attachment to 2-Chlorotrityl Chloride Resin
This protocol outlines the procedure for loading the scaffold onto a highly acid-labile resin.
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a synthesis vessel. Drain the solvent.
Scaffold Preparation: In a separate vial, dissolve 2.5 equivalents of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (relative to resin loading) in a minimal amount of DMF. Add 5.0 equivalents of DIPEA to neutralize the hydrochloride salt and liberate the free amine.
Coupling: Add the prepared amine solution to the swollen resin. Add anhydrous DCM to ensure the resin is fully submerged. Agitate the mixture gently at room temperature for 4 hours.
Capping: To quench any unreacted trityl chloride sites on the resin, add 1.0 mL of methanol and agitate for 30 minutes. This prevents unwanted side reactions in subsequent steps.[5]
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
Drying: Dry the resin under high vacuum for at least 4 hours. The loading can be determined gravimetrically or by cleaving a small sample and analyzing the UV absorbance of the product.
Caption: Workflow for scaffold immobilization on 2-Cl-Trityl resin.
On-Resin Diversification via Suzuki Cross-Coupling
With the scaffold securely anchored, the aryl bromide is now poised for diversification. The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming C-C bonds.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling on Solid Support
This protocol provides a template for coupling various boronic acids to the resin-bound scaffold.
Resin Swelling: Swell the loaded resin in the reaction solvent (e.g., a 3:1 mixture of Dioxane/H₂O) for 30 minutes.
Reagent Preparation: In a separate vial, prepare a mixture of the boronic acid (4.0 eq. relative to resin loading), Pd(PPh₃)₄ (0.1 eq.), and the aqueous Na₂CO₃ solution (4.0 eq.).
Reaction: Add the reagent mixture to the swollen resin. Seal the vessel and heat at 80-90 °C with gentle agitation for 12-16 hours. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin thoroughly to remove residual catalyst and reagents. A typical wash sequence is: DMF (3x), H₂O/DMF (1:1) (3x), DMF (3x), DCM (3x).
Analysis: A small amount of resin can be cleaved to check for reaction completion by LC-MS. The Kaiser test can be performed to confirm the integrity of the primary amine if it was protected and is now deprotected.[4][6]
Reaction Name
Typical Catalyst
Typical Base
Solvents
R-Group Introduced
Suzuki-Miyaura
Pd(PPh₃)₄, Pd(dppf)Cl₂
Na₂CO₃, K₂CO₃, Cs₂CO₃
Dioxane/H₂O, DMF, Toluene
Aryl, Heteroaryl
Sonogashira
Pd(PPh₃)₄, CuI
DIPEA, Et₃N
DMF, THF
Alkynyl
Buchwald-Hartwig
Pd₂(dba)₃, XPhos/SPhos
NaOt-Bu, K₃PO₄
Toluene, Dioxane
Aryl/Alkyl-amine
Heck
Pd(OAc)₂, P(o-tol)₃
Et₃N, DIPEA
DMF, Acetonitrile
Alkene
Caption: Common palladium-catalyzed cross-coupling reactions for diversification.
Caption: On-resin diversification via parallel cross-coupling reactions.
Cleavage and Product Isolation
The final step is to release the synthesized molecules from the solid support. For linkers attached via an amide bond or to acid-labile resins like 2-Cl-Trityl, a standard Trifluoroacetic acid (TFA) cocktail is effective.[1]
Protocol 3: Cleavage from Resin and Product Isolation
This protocol uses a standard acidic cocktail to cleave the product while scavenging reactive cationic species.
Resin Preparation: Place the dry resin (approx. 100 mg) in a reaction vessel.
Cleavage: Add 2 mL of the freshly prepared cleavage cocktail to the resin. Agitate at room temperature for 2 hours.
Causality Note: TFA is a strong acid that cleaves the acid-labile linker. TIS and water act as scavengers, quenching reactive carbocations (e.g., the trityl cation) that are formed during cleavage, thus preventing side reactions with sensitive functional groups on the product.[1]
Filtration: Filter the resin through a cotton plug or a fritted syringe and collect the filtrate into a clean centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Precipitation: Add 10-15 mL of cold diethyl ether to the filtrate. The product should precipitate as a solid.
Isolation: Cool the mixture at -20 °C for 30 minutes to maximize precipitation. Centrifuge the tube to pellet the solid product. Carefully decant the ether.
Washing and Drying: Wash the pellet with another portion of cold diethyl ether, centrifuge, and decant again. This removes residual scavengers. Dry the final product under a stream of nitrogen or in a vacuum desiccator.
Analysis: Characterize the final product for purity and identity using HPLC and LC-MS.
Caption: General workflow for product cleavage, isolation, and analysis.
Conclusion
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a powerful and versatile building block for solid-phase organic synthesis. Its trifunctional nature provides a stable anchoring point, a readily diversifiable handle for parallel synthesis, and a latent functional group for further modification. The protocols and strategies outlined in this guide demonstrate its utility in creating complex molecular libraries efficiently. By integrating this scaffold into SPOS workflows, researchers in drug discovery and materials science can significantly expand their accessible chemical space and accelerate the identification of novel lead compounds.
References
BenchChem (2025). Synthesis of Heterocyclic Compounds from 3-tert-Butoxy-4-bromobenzonitrile: Application Notes and Protocols.
BenchChem (2025). Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis.
University of Southampton. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Yan, B., & Gstach, H. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]
AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
Application Note: Chemoselective Reduction of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride to 4-Bromo-1,2-bis(aminomethyl)benzene Dihydrochloride
Introduction & Scope The synthesis of 1,2-bis(aminomethyl)benzenes is highly relevant in modern drug discovery, where these motifs frequently serve as rigid bidentate linkers, chelating agents, and critical precursors fo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The synthesis of 1,2-bis(aminomethyl)benzenes is highly relevant in modern drug discovery, where these motifs frequently serve as rigid bidentate linkers, chelating agents, and critical precursors for macrocyclic drug scaffolds.
The transformation of 2-(aminomethyl)-5-bromobenzonitrile hydrochloride to its corresponding diamine presents a unique chemoselectivity challenge. The substrate contains three sensitive functionalities: a reducible nitrile, an aryl bromide susceptible to hydrodehalogenation, and an acidic amine hydrochloride salt. This application note details a robust, field-proven protocol utilizing Borane-Tetrahydrofuran (BH₃·THF) to achieve this reduction with high yield, operational safety, and absolute chemoselectivity.
Mechanistic Insights & Causality of Experimental Choices
As a self-validating system, every step in this protocol is designed with observable physical changes (e.g., gas evolution) that confirm the reaction's progress, ensuring trustworthiness and reproducibility.
Reagent Selection (Why BH₃·THF?):
The reduction of nitriles to primary amines is conventionally achieved using [1] (e.g., Pd/C with H₂) or strong hydride donors like LiAlH₄. However, transition-metal-catalyzed hydrogenation frequently results in the oxidative addition and subsequent cleavage of the C–Br bond (hydrodehalogenation). LiAlH₄ is similarly aggressive and can cause debromination at elevated temperatures.
Borane-THF, conversely, is an electrophilic reducing agent. It reacts via the coordination of the empty p-orbital of boron to the nitrogen lone pair of the nitrile, followed by successive hydride transfers ()[2]. Because it lacks the electron-donating properties of transition metals, it leaves the electron-rich aryl bromide completely intact. This chemoselectivity profile is similarly observed in [3], though borane avoids the generation of heavy metal waste.
Handling the Hydrochloride Salt:
The starting material is a hydrochloride salt. When exposed to BH₃, the acidic proton will rapidly react to evolve hydrogen gas (H₂), forming an amine-borane complex. To compensate for this stoichiometric consumption, an additional equivalent of BH₃·THF is strictly required. Attempting to free-base the starting material prior to reduction often leads to dimerization or cyclization side-reactions in concentrated solutions. The in situ neutralization by excess borane is operationally simpler and prevents these side reactions.
Hydrolysis Causality:
The direct product of a borane-nitrile reduction is a highly stable aminoborane or borazine-like intermediate. Standard aqueous workup is insufficient to cleave these robust B–N bonds, which would otherwise trap the product and severely depress isolated yields ()[4]. A rigorous hydrolysis step using methanolic HCl under reflux is mandatory. This converts the boron species into volatile trimethyl borate (B(OMe)₃) and precipitates the desired diamine as a clean dihydrochloride salt.
Reagent Selection Matrix
To justify the selection of BH₃·THF, the following table summarizes the quantitative and qualitative data comparing standard reducing agents for this specific substrate.
Reducing Agent
Chemoselectivity (Nitrile vs. Aryl-Br)
Reaction with HCl Salt
Post-Reaction Workup Complexity
Suitability for this Substrate
BH₃·THF
Excellent (No debromination)
Consumes 1 eq. (Evolves H₂)
High (Requires acidic methanolysis)
Optimal
NaBH₄ / CoCl₂
Excellent (No debromination)
Quenches catalyst / Requires free-base
Moderate (Cobalt salt filtration)
Good, but requires pre-neutralization
LiAlH₄
Poor (Risk of debromination)
Consumes 1 eq. (Violent H₂ evolution)
High (Fieser workup required)
Not Recommended
H₂ / Pd/C
Very Poor (Cleaves C-Br bond)
Tolerated
Low (Simple filtration)
Incompatible
Experimental Protocol
Safety Warning: BH₃·THF reacts violently with water and alcohols to release flammable hydrogen gas. Perform all operations in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar).
BH₃·THF complex (1.0 M in THF) (4.0 eq, 40 mmol, 40 mL)
Anhydrous Tetrahydrofuran (THF) (20 mL)
Methanol (MeOH) (20 mL)
HCl in Methanol (3.0 M) (15 mL)
Step-by-Step Methodology:
Setup & Purging: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet. Flush the system with dry nitrogen for 15 minutes.
Substrate Suspension: Add 2-(aminomethyl)-5-bromobenzonitrile hydrochloride (2.47 g, 10 mmol) and anhydrous THF (20 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
Borane Addition: Using a dry syringe, add the 1.0 M BH₃·THF solution (40 mL, 40 mmol) dropwise over 30 minutes.
Self-Validation Check: Vigorous bubbling must occur initially as the hydrochloride salt reacts with borane to release H₂ gas. The suspension will gradually clarify.
Reflux (Reduction): Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to a gentle reflux (65–70 °C) for 12 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (approx. 2220 cm⁻¹) or LC-MS (Note: Aliquots must be pre-quenched in MeOH/HCl before analysis).
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add Methanol (20 mL) dropwise to quench unreacted borane.
Self-Validation Check: Extreme H₂ gas evolution will occur. Stir for 30 minutes at room temperature until all bubbling ceases, indicating the complete destruction of excess hydride.
B-N Bond Cleavage (Hydrolysis): Add 3.0 M HCl in Methanol (15 mL) to the flask. Heat the mixture to reflux (65 °C) for 2 hours. This step is critical for destroying the aminoborane complex and converting boron to volatile trimethyl borate.
Isolation: Cool the mixture to room temperature and concentrate it under reduced pressure to yield a crude solid. Triturate the solid with cold diethyl ether (50 mL) and filter through a Büchner funnel. Wash the filter cake with additional diethyl ether (2 × 20 mL) and dry under high vacuum to afford 4-bromo-1,2-bis(aminomethyl)benzene dihydrochloride as a white to off-white solid.
Visualizations
Caption: Experimental workflow for the borane-mediated reduction and subsequent hydrolysis.
Caption: Mechanistic pathway of electrophilic nitrile reduction by Borane-THF.
Application Note: Strategic Use of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride for the Synthesis of a Niraparib Intermediate
Audience: Researchers, scientists, and drug development professionals. Introduction The development of robust and efficient synthetic routes to Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of robust and efficient synthetic routes to Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine. A key class of targeted cancer therapeutics is the poly (ADP-ribose) polymerase (PARP) inhibitors, which have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2][3] Niraparib (Zejula®) is a potent, orally active PARP inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers.[4][5] The synthesis of Niraparib and related compounds relies on the availability of precisely functionalized heterocyclic building blocks.
This application note details the strategic use of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a versatile chemical intermediate, in the synthesis of a key precursor to Niraparib. The structural features of this starting material—a primary amine, a nitrile group, and a bromine atom on a benzene ring—offer multiple reactive sites for strategic bond formation. Specifically, we will focus on its application in constructing the indazole core, a critical pharmacophore of Niraparib.
Part 1: The Synthetic Strategy - Building the Indazole Core
The core of Niraparib is a 2H-indazole-7-carboxamide moiety. The synthesis of this heterocyclic system can be efficiently achieved through a condensation and cyclization sequence. Our starting material, 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, provides the foundational aniline-like structure required for this transformation.
The overall strategy involves the reaction of 2-(Aminomethyl)-5-bromobenzonitrile with a suitable partner to form a hydrazone, which then undergoes an intramolecular cyclization to form the indazole ring system. The bromine atom serves as a handle for subsequent cross-coupling reactions to introduce the piperidinylphenyl group found in the final Niraparib structure.[6]
Reaction Principle: Formation of the Indazole Precursor
The key transformation detailed in this note is the reaction of 2-(Aminomethyl)-5-bromobenzonitrile with an appropriate aldehyde to form an intermediate that, upon cyclization, yields the desired 5-bromo-2H-indazole scaffold. This process leverages the nucleophilicity of the amino group and its ortho relationship to the nitrile, which facilitates the subsequent ring-closing reaction.
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a 5-bromo-2H-indazole intermediate, a crucial precursor for Niraparib, starting from 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Materials & Reagents
Reagent
CAS Number
Supplier
Grade
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
1260953-33-0
Major Supplier A
≥98% Purity
3-Formyl-2-nitrobenzoic acid methyl ester
147363-32-6
Major Supplier B
≥97% Purity
Sodium Acetate (NaOAc)
127-09-3
Standard
ACS Reagent Grade
Acetic Acid (AcOH)
64-19-7
Standard
Glacial, ACS Grade
Ethanol (EtOH), 200 Proof
64-17-5
Standard
Anhydrous
Ethyl Acetate (EtOAc)
141-78-6
Standard
ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)
144-55-8
Standard
Aqueous Solution
Brine
N/A
In-house Prep
Saturated NaCl(aq)
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
Standard
Anhydrous
Equipment
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Heating mantle with temperature controller.
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).
Reaction Setup: To a 250 mL three-neck round-bottom flask, add 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 eq), 3-formyl-2-nitrobenzoate (1.05 eq), and sodium acetate (1.5 eq).
Scientist's Note: The hydrochloride salt of the amine is used for stability. Sodium acetate acts as a base to liberate the free amine in situ, which is necessary for the reaction to proceed.
Solvent Addition: Add glacial acetic acid (5 volumes, e.g., 5 mL per gram of starting material) to the flask.
Rationale: Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization reactions.
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat the reaction to reflux (approximately 118°C) under a nitrogen atmosphere.
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 4-6 hours.
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (10 volumes).
Rationale: This step quenches the reaction and precipitates the crude product.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
Scientist's Note: The sodium bicarbonate wash is crucial to neutralize the residual acetic acid.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization from ethanol to afford the pure 5-bromo-2H-indazole intermediate as a crystalline solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the Niraparib intermediate.
Caption: Workflow for the synthesis of the 5-bromo-2H-indazole intermediate.
Part 3: Data and Expected Results
The successful execution of this protocol should yield the desired intermediate with high purity, suitable for downstream applications in the total synthesis of Niraparib.
Table of Expected Outcomes
Parameter
Expected Result
Method of Analysis
Appearance
Off-white to pale yellow crystalline solid
Visual Inspection
Yield
75-85%
Gravimetric
Purity
≥98.5%
HPLC
Identity
Consistent with target structure
¹H NMR, ¹³C NMR, MS
Melting Point
Specific to the final intermediate
Melting Point App.
Chemical Transformation Diagram
The following diagram illustrates the core chemical reaction described in the protocol.
Caption: Synthesis of the 5-bromo-2H-indazole intermediate.
Conclusion
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a highly effective and strategically valuable starting material for the synthesis of complex pharmaceutical intermediates. Its application in the construction of the indazole core of Niraparib, as detailed in this note, demonstrates its utility. The protocol described is robust, scalable, and provides the target intermediate in high yield and purity. This building block's versatility makes it a critical component in the synthetic chemist's toolbox for developing novel therapeutics in oncology and beyond.
References
Kharat, S. S., et al. (2025). 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Journal of Biological Chemistry, 301(7). [Link]
Moore, K. N., & Monk, B. J. (2022). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Frontiers in Oncology, 12, 861168. [Link]
Patel, A. G., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
Perni, R. B., et al. (2022). METHODS OF MANUFACTURING OF NIRAPARIB. European Patent Office, Patent 3615513.[Link]
Sallam, M., et al. (2022). PARP goes the weasel! Emerging role of PARP inhibitors in hematological malignancies. Frontiers in Oncology, 12, 928336. [Link]
Tesaro, Inc. (2017). Niraparib (ZEJULA). U.S.
Wood, M. R., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(2), 215-227. [Link]
Application Note: Optimized NMR Sample Preparation for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Executive Summary For drug development professionals and analytical chemists, acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra is critical for structural validation. 2-(Aminomethyl)-5-bromobenzonitrile hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and analytical chemists, acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra is critical for structural validation. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride presents unique analytical challenges due to its highly polar nature, hygroscopicity, and the presence of exchangeable protons. This application note details a self-validating, causally-driven protocol for preparing optimal NMR samples of this active pharmaceutical ingredient (API) intermediate, ensuring maximum signal-to-noise (S/N) ratio and perfect magnetic field homogeneity.
Physicochemical Profiling & Solvent Causality
The structural elucidation of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride requires careful solvent selection. The molecule features a benzene ring substituted with a nitrile group, a bromine atom, and a primary amine hydrochloride salt.
Standard non-polar solvents like CDCl₃ are fundamentally incompatible with this compound due to the ionic nature of the hydrochloride salt, which prevents solvation. While protic solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) will readily dissolve the compound, their protic nature triggers rapid hydrogen-deuterium (H/D) exchange. This exchange replaces the critical -NH₃⁺ protons with deuterium, rendering them invisible in the ¹H NMR spectrum.
To definitively prove the hydrochloride salt stoichiometry and observe the amine protons, DMSO-d₆ is the optimal solvent. As an aprotic solvent, it and prevents H/D exchange, allowing the broad -NH₃⁺ resonance to be fully integrated[1].
Fig 1. Mechanistic decision tree for selecting the optimal NMR solvent based on H/D exchange.
Quantitative Sample Parameters
To achieve optimal spectrometer performance, the concentration of the analyte must be carefully calibrated against the sensitivity of the target nucleus.
Table 1: Optimal Sample Concentrations in 0.6 mL DMSO-d₆
Experiment Type
Target Analyte Mass (mg)
Estimated Concentration (mM)
Rationale
¹H NMR (1D)
5 – 10
~35 – 70
Provides sufficient S/N for routine structural analysis without causing viscosity-induced line broadening[2].
¹³C NMR (1D)
30 – 50
~200 – 340
Compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C[2].
| 2D NMR | 15 – 25 | ~100 – 170 | Balances the sensitivity requirements of heteronuclear experiments (HSQC/HMBC) while minimizing acquisition time. |
Table 2: Key NMR Solvent Parameters for DMSO-d₆
Parameter
Value / Characteristic
Analytical Impact
Residual ¹H Signal
2.50 ppm (quintet)
Internal reference point for chemical shift calibration[3].
| Residual H₂O Peak | 3.33 ppm (broad singlet) | Sensitive to sample hygroscopicity; can obscure analyte peaks if water is not controlled[3]. |
Step-by-Step Experimental Protocol
The following methodology is designed as a self-validating system. Every step includes a physical checkpoint to ensure that errors are caught before valuable spectrometer time is consumed.
Fig 2. Self-validating five-step workflow for preparing high-fidelity NMR samples.
Step 1: Material Desiccation & Weighing
Amine hydrochlorides are inherently hygroscopic. Atmospheric moisture will rapidly absorb into the crystal lattice, resulting in a massive water peak at 3.33 ppm in DMSO-d₆ that can suppress adjacent signals[3].
Action: Store the compound in a vacuum desiccator. Weigh the required mass (e.g., 10 mg for ¹H NMR) rapidly using an analytical balance in a low-humidity environment.
Self-Validation Checkpoint: Ensure the powder remains free-flowing. Clumping indicates moisture absorption, requiring re-drying under vacuum before proceeding.
Step 2: Dissolution
Action: Transfer the weighed solid into a clean 1.5 mL glass vial. Add exactly 0.6 mL of high-purity DMSO-d₆ (preferably from a fresh, sealed ampoule to avoid water contamination). Vortex gently until completely dissolved.
Step 3: Micro-Filtration (Critical Step)
Even if the solution appears clear, microscopic particulates or trace paramagnetic impurities (e.g., Fe²⁺, Cu²⁺ from spatulas) can severely distort magnetic field homogeneity. Because the magnetic susceptibility of a solid particle differs from the surrounding liquid, it creates localized field gradients that manifest as broad, uncorrectable peak shapes[2][4].
Action: Pack a small, tight plug of glass wool into the neck of a glass Pasteur pipette. Pass the dissolved sample through this filter directly into the NMR tube. [4].
Self-Validation Checkpoint: Hold the NMR tube against a light source. The solution must be optically clear with no visible Tyndall effect. Any turbidity requires re-filtration.
Step 4: Tube Filling & Geometry
Filling the NMR tube to a precise height is a physical requirement for the spectrometer.[2]. Samples that are too short fail to span the active region of the RF coil, making shimming impossible. Conversely, overfilled tubes waste expensive solvent and introduce thermal convection currents that degrade resolution[2][4].
Action: Ensure the filtered volume yields a liquid column height of exactly 40 to 50 mm (approx. 0.55–0.70 mL) in a standard high-quality 5 mm NMR tube[2][4].
Self-Validation Checkpoint: Place a standard ruler against the NMR tube. The liquid meniscus must sit exactly between the 40 mm and 50 mm marks.
Step 5: Sealing and Acquisition
Action: Cap the tube securely. For highly hygroscopic samples, wrap the cap junction tightly with Parafilm to prevent moisture ingress during queuing in the autosampler.
When analyzing the ¹H NMR spectrum of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in DMSO-d₆, scientists should anticipate specific quantum mechanical behaviors:
Quadrupolar Broadening of the Amine: The -NH₃⁺ protons will appear as a broad singlet (typically integrating to 3H) between 8.0 and 8.5 ppm. This broadening is not an artifact; it is caused by the quadrupolar relaxation mechanism of the adjacent ¹⁴N nucleus (Spin I = 1). The rapid relaxation of the nitrogen nucleus partially decouples it from the protons, resulting in a broadened peak rather than a sharp multiplet.
Water Peak Interference: If the water peak at 3.33 ppm is excessively large and overlaps with the aliphatic -CH₂- signal (expected around 4.0 - 4.5 ppm), the sample preparation was compromised by atmospheric moisture. In future preparations, utilize a glovebox or apply a presaturation pulse sequence during acquisition to suppress the water signal.
Advanced Crystallization Strategies for 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: Process Development and Scale-Up Protocols
Executive Summary & Rationale 2-(Aminomethyl)-5-bromobenzonitrile is a critical synthetic intermediate featuring a primary benzylamine and a brominated benzonitrile core. In pharmaceutical development, converting such fr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
2-(Aminomethyl)-5-bromobenzonitrile is a critical synthetic intermediate featuring a primary benzylamine and a brominated benzonitrile core. In pharmaceutical development, converting such free amines into their corresponding hydrochloride salts is a standard strategy to enhance chemical stability, mitigate oxidation, and improve bulk handling properties 1.
However, primary amine hydrochlorides often present crystallization challenges, including high hygroscopicity, oiling out (liquid-liquid phase separation), or polymorphic variability. Designing a robust, self-validating crystallization process requires leveraging the unique supramolecular chemistry of the chloride ion. The chloride ion acts as a powerful hydrogen bond acceptor, forming charge-assisted hydrogen bonds (
N+−H⋯Cl−
) that strictly govern and stabilize the crystal lattice 2. This application note details two distinct, field-proven methodologies for the crystallization of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, tailored for both standard purification and strictly anhydrous requirements.
Physicochemical Profiling & Solvent Selection
To engineer a thermodynamically sound crystallization protocol, solvent selection must be dictated by the solubility profile of the target compound. Substituted benzylamine hydrochlorides typically exhibit high solubility in highly polar, protic solvents (e.g., water, methanol) and poor solubility in non-polar or aprotic solvents (e.g., heptane, ethers).
Table 1: Representative Physicochemical & Solubility Parameters for Process Design
Parameter
Value / Characteristic
Process Implication
Molecular Weight
247.52 g/mol (Salt form)
Critical for precise stoichiometric calculations during reactive crystallization.
pKa (Amine)
~8.5 - 9.5 (Estimated)
Salt formation requires an environment with pH < 6.5 or strong acid equivalents.
Solubility (Alcohols)
High (Methanol, Ethanol)
Ideal primary solvents for dissolution at elevated temperatures.
Solubility (Ethers/Alkanes)
Very Low (THF, Heptane)
Excellent anti-solvents for driving supersaturation and maximizing yield.
Thermal Stability
Stable up to >200 °C
Permits high-temperature dissolution without risk of thermal degradation.
Crystallization Strategy & Decision Matrix
The choice of crystallization technique depends entirely on the moisture sensitivity of downstream synthetic steps and the purity profile of the crude input. We outline two primary pathways:
Cooling & Anti-Solvent Crystallization: The industry standard for purifying crude salts. It utilizes an Isopropanol (IPA) and Heptane binary system.
Anhydrous Reactive Crystallization: For highly sensitive applications, generating HCl in situ using a trialkylsilyl halogenide ensures a perfectly anhydrous environment and precise 1:1 stoichiometry, preventing hydrate formation 3.
Workflow for the crystallization of amine hydrochloride intermediates.
Experimental Methodologies
Protocol A: Controlled Cooling and Anti-Solvent Crystallization
Objective: Purify crude 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride using a binary solvent system to achieve >99% HPLC purity.
Step-by-Step Methodology:
Dissolution: Suspend crude 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in Isopropanol (IPA) (5-7 volumes relative to input mass) in a jacketed crystallizer equipped with an overhead stirrer.
Heating: Ramp the internal temperature to 70-75 °C.
Causality: Elevating the temperature increases the thermodynamic solubility limit of the solvent, ensuring complete dissolution of the primary lattice structure and liberating trapped impurities 1.
Polishing Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble mechanical impurities.
Controlled Cooling & Nucleation: Cool the solution linearly to 55 °C at a rate of 0.5 °C/min. Hold at 55 °C for 30 minutes.
Causality: A slow, linear cooling ramp prevents rapid, uncontrolled supersaturation ("crashing out"), which traps mother liquor impurities and yields amorphous or highly defective crystalline material.
Anti-Solvent Addition: Slowly dose Heptane (10-14 volumes) over 2 hours using a metering pump.
Causality: Heptane drastically reduces the dielectric constant of the medium. Because the highly polar hydrochloride salt cannot be solvated by the non-polar alkane, this forces the product out of solution, maximizing yield.
Maturation & Isolation: Cool the resulting slurry to 5 °C and age for 2-4 hours. Isolate via vacuum filtration, wash the filter cake with cold Heptane (2 volumes), and dry in a vacuum oven at 45 °C until a constant weight is achieved.
Objective: Generate highly pure, anhydrous crystalline salt directly from the free base to prevent hydrate formation.
Step-by-Step Methodology:
Free Base Preparation: Dissolve 2-(Aminomethyl)-5-bromobenzonitrile (free base) in anhydrous Tetrahydrofuran (THF) (10 volumes) at 20 °C under a strict nitrogen atmosphere.
Causality: Methanol acts as the highly controlled protic source required to react with the silyl reagent in the next step.
In-Situ Acid Generation: Dropwise add 1.05 molar equivalents of Trimethylsilyl chloride (TMS-Cl) over 30 minutes, maintaining the internal temperature below 25 °C.
Causality: TMS-Cl reacts with Methanol to generate anhydrous HCl gas directly in solution, alongside methoxytrimethylsilane as a volatile byproduct. This method provides absolute control over stoichiometry and avoids the introduction of aqueous HCl, completely preventing hydrate phase formation 3.
Crystal Growth: As the free base is protonated, the resulting hydrochloride salt exhibits a drastically lower solubility in the aprotic THF medium, driving rapid supersaturation and spontaneous primary nucleation.
Aging and Isolation: Stir the resulting suspension for 4 hours at 20 °C to ensure complete conversion and Ostwald ripening. Filter under nitrogen, wash with anhydrous THF, and dry under vacuum at 40 °C.
Analytical Validation
A self-validating protocol requires rigorous endpoint testing to ensure the structural integrity of the crystallized product:
Powder X-Ray Diffraction (PXRD): Essential to confirm the crystalline phase. The absence of an amorphous halo ensures that the cooling/anti-solvent ramp was executed correctly.
Differential Scanning Calorimetry (DSC): Assess the melting endotherm. A sharp, single endotherm with a tight onset indicates high crystal lattice purity and the absence of solvates.
Ion Chromatography / Silver Nitrate Titration: Verify the exact 1:1 molar ratio of the amine cation to the chloride anion to ensure complete salt formation, particularly critical when validating the TMS-Cl reactive crystallization route.
References
Title: Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Source: Benchchem
URL
Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
Title: Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1
Source: European Patent Office
URL
Technical Support Center: Purification of Crude 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Introduction This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This compound is a valuable building block in medicinal chemistry, and achieving high purity is critical for downstream applications. This document provides a structured approach to troubleshooting common purification challenges, offering detailed, evidence-based solutions and preventative strategies.
Physicochemical Properties of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
A fundamental understanding of the compound's properties is essential for developing an effective purification strategy.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in a question-and-answer format.
Q1: My final product is an oil or a gummy solid and fails to crystallize. What are the likely causes and how can I resolve this?
A1: This is a frequent challenge, often stemming from the presence of impurities that inhibit crystal lattice formation or residual solvent.
Causality & Expert Insights:
Impurities, even in small amounts, can act as "crystal poisons," disrupting the ordered arrangement of molecules necessary for crystallization. Residual solvents can also interfere with this process. Given that the target is a hydrochloride salt, the presence of excess water can sometimes be problematic, leading to the formation of a highly concentrated, viscous solution instead of a solid.
Troubleshooting Protocol:
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is thermally stable.[6]
Solvent-Antisolvent Precipitation:
Dissolve the crude oil in a minimal amount of a good solvent in which the hydrochloride salt is soluble (e.g., isopropanol, ethanol).[7]
Slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) with vigorous stirring until the solution becomes persistently cloudy.[7][8]
Allow the mixture to stand, ideally at a reduced temperature (e.g., 4 °C), to promote precipitation.
Trituration:
Add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are more soluble.
Stir or sonicate the mixture. The goal is to wash the impurities into the solvent, leaving the purified solid behind.
Q2: After purification, my product purity by HPLC is still below the required specification (e.g., >95%). What are the next steps?
A2: When initial purification methods are insufficient, a more rigorous technique like recrystallization or chromatography is necessary. The choice depends on the nature of the impurities.
Expertise & Experience:
If the impurities have similar polarities to the product, a simple wash or precipitation may not be effective. Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified. Column chromatography offers a more robust separation but is generally more time-consuming and resource-intensive.
Protocol 1: Purification by Recrystallization
Solvent Selection: The key is to find a solvent or solvent mixture where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[9] For amine hydrochlorides, alcohols like isopropanol or ethanol, often with the addition of a co-solvent like water, can be effective.[7][9]
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[9]
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Protocol 2: Purification by Column Chromatography
Given the basic nature of the amine, standard silica gel chromatography can lead to significant tailing and poor separation.
Recommendations:
Stationary Phase: Use silica gel. To mitigate tailing, consider pre-treating the silica with a mobile phase containing a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia.[10]
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common starting point. The addition of a small percentage of a basic modifier to the eluent is often crucial for good peak shape.[10]
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like dichloromethane for "wet loading." Alternatively, adsorb the product onto a small amount of silica gel for "dry loading," which can improve resolution.[10]
Q3: My product has a persistent color, even after initial purification attempts. What is the source of the color and how can I remove it?
A3: Colored impurities are often highly conjugated organic molecules that can be present even at very low concentrations.
Causality & Expert Insights:
These colored byproducts can arise from side reactions during the synthesis or degradation of the starting materials or product. Their removal is often essential for meeting pharmaceutical quality standards.
Purification Strategies:
Activated Carbon Treatment: As mentioned in the recrystallization protocol, treating a solution of the crude product with activated carbon can effectively adsorb colored impurities.[9] It is crucial to use the minimum amount necessary to avoid significant product loss.
Recrystallization: A carefully executed recrystallization is often very effective at excluding colored impurities from the crystal lattice.[9]
Column Chromatography: If other methods fail, column chromatography provides a reliable way to separate the desired compound from colored impurities.[9]
Q4: I am considering an acid-base extraction for purification. What is the general procedure and what are its limitations?
A4: Acid-base extraction is an excellent technique for separating basic compounds like amines from neutral or acidic impurities.
Expertise & Experience:
This method leverages the change in solubility of the amine upon protonation. The free base is typically soluble in organic solvents, while the hydrochloride salt is soluble in aqueous acid.
Protocol 3: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude product (as the free base) in an organic solvent such as dichloromethane or ethyl acetate.[9]
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.[9]
Separation: Separate the aqueous layer containing the desired product as its hydrochloride salt.
Basification (to recover the free base): Cool the aqueous layer and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). The free amine product will precipitate out.[9]
Extraction: Extract the precipitated free base back into an organic solvent.
Drying and Concentration: Dry the combined organic extracts, filter, and concentrate to yield the purified free base. The hydrochloride salt can then be reformed if desired.
Limitations: This method will not effectively separate the target compound from other basic impurities.
Visualization of Purification Workflow
Decision-Making for Purification Strategy
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial state of the crude product.
Caption: Decision tree for purification strategy selection.
References
Quick Company. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile - Knowledge. Retrieved from [Link]
SUEZ. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros. Retrieved from [Link]
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]
Overcoming solubility issues with 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in organic synthesis
Technical Support Center: 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride Welcome to the technical support center for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Welcome to the technical support center for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome the common challenges associated with the handling and use of this important synthetic building block. The inherent solubility characteristics of this amine salt often present hurdles in organic synthesis. This document provides in-depth, experience-driven solutions and detailed protocols to ensure your success.
Q1: My 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride won't dissolve in my reaction solvent (e.g., THF, DCM, Toluene). What is the underlying issue?
A1: This is the most common challenge encountered with this reagent. The problem stems from the ionic nature of the hydrochloride salt. In its salt form, the nitrogen atom of the aminomethyl group is protonated (-NH3+), creating a salt with a high lattice energy. This ionic character makes it poorly soluble in non-polar or moderately polar aprotic organic solvents.[1][2] For a successful reaction, two conditions must be met: the compound must be solubilized, and the amine must be in its nucleophilic freebase form (-NH2). The protonated amine is not nucleophilic and will not participate in most desired reactions, such as amide couplings or alkylations.[1]
Q2: What is the most effective strategy to solubilize 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride for a reaction in an organic solvent?
A2: The most robust and widely applicable strategy is the in situ neutralization of the hydrochloride salt to its freebase form. This is achieved by adding a suitable non-nucleophilic organic base to the reaction mixture. The freebase is significantly less polar and more soluble in a wider range of organic solvents.[1]
Recommended Bases:
Triethylamine (TEA) : A common, cost-effective choice. Use 1.1 to 1.5 equivalents.
Diisopropylethylamine (DIPEA or Hünig's base) : Ideal when dealing with base-sensitive functional groups, as it is more sterically hindered and less nucleophilic than TEA. Use 1.1 to 1.5 equivalents.
N-Methylmorpholine (NMM) : Another effective non-nucleophilic base.
Why use an excess of base? While one equivalent is stoichiometrically required for neutralization, a slight excess helps to drive the equilibrium towards the free amine and ensures complete conversion, especially if there are any acidic impurities present.
Q3: I've added a base, but the solid is still not dissolving completely. What are my next steps?
A3: If solubility issues persist after the addition of a base, consider the following secondary strategies:
Solvent Selection : Switch to a more polar aprotic solvent. While the freebase is more soluble in general, its polarity is still significant. Highly polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for solubilizing the freebase form.[1][3]
Gentle Heating : Warming the reaction mixture to 30-50 °C can increase the rate of dissolution and the overall solubility of the freebase.[1]
Co-solvents : Using a mixture of solvents can be effective. For example, starting with a suspension in Dichloromethane (DCM) and then adding a small amount of DMF or DMSO can achieve dissolution without having to use the more polar solvent for the entire reaction volume.[1]
Sonication : In some cases, placing the reaction flask in an ultrasonic bath for a few minutes can help break up solid agglomerates and accelerate dissolution.
Q4: Can I perform an aqueous workup to generate the freebase and extract it into an organic solvent before my reaction?
A4: While technically possible, this is often not the preferred method for several reasons. The freebase, 2-(Aminomethyl)-5-bromobenzonitrile, still retains some water solubility. During an aqueous workup, you risk product loss into the aqueous layer. Furthermore, this adds an extra unit operation to your process, introducing more possibilities for handling losses and requiring the careful drying of the organic extract. The in situ neutralization method described in A2 is generally more efficient and higher yielding.
If you must proceed with an extractive workup, ensure the aqueous layer is saturated with sodium chloride (brine) to decrease the solubility of the freebase in the aqueous phase and use a more polar extraction solvent like ethyl acetate.
Q5: I am performing a reaction in a biphasic system. How can I ensure the reagent reacts effectively?
A5: For reactions in biphasic systems (e.g., aqueous/organic), a Phase Transfer Catalyst (PTC) is highly recommended. The PTC facilitates the transfer of one reactant from one phase to another where the reaction can occur.[4][5] For instance, in an alkylation reaction with an alkyl halide in toluene and an aqueous base, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) can be used.[6] The PTC forms an ion pair with the deprotonated amine (or other nucleophile), shuttling it into the organic phase to react with the electrophile.[5][6]
Advantages of Phase Transfer Catalysis:
Avoids the need for expensive, anhydrous polar aprotic solvents.[4]
Allows the use of inexpensive inorganic bases like NaOH or K2CO3.[4]
Can lead to higher reaction rates and cleaner conversions.[7]
Solubility Profile
Solvent Class
Solvent Examples
Expected Solubility of HCl Salt
Expected Solubility of Free Base
Rationale & Expert Commentary
Non-Polar Aprotic
Hexanes, Toluene
Very Low / Insoluble
Low to Moderate
The ionic salt form is incompatible with non-polar solvents. The free base has improved solubility due to its organic character but is still a polar molecule.
Ethereal
Tetrahydrofuran (THF), Diethyl Ether
Very Low / Insoluble
Moderate
THF is a better choice than diethyl ether due to its higher polarity. The free base will show reasonable solubility, especially with gentle warming.
Chlorinated
Dichloromethane (DCM), Chloroform
Very Low / Insoluble
Moderate to Good
DCM is a common choice for reactions once the free base is formed in situ.
Polar Aprotic
DMF, DMSO, Acetonitrile (ACN)
Low to Moderate
High
These solvents are very effective at solvating the free base.[3] DMF and DMSO are often the solvents of choice when other options fail. ACN offers moderate solubility.
Polar Protic
Water, Methanol, Ethanol
High
Moderate
The hydrochloride salt is expected to be soluble in water and to some extent in lower alcohols. The free base is soluble in methanol.[8][9][10] However, these solvents are often reactive and not suitable for many synthetic transformations.
Experimental Protocols
Protocol 1: In Situ Generation of the Free Base for Amide Coupling
This protocol details a general procedure for using 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in an amide coupling reaction with a carboxylic acid.
Materials:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Carboxylic acid (1.0 eq.)
HATU (1.1 eq.) or other peptide coupling reagent
Diisopropylethylamine (DIPEA) (2.5 eq.)
Anhydrous N,N-Dimethylformamide (DMF)
Standard laboratory glassware and magnetic stirrer
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq.) and 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.05 eq.).
Suspension: Add anhydrous DMF to create a stirrable suspension (concentration typically 0.1-0.5 M).
Neutralization & Solubilization: Add DIPEA (2.5 eq.) to the suspension. Stir the mixture at room temperature. The solids should completely dissolve within 10-20 minutes, resulting in a clear solution. Note: 1.05 eq. of DIPEA is for neutralizing the HCl salt, and the remaining ~1.5 eq. is for the subsequent coupling reaction.
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
Carboxylic Acid Activation: Add the coupling reagent, HATU (1.1 eq.), to the solution. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step prepares the carboxylic acid for nucleophilic attack.[1]
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
Workup & Purification: Once the reaction is complete, proceed with a standard aqueous workup to quench the reaction and remove DMF. Purify the final amide product by chromatography or recrystallization.
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride stability and degradation pathways
Welcome to the technical support center for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results. The information herein is synthesized from established chemical principles governing its core functional groups and best practices in pharmaceutical stability testing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Q1: What are the recommended storage and handling conditions for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride?
A1: Proper storage is critical to maintain the integrity of the compound. Based on its structure and general laboratory chemical safety guidelines, the following conditions are recommended:
Temperature: Store in a cool, dry place, ideally at room temperature, away from direct heat sources.[1] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable to minimize the rate of potential degradation.
Atmosphere: Keep the container tightly closed and, for optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric moisture and oxygen.[1]
Light: The compound contains a brominated aromatic ring, which can be susceptible to photodegradation. It is crucial to store it in a light-resistant container, such as an amber vial.[2]
Handling: Handle in a well-ventilated area.[3][4] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5] Avoid creating dust when handling the solid material.[3] The compound is incompatible with strong oxidizing agents.[5]
Q2: What are the primary anticipated degradation pathways for this molecule?
A2: Based on its functional groups—a primary aminomethyl group, a nitrile group, and a brominated benzene ring—2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is susceptible to three main degradation pathways:
Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis, particularly under acidic or basic conditions, to first form the corresponding amide (2-(aminomethyl)-5-bromobenzamide) and subsequently the carboxylic acid (2-(aminomethyl)-5-bromobenzoic acid).[6][7][8]
Oxidation: The primary aminomethyl group (-CH₂NH₂) is a potential site for oxidation. This can lead to the formation of various products, including the corresponding imine, aldehyde, or carboxylic acid, which can significantly alter the molecule's biological activity and properties.[8][9]
Photodegradation: Aromatic bromides are known to be sensitive to light, particularly in the UV region.[10] The primary photolytic degradation pathway is often reductive debromination, where the C-Br bond is cleaved to yield 2-(aminomethyl)benzonitrile.[11][12][13]
Q3: How does pH affect the stability of the compound in solution?
A3: The pH of the solution is a critical factor influencing the stability of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Acidic Conditions (Low pH): In strongly acidic solutions, the rate of nitrile hydrolysis to the carboxylic acid is accelerated.[6][7] The aminomethyl group will be protonated, which generally protects it from oxidation but does not prevent nitrile hydrolysis.
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at a slightly acidic to neutral pH. However, slow hydrolysis of the nitrile group can still occur over extended periods, especially at elevated temperatures.[8]
Basic Conditions (High pH): In basic solutions, both the free amine and the nitrile group become more reactive. Base-catalyzed hydrolysis of the nitrile is a well-established reaction.[14] Furthermore, the deprotonated (free base) form of the aminomethyl group is more susceptible to oxidation than its protonated (hydrochloride salt) form.
Q4: Is the compound sensitive to light?
A4: Yes, high sensitivity to light should be assumed. Aromatic halides, including brominated compounds, can absorb UV light, leading to the cleavage of the carbon-halogen bond.[10] This process, known as photolysis, can generate free radicals and lead to reductive debromination.[11][12] Therefore, all experiments involving solutions of this compound should be conducted in amber glassware or with protection from light to prevent the formation of photolytic degradants. ICH Q1B guidelines provide a standardized protocol for photostability testing.[15]
Q5: What is the likely impact of temperature on the stability of the solid and solutions?
A5: Elevated temperatures will accelerate all potential degradation reactions.
Solid State: As a solid, the compound is relatively stable at room temperature.[5] However, at elevated temperatures, thermal degradation can occur. It is important to consult the material's specification sheet for its melting point, as degradation often accelerates near this temperature.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the experimental use of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Issue 1: I am observing an unexpected peak in my chromatogram (e.g., HPLC, LC-MS) that grows over time.
This is a classic sign of compound degradation. The identity of the degradant peak can often be inferred by its retention time and confirmed with mass spectrometry. Here’s how to investigate the cause.
Possible Cause A: Hydrolytic Degradation
Why it happens: The nitrile group is likely hydrolyzing to the more polar carboxylic acid, or the intermediate amide. Polar compounds typically have shorter retention times in reversed-phase HPLC.
Troubleshooting Protocol (Forced Hydrolysis):
Prepare three samples of your compound in solution: one in 0.1 M HCl (acidic), one in purified water (neutral), and one in 0.1 M NaOH (basic).[8]
Analyze all samples by HPLC/LC-MS at various time points (e.g., 0, 2, 4, 8 hours).
Expected Result: If the unknown peak increases significantly in the acidic and/or basic samples, especially when heated, it is likely a hydrolysis product (amide or carboxylic acid). The mass spectrum should confirm this (amide: +18 Da; carboxylic acid: +19 Da relative to the parent compound).
Possible Cause B: Oxidative Degradation
Why it happens: The aminomethyl group may be oxidizing. This can happen due to dissolved oxygen, peroxide contaminants in solvents, or other oxidizing agents.
Troubleshooting Protocol (Forced Oxidation):
Dissolve your compound in a suitable solvent (e.g., water or methanol).
Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[8]
Let the solution stand at room temperature, protected from light.
Analyze the sample by HPLC/LC-MS at several time points.
Expected Result: If the unknown peak appears or grows significantly in the H₂O₂-treated sample, it is an oxidation product. Mass spectrometry can help identify the specific structural change.
Possible Cause C: Photodegradation
Why it happens: Exposure to ambient or UV light is cleaving the C-Br bond.
Wrap one vial completely in aluminum foil (the control) and leave the other exposed to a light source (e.g., a sunny windowsill or a dedicated photostability chamber).
Analyze both samples after several hours or a day.
Expected Result: If the unknown peak is present or significantly larger in the light-exposed sample compared to the control, it is a photolytic degradant. The expected primary product would be 2-(aminomethyl)benzonitrile, which has a mass difference of -78/80 Da (loss of Br).
Issue 2: My stock solution is losing potency (decreasing assay value) faster than expected.
A loss of the main compound peak area in your chromatogram indicates significant degradation. A systematic forced degradation study is the best approach to understand the molecule's liabilities.
Rationale: Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the molecule under various stress conditions to identify potential degradants and establish stability-indicating analytical methods.[15][17][18] The goal is typically to achieve 5-20% degradation of the active ingredient.[15]
Experimental Workflow: Forced Degradation Study
Caption: Anticipated hydrolysis of the nitrile group.
Caption: Potential oxidation of the aminomethyl group.
Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. Here, we address common challenges a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride?
A1: The synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride typically begins with a precursor such as 2-amino-5-bromobenzonitrile. The nitrile group can be reduced to a primary amine, which is then converted to the hydrochloride salt.
A common precursor, 2-amino-5-bromobenzonitrile, can be synthesized through the bromination of 2-aminobenzonitrile. One effective method involves using a mixture of ammonium bromide and hydrogen peroxide in acetic acid.[1][2] This approach offers high yields, often around 97%.[2]
Q2: I'm experiencing low yields in the bromination of 2-aminobenzonitrile. What are the likely causes and how can I improve it?
A2: Low yields in the bromination step can often be attributed to several factors:
Incomplete Reaction: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the point of completion.[1][2]
Suboptimal Reagent Stoichiometry: The molar ratios of the brominating agent to the starting material are critical. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to the formation of di-bromo impurities.[3]
Reaction Temperature: While many bromination reactions are performed at room temperature, temperature control can be important. Exothermic reactions may require initial cooling to prevent side reactions.
Q3: My final product is off-color. What are the likely impurities and how can I remove them?
A3: Off-color in the final product often indicates the presence of conjugated byproducts or residual starting materials.
Purification Techniques:
Recrystallization: This is a highly effective method for removing colored impurities. A suitable solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[4]
Activated Carbon Treatment: If recrystallization alone is insufficient, treating the solution of the crude product with activated carbon can help adsorb colored impurities.[4]
Acid-Base Extraction: Since the target molecule contains a basic amine, an acid-base extraction can be employed to separate it from non-basic impurities. The amine is protonated and moves to the aqueous acidic layer, which is then separated, basified, and the product is re-extracted into an organic solvent.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Problem 1: Low Yield of 2-amino-5-bromobenzonitrile (Precursor Synthesis)
Potential Cause
Troubleshooting Steps
Underlying Principle
Incomplete Reaction
- Monitor reaction progress using TLC or LCMS until the starting material is consumed.[1][2]- Extend the reaction time if necessary.
Ensures the reaction has proceeded to completion, maximizing the conversion of starting material to product.
Improper Reagent Ratios
- Carefully control the stoichiometry of the brominating agent (e.g., ammonium bromide/H₂O₂).[1][2]- A slight excess (e.g., 1.05 equivalents) of the brominating agent can be beneficial.[3]
Precise stoichiometry ensures complete reaction without promoting the formation of over-brominated side products.
Suboptimal Temperature
- Maintain the recommended reaction temperature. For the H₂O₂/NH₄Br method, this is typically room temperature.[1][2]
Temperature affects reaction kinetics. Deviations can lead to incomplete reactions or increased side product formation.
Problem 2: Formation of Di-bromo Impurity
Potential Cause
Troubleshooting Steps
Underlying Principle
Over-bromination
- Use a controlled amount of the brominating agent (e.g., 1.05 equivalents).[3]- Add the brominating agent portion-wise to maintain a low instantaneous concentration.
Limiting the amount of brominating agent minimizes the statistical probability of a second bromination event on the aromatic ring.
Elevated Reaction Temperature
- Maintain the recommended reaction temperature.
Higher temperatures can increase the rate of the second bromination, leading to higher levels of the di-bromo impurity.
Problem 3: Difficulties in the Reduction of the Nitrile Group
The reduction of the nitrile to the primary amine is a critical step. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Potential Cause
Troubleshooting Steps
Underlying Principle
Inactive Reducing Agent
- Use freshly opened or properly stored reducing agents (e.g., LiAlH₄ is sensitive to moisture).
The activity of many reducing agents degrades upon exposure to air and moisture.
Catalyst Poisoning (for catalytic hydrogenation)
- Ensure starting materials and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Catalyst poisons bind to the active sites of the catalyst, rendering it ineffective.
Incomplete Reaction
- Monitor the reaction by TLC or GC-MS.- Increase reaction time or temperature as needed, within the limits of product stability.
Ensures complete conversion of the nitrile to the desired amine.
Problem 4: Issues with Hydrochloride Salt Formation and Isolation
Potential Cause
Troubleshooting Steps
Underlying Principle
Product is an Oil or Resin
- Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.[3]- Try forming a different salt (e.g., tosylate) which may have better crystalline properties.[5]
The physical properties of the salt can be influenced by the counter-ion. Some salts are more prone to crystallization than others.
Low Purity of the Salt
- Purify the free base amine before salt formation using column chromatography or recrystallization.[5]
Impurities in the free base will be carried over into the salt, affecting its purity and potentially its crystalline nature.
Experimental Protocols
Synthesis of 2-amino-5-bromobenzonitrile
This protocol is adapted from established literature procedures.[1][2]
Materials:
2-aminobenzonitrile
Acetic acid
Ammonium bromide
Hydrogen peroxide (35% aqueous solution)
Sodium hydroxide (30% aqueous solution)
Dichloromethane (DCM)
Procedure:
Dissolve 2-aminobenzonitrile (0.1 mol) in acetic acid (120 ml).
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Welcome to the technical support center for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique trifunctional nature—a primary aminomethyl group (as a hydrochloride salt), a nitrile, and an aryl bromide—offers a wide array of synthetic possibilities. However, the salt form of the amine presents specific challenges that are often the root of common experimental issues.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring efficiency, and reproducibility.
This section addresses the foundational knowledge required before setting up a reaction. Understanding these principles is the first step in preventing experimental failures.
Q1: What is the significance of the "hydrochloride" in the reagent's name, and how does it critically affect its reactivity?
The "hydrochloride" indicates that the primary aminomethyl group exists as an ammonium salt (-CH₂-NH₃⁺Cl⁻). This has two profound consequences:
Reactivity Nullification: The lone pair of electrons on the nitrogen atom is bonded to a proton. Consequently, the amine is not nucleophilic in this state and cannot participate in reactions like acylation, alkylation, or reductive amination. The most common cause of reaction failure is attempting to use the reagent directly from the bottle without addressing this.
Solubility Alteration: The salt form is significantly more polar than its corresponding "free base" (-CH₂-NH₂). This dramatically changes its solubility profile. The hydrochloride salt is generally more soluble in polar protic solvents (like methanol or water), whereas the free base is more soluble in common aprotic organic solvents (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate).
To render the amine nucleophilic, it must be deprotonated by adding a base. The choice and amount of base are critical and are discussed in the troubleshooting section.
Q2: How should I properly store and handle 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride?
Proper storage is essential to maintain the integrity of the reagent.[1][2]
Storage Conditions: Keep the container tightly closed in a cool, dry, and dark place.[1][3][4] Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture absorption.[1][2]
Stability: The compound is stable under recommended storage conditions.[4][5] However, like many amine salts, it can be hygroscopic. Moisture can lead to hydrolysis or difficulty in weighing accurate amounts.
Safety: This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[4][5][6][7] Always handle it in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Q3: What are the best analytical techniques to monitor the progress of reactions involving this reagent?
Effective reaction monitoring is key to determining reaction endpoints and identifying issues early.
Thin Layer Chromatography (TLC): This is the most common and rapid method. The starting material (salt) is very polar and will likely have a low Rf value (often staying at the baseline) in many common eluent systems (e.g., Hexanes/Ethyl Acetate). The product, being less polar, will have a higher Rf. A co-spot (a lane with both the reaction mixture and the starting material) is crucial for accurate comparison.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring. It allows you to track the disappearance of the starting material's mass peak (m/z) and the appearance of the product's mass peak. It can also help identify byproducts.
Section 2: Troubleshooting Common Reaction Failures
This section provides a systematic approach to diagnosing and solving problems encountered during your experiments.
Issue 1: Low or No Conversion of Starting Material
This is the most frequently encountered problem. Your TLC or LC-MS analysis shows predominantly unreacted starting material.
Q: My reaction has been running for hours, but the starting material is not being consumed. What is the most likely cause and how do I fix it?
Primary Cause: Incomplete or No Deprotonation of the Amine
The root cause is almost always an issue with the base used to neutralize the hydrochloride salt and generate the nucleophilic free amine.
Systematic Troubleshooting Steps:
Verify Base Addition: Did you add a base? Without a base, no reaction will occur.
Check Base Stoichiometry: At least 1.0 equivalent of a suitable base is required to neutralize the HCl salt. If your reaction partner is an acyl chloride or another reagent that generates an acidic byproduct (like HCl), you will need an additional equivalent of base to act as an acid scavenger. A common and safe practice is to use 2.0-2.2 equivalents of base.
Evaluate Base Strength: The chosen base must be strong enough to deprotonate the ammonium salt (pKa ≈ 9-10). Tertiary amine bases are typically used. See the table below for guidance.
Consider Solubility: Was the base able to interact with the starting material? If the starting material salt and the base are not mutually soluble in the reaction solvent, the deprotonation will be slow or incomplete. Sometimes, adding a small amount of a co-solvent like methanol can facilitate this initial step before proceeding with the main reaction in a solvent like THF or DCM.
Base
pKaH (of Conjugate Acid)
Typical Stoichiometry
Notes
Triethylamine (TEA)
~10.7
2.0 - 2.2 eq.
Industry standard. The resulting TEA·HCl salt may precipitate, which can sometimes drive the reaction forward.
Diisopropylethylamine (DIPEA)
~10.7
2.0 - 2.2 eq.
A non-nucleophilic, sterically hindered base. Useful if your electrophile is sensitive to attack by TEA.
Pyridine
~5.2
> 2.0 eq.
Generally too weak to be effective for complete deprotonation. Not recommended.
Sodium/Potassium Carbonate (Na₂CO₃/K₂CO₃)
~10.3 (pKa of HCO₃⁻)
> 2.0 eq.
Inorganic bases. Can be effective but often suffer from poor solubility in organic solvents, leading to slow, heterogeneous reactions.
This protocol ensures the amine is ready for reaction.
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (1.0 eq.) and the chosen reaction solvent (e.g., anhydrous THF or DCM).
Stirring: Begin vigorous stirring to create a suspension.
Base Addition: Add the base (e.g., Triethylamine, 2.1 eq.) dropwise at room temperature.
Activation: Stir the mixture for 30-60 minutes at room temperature. You may observe the formation of a precipitate (the amine hydrochloride salt of your base, e.g., TEA·HCl). This indicates a successful deprotonation.
Reaction: The substrate is now "activated" and ready. Proceed by adding your electrophile or other reaction partner, cooling the reaction mixture if necessary (e.g., to 0 °C for reactive acyl chlorides).
Caption: Decision tree for troubleshooting low/no conversion.
Issue 2: Complex Reaction Mixture or Multiple Unidentified Products
Your reaction appears to proceed, but TLC or LC-MS reveals a messy mixture instead of a clean product.
Q: I'm seeing multiple spots on my TLC and several mass peaks in my LC-MS. What are the likely side reactions?
Primary Cause: Competing Reaction Pathways or Degradation
This issue often arises from reaction conditions that are too harsh or from the inherent reactivity of the functional groups present.
Potential Side Reactions & Solutions:
Di-alkylation/acylation: The product, which is a secondary amine, can sometimes react again with the electrophile.
Solution: Add the electrophile slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration. Avoid using a large excess of the electrophile.
Nitrile Group Reactivity: Under strongly acidic or basic conditions, particularly with heat, the nitrile group (-C≡N) can hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH).
Solution: Maintain neutral or mildly basic conditions and keep the reaction temperature as low as possible. If your workup involves a strong acid or base wash, perform it quickly and at a low temperature.
Aryl Bromide Reactivity: While generally stable, the aryl bromide can participate in cross-coupling reactions if a suitable catalyst and reagents are present, even unintentionally (e.g., trace metal impurities).[8]
Solution: Use high-purity reagents and solvents. If you are not intending a cross-coupling reaction, ensure no palladium or copper sources are present.
Issue 3: Product Purification and Isolation Challenges
You have successfully formed the product, but isolating it in a pure form is difficult.
Q: How can I effectively purify my product and remove the tertiary amine hydrochloride salt and other impurities?
Primary Cause: Similar Polarity of Product and Byproducts
The main byproduct, the hydrochloride salt of the base you used (e.g., triethylammonium chloride), has very different properties from your desired product, which can be leveraged for separation.
This is a highly effective method for purifying the basic amine product from neutral or acidic impurities and the base hydrochloride salt.[9]
Quench: Quench the reaction mixture with water or saturated aqueous sodium bicarbonate.
Extraction: Extract the mixture with an organic solvent like Ethyl Acetate or DCM. The desired product and any non-polar impurities will move to the organic layer. The base hydrochloride salt will remain in the aqueous layer.
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your basic product will become protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
Separation: Separate the layers and discard the organic layer (containing neutral impurities).
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is > 9. Your product will deprotonate and may precipitate or form an oil.
Final Extraction: Extract the product back into an organic solvent (e.g., DCM) several times.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]
Caption: Workflow for purification by acid-base extraction.
References
PubChem. (2025). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]
University of Rochester, Department of Chemistry. (2026). Troubleshooting: About. Retrieved from [Link]
SAGE Publications Inc. (2019). Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine. Retrieved from [Link]
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]
Google Patents. (1992). RU1772103C - Method of 2-aminobenzonitrile synthesis.
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Che, A. (2023). The Most Used Reactions in the Final Steps of Drug Synthesis. Medium. Retrieved from [Link]
MDPI. (2021). Recent Developments on Five-Component Reactions. Retrieved from [Link]
Identifying side products in the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of side products. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary for a successful and high-purity synthesis.
Introduction to the Synthesis
The synthesis of 2-(Aminomethyl)-5-bromobenzonitrile is a critical process for obtaining a key building block in pharmaceutical research. A common and efficient route is the reductive amination of 5-bromo-2-formylbenzonitrile. This method involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1] While robust, this pathway, like any chemical transformation, is susceptible to the formation of impurities that can complicate purification and impact final product quality.
This guide will address the most frequently asked questions regarding side product formation, providing detailed protocols for their identification and strategies for their prevention.
FAQ 1: I'm observing a significant impurity with a mass of +15 Da greater than my product in the LC-MS analysis. What is it and how did it form?
This is a classic case of over-alkylation, a common side reaction in reductive aminations.[2] The impurity is likely the secondary amine, N-[amino]methyl]-5-bromobenzonitrile , formed by the reaction of the primary amine product with another molecule of the starting aldehyde and subsequent reduction.
Causality: The newly formed, nucleophilic primary amine product can compete with ammonia for the starting aldehyde. This forms a new imine, which is then reduced to the secondary amine impurity. This is especially prevalent if the reaction is run at a high concentration or if the addition of the reducing agent is slow.
Identification Protocol:
LC-MS/MS Analysis:
Confirm the molecular weight of the impurity peak corresponds to the secondary amine (C₁₆H₁₁Br₂N₃, MW: 417.1 g/mol ).
Perform MS/MS fragmentation on the parent ion. Expect to see fragments corresponding to the loss of a 2-cyano-4-bromobenzyl group.
¹H NMR Spectroscopy:
Prepare a purified sample of the impurity via preparative HPLC.
In the ¹H NMR spectrum, look for two distinct sets of aromatic protons and two benzylic methylene signals, which will likely appear as singlets.
Mitigation Strategies:
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for the aldehyde.
Reaction Conditions: Maintain a lower reaction temperature to decrease the rate of the side reaction. Ensure rapid and efficient stirring to prevent localized high concentrations of the product.[3]
FAQ 2: My NMR spectrum shows a singlet at ~10 ppm, and my mass spectrum has a peak corresponding to the starting aldehyde. What's causing this incomplete conversion?
Observing the starting aldehyde, 5-bromo-2-formylbenzonitrile, indicates an incomplete reaction. This can be due to several factors related to the reducing agent or reaction conditions.
Causality:
Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation.[2] These reagents can degrade upon improper storage (exposure to moisture).
Insufficient Reducing Agent: An inadequate molar equivalent of the reducing agent will lead to incomplete conversion of the imine intermediate.
pH Issues: The formation of the imine is typically favored under slightly acidic conditions (pH 5-6).[1] If the pH is too low or too high, imine formation can be slow or reversible, leading to a buildup of the starting aldehyde.
Troubleshooting Protocol:
Verify Reagent Activity: Test the reducing agent on a known, reliable substrate to confirm its activity.
Optimize Stoichiometry: Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.2 eq to 1.5 eq).
Monitor and Adjust pH: Use a pH meter to monitor the reaction mixture. If necessary, add a mild acid like acetic acid to maintain the optimal pH range for imine formation.
FAQ 3: I have an impurity with the same mass as my product but a different retention time in my HPLC. What could this be?
This observation strongly suggests the presence of a positional isomer. The most likely candidate is 2-(Aminomethyl)-4-bromobenzonitrile .
Causality: Isomeric impurities often originate from the starting materials. The precursor to 5-bromo-2-formylbenzonitrile may have contained its isomer, 4-bromo-2-formylbenzonitrile. It is crucial to source starting materials with high isomeric purity.[4]
Identification and Confirmation Workflow:
The workflow below outlines the steps to confirm the presence of an isomeric impurity.
Caption: Workflow for Isomer Identification
Mitigation Strategy:
Starting Material QC: Perform rigorous quality control on the starting aldehyde using HPLC and NMR to ensure isomeric purity before beginning the synthesis.
Potential Side Products Summary
The following table summarizes the most common side products, their molecular weights, and the primary analytical techniques for their identification.
Impurity Name
Structure
Molecular Weight ( g/mol )
Primary Identification Technique
5-Bromo-2-formylbenzonitrile
Starting Material
212.03
LC-MS, ¹H NMR (aldehyde proton at ~10 ppm)
N-[amino]methyl]-5-bromobenzonitrile
Secondary Amine
417.10
LC-MS/MS, ¹H NMR
5-Bromo-2-(hydroxymethyl)benzonitrile
Over-reduction Product
214.05
LC-MS, ¹H NMR
2-(Aminomethyl)benzonitrile
Debrominated Product
132.16
LC-MS
2-(Aminomethyl)-4-bromobenzonitrile
Isomeric Impurity
213.06
HPLC with standard, 2D NMR
Visualizing Reaction Pathways
The diagrams below illustrate the main synthetic pathway and the formation of a key side product.
Caption: Main Reductive Amination Pathway
Caption: Side Reaction to Secondary Amine
Recommended Analytical Protocol: HPLC-UV
For routine analysis and impurity profiling, a robust reversed-phase HPLC method is recommended.
Protocol: HPLC Method for Purity Analysis
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
This method should provide good separation of the main product from the common impurities discussed. For unambiguous peak identification, coupling this method to a mass spectrometer (LC-MS) is highly advised.[5][6]
References
SIELC. (n.d.). Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Clobazam. JOCPR, 7(8), 497-501. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Google Patents. (n.d.). CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like.
PMC. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved from [Link]
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
Technical Support Center: Purification & Troubleshooting of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Welcome to the Technical Support Center. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a highly functionalized and versatile building block used extensively in drug discovery and organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a highly functionalized and versatile building block used extensively in drug discovery and organic synthesis. However, its structural features—a primary benzylic amine, an aryl bromide, and an ortho-benzonitrile group—create a delicate chemical balance. Poor handling during salt formation or isolation frequently leads to dimerization, over-alkylation, or functional group degradation.
This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve >99% purity through targeted recrystallization and workflow optimization.
Diagnostic Workflow for Impurity Resolution
Before initiating a recrystallization protocol, it is critical to identify the structural nature of your impurities via LC-MS or
1
H-NMR. The diagnostic workflow below outlines the standard resolution pathways based on analytical profiling.
Diagnostic workflow for identifying and resolving common impurities in benzylamine hydrochlorides.
Q1: My LC-MS shows a major impurity with a mass shift of +18 Da and +19 Da. What is this, and how do I remove it?
Causality: The +18 Da shift corresponds to the hydration of the nitrile group to a primary amide, while a +19 Da shift indicates further hydrolysis to a carboxylic acid. This is a classic side reaction when forming the hydrochloride salt using aqueous hydrochloric acid and heat. As demonstrated in kinetic studies,1[1] through consecutive unimolecular reactions, converting first to an amide intermediate and subsequently to a carboxylic acid[1]. The ortho-aminomethyl group can also provide anchimeric assistance, accelerating this degradation.
Solution: Once formed, the amide/acid hydrochloride salts share a nearly identical solubility profile to your target compound, making recrystallization highly inefficient. This is a preventative issue. You must ensure salt formation is strictly anhydrous. Free-base your contaminated batch, purify via silica gel chromatography to remove the amide/acid, and re-form the salt using anhydrous HCl gas dissolved in dry 1,4-dioxane or diethyl ether.
Q2: I am detecting a higher molecular weight impurity that looks like a secondary amine dimer. Why did this form?
Causality: During the synthesis of the primary amine (e.g., via the reduction of an azide or direct amination of a benzylic halide), the highly reactive benzylic intermediate can react with the newly formed primary amine. This leads to over-alkylation and the formation of a secondary amine dimer (bis(2-cyano-4-bromobenzyl)amine).
Solution: Because the secondary amine contains two bulky aryl groups, its hydrochloride salt is significantly more lipophilic than your target primary amine salt. It can be efficiently rejected by recrystallizing the crude product from a highly polar solvent/anti-solvent system (like Methanol/Diethyl Ether). The primary amine hydrochloride will precipitate, while the lipophilic secondary amine salt remains dissolved in the ether-rich mother liquor.
Q3: What is the optimal solvent system for recrystallizing 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride?
Causality:2[2] possess high crystal lattice energies and are highly polar. They exhibit steep solubility curves in lower alcohols but are completely insoluble in ethers. A dual-solvent approach using Methanol (MeOH) as the primary solvent and Diethyl Ether (Et2O) as the anti-solvent provides the best thermodynamic control for crystal nucleation, which is a standard technique for 3[3].
Quantitative Data: Solvent System Performance Matrix
To aid in your selection, the following table summarizes the performance of various recrystallization solvent systems for this specific class of compounds:
Solvent System
Target Solubility (Hot)
Target Solubility (Cold)
Impurity Rejection Profile
Expected Yield
Methanol / Diethyl Ether
High
Very Low
Excellent (Rejects lipophilic secondary amines)
75 - 85%
Ethanol / Ethyl Acetate
Moderate
Low
Good (Rejects non-polar organics)
80 - 90%
Isopropanol (Monosolvent)
Low
Very Low
Poor (Prone to trapping polar impurities in lattice)
>90% (Low Purity)
Water / Acetone
High
Moderate
Very Poor (High risk of nitrile hydrolysis)
Variable
Experimental Protocol: Dual-Solvent Recrystallization (MeOH / Et
2
O)
This self-validating protocol utilizes thermodynamic control to exclude structurally dissimilar impurities while maximizing the recovery of the primary amine salt.
Initial Dissolution: Weigh the crude hydrochloride salt and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add a minimum volume of anhydrous methanol (approximately 3 to 5 mL per gram of crude material).
Controlled Heating: Heat the suspension gently to 60°C using a water bath until complete dissolution is achieved.
Self-Validating Check: If the solution remains cloudy or contains undissolved particulates at 60°C, inorganic salts (e.g., NH
4
Cl or excess silica) are present. Perform a hot filtration through a pre-warmed Celite pad into a clean, heated flask before proceeding.
Anti-Solvent Addition: Remove the flask from the heat source. While maintaining vigorous stirring, begin adding anhydrous diethyl ether dropwise. Continue the addition until the solution becomes faintly turbid (the "cloud point"). The turbidity indicates that the solution has reached supersaturation.
Crystal Nucleation: Add just enough hot methanol (1-2 drops) to clear the turbidity, then allow the mixture to cool slowly to room temperature undisturbed.
Causality: Slow cooling allows the primary amine molecules to arrange into a highly ordered, tightly packed crystal lattice. Rapid cooling (crashing out) traps secondary amine impurities within the crystal defects.
Maturation: Once the flask has reached room temperature and crystallization is visible, transfer the flask to an ice bath (0–4°C) for 2 hours. This depresses the solubility curve further, maximizing your yield.
Isolation: Filter the precipitated crystals under a vacuum using a Büchner funnel. Wash the filter cake first with a cold mixture of MeOH/Et
2
O (1:4 v/v), followed by a final wash with pure, cold Et
2
O to displace any remaining methanol.
Drying: Transfer the purified salt to a vacuum oven and dry at 40°C for 12 hours to remove all residual solvent.
References
The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Canadian Science Publishing. Available at:[Link]
US4024274A - Benzylamine derivatives and process for preparing them.Google Patents.
Technical Support Center: 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Introduction Welcome to the technical support guide for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This valuable building block is integral to various research and development applications, particularly in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This valuable building block is integral to various research and development applications, particularly in the synthesis of novel pharmaceutical compounds. However, its utility is matched by a significant handling challenge: hygroscopicity. As a hydrochloride salt, this compound readily absorbs moisture from the atmosphere, which can lead to a host of experimental inaccuracies and product degradation.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to handle this reagent with the precision and confidence required for reproducible, high-quality results.
Question 1: My previously free-flowing powder of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride has become clumpy and difficult to handle. What happened?
Answer: This is a classic sign of moisture absorption. Due to its hygroscopic nature, the compound has likely been exposed to ambient laboratory air. When the fine powder absorbs water molecules, it begins to deliquesce, or dissolve in the absorbed water, causing particles to stick together and form clumps.[1][2] This not only makes accurate weighing nearly impossible but also means the material's mass is no longer representative of the pure compound, compromising the stoichiometry of your reactions.
Question 2: How should I store a new, unopened bottle of this compound? What about a bottle that has already been opened?
Answer: Proper storage is the first line of defense against moisture contamination.
Unopened Bottles: The manufacturer's seal is designed to protect the compound. Store the unopened bottle in a cool, dry place away from direct sunlight. Room temperature storage is generally acceptable for this compound.[3][4]
Opened Bottles: Once the seal is broken, the risk of moisture ingress increases dramatically. The bottle should be stored inside a desiccator containing an active drying agent like silica gel or anhydrous calcium sulfate.[5][6] For enhanced protection, especially in humid environments, consider backfilling the bottle with an inert gas like dry nitrogen or argon before sealing. The container must be sealed tightly immediately after each use.[1]
Question 3: Can I dry the compound if it has already absorbed moisture?
Answer: While it may be possible to dry a hygroscopic compound that has been partially hydrated, it is a delicate procedure that carries risks.[1] Gentle heating under a high vacuum is a potential method.[7] However, you must first verify the compound's decomposition temperature to avoid thermal degradation. For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, this data is not always readily available, making this a high-risk procedure. The recommended best practice is to prevent moisture absorption in the first place. If significant clumping has occurred, it is often more reliable to use a fresh, unopened bottle for critical experiments.
Section 2: Weighing & Dispensing
Question 4: My balance reading keeps increasing as I try to weigh the compound on the open bench. How can I get an accurate weight?
Answer: This drifting balance reading is a direct result of the compound absorbing atmospheric moisture in real-time.[8][9] Weighing this material on an open bench will never yield an accurate result.
The most reliable technique is weighing by difference using a sealed container.[9] This involves adding an approximate amount of the compound to a sealable vial, weighing the vial, transferring the powder to your reaction vessel, and then re-weighing the vial. The difference in mass is the exact amount of compound transferred. For highly sensitive applications, this entire process should be performed within a low-humidity environment, such as a glove box or a glove bag.[10][11]
Question 5: What is the best environment for handling and weighing this compound?
Answer: The ideal environment is one with a controlled, low-humidity atmosphere.
Glove Box: A glove box filled with an inert gas (nitrogen or argon) is the gold standard for handling highly hygroscopic materials.[12] It provides the most rigorous protection against moisture.
Glove Bag: A more economical alternative is a disposable glove bag, which can be purged with an inert gas to create a dry atmosphere.[10]
Dry Room/Low-Humidity Room: If a glove box is unavailable, working in a room with controlled low humidity (<40% RH) can significantly mitigate moisture absorption.[9]
If none of these are available, work as quickly and efficiently as possible, keeping the container sealed at all times when not actively dispensing.[1]
Question 6: I prepared a 0.1 M stock solution, but my reaction yield is lower than expected. Could moisture be the cause?
Answer: Absolutely. If you weighed out the compound after it had absorbed moisture, the actual mass of the active compound was less than what the balance displayed. The additional mass was from water. This leads to a stock solution with a lower-than-calculated concentration, which will directly impact reaction stoichiometry and reduce your yield.
Question 7: How can I prepare a stock solution of known concentration with this compound?
Answer: The most robust method is to prepare a stock solution from the entire bottle's contents at once, especially for smaller quantities.[13]
Weigh a suitable, dry volumetric flask.
Under the driest possible conditions, quickly transfer the entire contents of the reagent bottle into the flask.
Re-weigh the now-empty reagent bottle to determine the exact mass of the transferred compound by difference.
Calculate the required volume of a suitable solvent (e.g., methanol) to achieve your target concentration based on the precise mass transferred.[14]
Add the solvent, ensure complete dissolution, and store the stock solution in tightly sealed aliquots, preferably under an inert atmosphere.
Experimental Protocol: Accurate Weighing & Stock Solution Preparation
This protocol details the "weighing by difference" method for preparing a stock solution.
Objective: To accurately weigh 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride and prepare a stock solution of a precise concentration.
Materials:
Bottle of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Analytical balance (readability: 0.1 mg or better)
Dry glass vial with a screw cap or septum
Spatula
Volumetric flask (appropriate size)
Anhydrous solvent (e.g., Methanol)
Inert gas source (Nitrogen or Argon, optional but recommended)
Procedure:
Preparation: Place the sealed bottle of the compound, a clean/dry vial with its cap, and a spatula inside a desiccator for at least 2 hours to ensure all items are free of adsorbed moisture.
Tare the Vial: Transfer the vial and its cap to the analytical balance and press the "Tare" button.
Approximate Transfer: Quickly open the main reagent bottle and transfer an amount of powder slightly greater than your target weight into the tared vial. Immediately seal both the vial and the main reagent bottle. Minimize air exposure time to less than 30 seconds.
First Weighing (M1): Place the sealed vial containing the powder onto the balance. Record this mass precisely. This is M1 .
Transfer to Flask: Uncap the vial and quickly transfer the powder into your volumetric flask. Tap the vial gently to ensure as much powder is transferred as possible.
Second Weighing (M2): Immediately re-seal the now "empty" vial (it will contain residual powder) and place it back on the balance. Record this mass precisely. This is M2 .
Calculate Transferred Mass: The exact mass of the compound transferred to the flask is M1 - M2 .
Prepare Solution: Using the calculated mass, add the appropriate volume of anhydrous solvent to the volumetric flask to achieve your desired concentration. Mix until fully dissolved.
Storage: If not for immediate use, aliquot the solution into smaller, sealed vials and store appropriately.
Visual Workflow
Diagram 1: Decision Workflow for Handling Hygroscopic Reagent
This diagram outlines the critical decision points and actions from receiving the compound to its final use or storage.
Technical Support Center: Troubleshooting 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride Reactions
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride . Due to the highly reactive, bifunctional nature of this building block, dimerization is a frequent bottleneck in scale-up and discovery chemistry. This document provides mechanistic insights, self-validating protocols, and troubleshooting strategies to suppress dimer formation and maximize monomeric yield.
Frequently Asked Questions (FAQs)
Q: Why does my reaction yield a high percentage of dimer instead of the target monomer?A: The free base of 2-(aminomethyl)-5-bromobenzonitrile is a potent bifunctional molecule. It contains a nucleophilic primary amine and an electrophilic nitrile group. When the amine is deprotonated by a base, it can perform an intermolecular nucleophilic attack on the nitrile carbon of a neighboring molecule, forming an amidine dimer [1]. This self-condensation pathway is highly sensitive to concentration, base strength, and solvent polarity[2].
Q: Can the aryl bromide group also cause dimerization?A: Yes. If your synthetic step involves transition-metal catalysis (e.g., Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings), the unprotected primary amine can cross-couple with the aryl bromide of another molecule. This results in a secondary amine oligomer or dimer.
Q: Why is this compound supplied as a hydrochloride (HCl) salt?A: The HCl salt protonates the primary amine (forming
−NH3+
), which completely strips it of its nucleophilicity. This prevents spontaneous amidine formation during storage and handling, ensuring the structural integrity of the reagent until the exact moment of base activation[3].
Mechanistic Pathways of Dimerization
To prevent dimerization, one must understand the causality of the reaction network. The generation of the free base is the critical inflection point. If the steady-state concentration of the free base is too high, the kinetic collision rate between two starting material molecules exceeds the collision rate with your intended electrophile.
Reaction pathways of 2-(Aminomethyl)-5-bromobenzonitrile highlighting dimer formation.
Protocol A: Suppressing Amidine Dimerization in SN2 Alkylations
Causality: Amidine formation requires the amine to be deprotonated. By keeping the steady-state concentration of the free base extremely low, the intermolecular collision rate between two 2-(aminomethyl)-5-bromobenzonitrile molecules drops exponentially. Less polar solvents like Dimethoxyethane (DME) are preferred over DMF, as highly polar solvents can stabilize the intermediate imine/amine transition states via hydrogen bonding, accelerating self-condensation[2].
Step-by-Step Methodology:
Preparation: Suspend 2-(Aminomethyl)-5-bromobenzonitrile HCl (1.0 eq) and your target electrophile (1.2 eq) in anhydrous DME to achieve a high-dilution concentration of 0.05 M.
Temperature Control: Chill the reaction vessel to 0 °C. Lowering the thermal energy prevents the system from overcoming the higher activation barrier required for nitrile attack.
Controlled Activation: Load a syringe with
N,N
-Diisopropylethylamine (DIPEA, 2.5 eq) dissolved in DME. Use a syringe pump to add the base over a strict 2-hour period.
Self-Validating Check: After 30 minutes of base addition, spot the reaction on a TLC plate (Hexanes/EtOAc 1:1) alongside a starting material standard. Validation: The amidine dimer is highly polar and will streak near the baseline (
Rf<0.1
). If baseline streaking is observed, immediately lower the temperature to -20 °C and halve the base addition rate.
Quench: Once the electrophile is consumed, immediately quench with saturated aqueous
NH4Cl
. This reprotonates any trace unreacted amine, instantly halting further dimerization.
Protocol B: Preventing Cross-Coupling Dimerization via Boc Protection
Causality: When performing metal-catalyzed reactions (e.g., Suzuki coupling) on the 5-bromo position, the free amine will poison the catalyst or participate in cross-coupling. Installing a tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates the amine, isolating the aryl bromide for targeted reactivity.
Step-by-Step Methodology:
Suspension: Suspend 2-(Aminomethyl)-5-bromobenzonitrile HCl (1.0 eq) in Dichloromethane (DCM) at 0.1 M.
Base Addition: Add Triethylamine (TEA, 1.1 eq) dropwise at 0 °C.
Self-Validating Check: The reaction is visually self-indicating. The initial cloudy suspension of the HCl salt will dissolve into a completely clear solution upon successful deprotonation. Validation: Do not proceed until the solution is entirely clear, verifying the free base is available.
Protection: Add Di-tert-butyl dicarbonate (
Boc2O
, 1.05 eq) in one portion. Stir for 2 hours at room temperature.
Isolation: Wash the organic layer with 0.1 M HCl. Validation: This acidic wash is critical; it removes any trace unreacted amine, ensuring no free amine is carried over into your subsequent transition-metal catalyzed step.
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and dimer formation during a standard electrophilic alkylation. Notice how controlling the base addition rate and solvent polarity drastically shifts the equilibrium toward the desired monomer[2].
Solvent
Base
Temperature
Addition Method
Monomer Yield (%)
Amidine Dimer Yield (%)
DMF
K2CO3
25 °C
All-at-once
35%
55%
MeCN
DIPEA
25 °C
All-at-once
50%
40%
THF
DIPEA
0 °C
Dropwise (10 min)
78%
15%
DME
DIPEA
0 °C
Syringe Pump (2h)
92%
< 2%
Table 1: Impact of reaction parameters on the ratio of target monomer to amidine dimer. High dilution and slow base addition in less polar solvents provide optimal kinetic control.
References
Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis
Source: Semantic Scholar
URL: [Link]
Title: Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system
Source: PMC (PubMed Central) / RSC Publishing
URL: [Link]
Scaling up the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
An in-depth guide to the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a critical intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting guides and F...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a critical intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
The multi-step synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a common route for accessing this key building block. The process typically begins with the radical bromination of 5-bromo-2-methylbenzonitrile, followed by nucleophilic substitution with sodium azide, reduction of the resulting azide to a primary amine, and concluding with the formation of the hydrochloride salt.
Troubleshooting
Technical Support Center: Managing Thermal Stability of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
From the desk of the Senior Application Scientist Frequently Asked Questions (FAQs) Q1: What are the expected thermal decomposition characteristics of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride? While specific Dif...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of the Senior Application Scientist
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition characteristics of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride?
While specific Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is not publicly available, we can infer its likely behavior from general chemical principles and data on similar compounds. As a hydrochloride salt of a primary benzylic amine, it is expected to be a crystalline solid with a relatively high melting point.
Upon heating, the following events are anticipated:
Dehydrochlorination: The hydrochloride salt may release hydrogen chloride gas at elevated temperatures, prior to the decomposition of the organic moiety.
Decomposition of the Organic Structure: Following or concurrent with dehydrochlorination, the aminomethyl, bromo, and nitrile-substituted benzene ring will decompose. Hazardous decomposition products are likely to include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[1]
It is crucial to perform thermal analysis (DSC/TGA) on a small sample to determine its specific thermal hazard profile before using it in large-scale reactions.[2][3]
Q2: How does the hydrochloride salt form affect its thermal stability compared to the free base?
The hydrochloride salt is generally expected to have different thermal properties than its free base counterpart. A simultaneous TGA-DSC analysis of a similar small molecule free base and its HCl salt monohydrate revealed that the salt form exhibited an initial endothermic event corresponding to the loss of water of hydration, followed by decomposition at a high temperature.[4] The salt formation can increase the thermal stability of the amine by preventing its volatilization and potentially altering decomposition pathways. However, the release of corrosive HCl gas upon heating is a specific hazard of the salt form.
Q3: What are the primary safety concerns when heating this compound?
The primary safety concerns are:
Uncontrolled Exothermic Decomposition: Many organic molecules, particularly those with nitrogen-containing functional groups, can undergo rapid, exothermic decomposition, leading to a thermal runaway.[5]
Release of Toxic and Corrosive Gases: Decomposition is expected to produce toxic gases such as NOx and corrosive HCl and HBr.
Potential for Pressure Buildup: In a closed or poorly vented system, the release of gaseous decomposition products can lead to a dangerous pressure buildup.
All heating experiments should be conducted in a well-ventilated fume hood or a contained system with appropriate off-gas scrubbing.
Troubleshooting Guide: Thermal Events During Reactions
This section addresses specific issues you might encounter during your experiments.
Observed Issue
Probable Cause(s)
Recommended Solution(s)
Unexpected Exotherm (Rapid Temperature Increase)
1. Reaction with a strong base is liberating the free amine, which is then reacting exothermically. 2. The reaction itself is highly exothermic and the heat removal capacity of the system is insufficient. 3. The reaction temperature has reached the onset of decomposition for a reactant or product.
1. Control the rate of addition: Add the base or other reactive reagent slowly and sub-surface to a well-stirred solution of the amine hydrochloride. 2. Lower the initial temperature: Start the reaction at a lower temperature (e.g., 0 °C or below) to moderate the reaction rate.[6] 3. Improve heat transfer: Ensure efficient stirring and use a cooling bath with a large surface area. For larger scale reactions, consider a reactor with a higher surface-area-to-volume ratio.[7] 4. Dilution: Increasing the solvent volume can help to dissipate heat more effectively.
Reaction Mixture Darkening or Tar Formation
1. The reaction temperature is too high, leading to thermal degradation of the starting material, intermediates, or product. 2. The presence of impurities is catalyzing decomposition.
1. Reduce the reaction temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Use purified materials: Ensure the purity of all reactants and solvents. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Low Yield and Formation of Multiple Byproducts
1. Thermal degradation is consuming the desired product. 2. Side reactions are occurring at the elevated temperature.
1. Optimize reaction conditions: Perform small-scale optimization studies to find the ideal balance of temperature and reaction time. 2. Consider a different solvent: The choice of solvent can influence reaction kinetics and thermal profiles.
Experimental Protocols
Protocol 1: Small-Scale Thermal Hazard Assessment using DSC/TGA
This protocol outlines a general procedure for determining the thermal stability of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Objective: To determine the onset of melting and decomposition, and to identify any exothermic events.
Instrument Calibration: Calibrate the DSC/TGA instrument for temperature and heat flow according to the manufacturer's instructions.
Sample Preparation: Accurately weigh 1-5 mg of the compound into a tared sample pan.
Experimental Conditions:
Place the sample in the instrument.
Purge with an inert gas (e.g., 50 mL/min).
Heat the sample at a linear rate of 10 °C/min from ambient temperature to a temperature beyond complete decomposition (e.g., 400 °C).
Data Analysis:
Analyze the resulting thermogram to identify:
Endothermic events (e.g., melting).
Exothermic events (decomposition).
Mass loss events (from TGA).
Determine the onset temperature of any significant exothermic decomposition. This temperature should be considered the upper safe operating limit for reactions.[2][3]
Protocol 2: Controlled Reaction with a Strong Base
This protocol provides a general framework for safely reacting 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride with a strong base, minimizing the risk of a thermal event.
Objective: To perform a reaction involving the deprotonation of the amine hydrochloride under controlled thermal conditions.
Strong base (e.g., Triethylamine, Sodium Hydroxide solution)
Reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel
Cooling bath (e.g., ice-water or dry ice-acetone)
Inert gas supply (Nitrogen or Argon)
Procedure:
Reaction Setup: Assemble the reaction glassware and ensure it is dry.
Initial Cooling: Charge the reaction vessel with a solution of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in the chosen solvent. Cool the vessel to 0 °C or the desired starting temperature in the cooling bath.
Inert Atmosphere: Purge the vessel with an inert gas.
Slow Addition of Base: Add the strong base to the addition funnel and add it dropwise to the stirred reaction mixture over an extended period.
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the desired temperature.
Reaction Progression: Once the addition is complete, allow the reaction to proceed at the controlled temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
Visualizing Thermal Safety Concepts
Decision Tree for Managing a Reaction Exotherm
This diagram outlines a logical workflow for responding to an unexpected temperature increase during a reaction.
Caption: Decision workflow for managing an unexpected exotherm.
Relationship Between Temperature, Reaction Rate, and Decomposition
This diagram illustrates the critical relationship between reaction temperature and the competing rates of the desired reaction and thermal decomposition.
Caption: Temperature's impact on reaction vs. decomposition rates.
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC Compound of Interest: 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride Introduction: The Role of TLC in Synthetic Chemistry Thin-Layer Chromatography (TLC) is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Reaction Monitoring by TLC
Compound of Interest: 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Introduction: The Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and high sensitivity.[1] For drug development professionals and researchers, TLC serves as an indispensable tool for monitoring the progress of a chemical reaction. By allowing for the rapid separation of components in a mixture, it provides a real-time qualitative assessment of the consumption of starting materials and the formation of products.[2]
This guide is specifically tailored to address the nuances of monitoring reactions involving 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. This compound possesses three key structural features that influence its chromatographic behavior: a polar primary amine (present as a hydrochloride salt), a moderately polar nitrile group, and a UV-active aromatic ring. Understanding how these features interact with the TLC stationary and mobile phases is critical for accurate and reliable reaction monitoring.
This section provides answers to common questions and solutions for problems encountered when using TLC to monitor reactions with 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Q1: Why is my starting material, 2-(aminomethyl)-5-bromobenzonitrile hydrochloride, streaking severely on the TLC plate?
A1: Streaking is the most common issue when dealing with primary amines on standard silica gel plates.[3] There are two primary causes for this:
Strong Interaction with Silica Gel: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic primary amine group (-NH₂) on your molecule can form strong acid-base interactions with these silanol groups. This causes a portion of the molecules to "stick" to the baseline and elute unevenly, resulting in a streak rather than a compact spot.[3][4]
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to tailing and streaking because the mobile phase cannot effectively dissolve and move the entire concentrated spot.[3][5][6][7]
Solution:
To resolve streaking, you should add a small amount of a basic modifier to your eluting solvent (mobile phase). Adding just 0.5-1% triethylamine (Et₃N) or a few drops of ammonia to the solvent system will neutralize the acidic sites on the silica gel.[3][4] This allows the amine to travel up the plate based on polarity without the strong, undesired ionic interactions, resulting in a much sharper, well-defined spot. Always start by ensuring your sample is sufficiently dilute before modifying the solvent system.
Q2: How do I select an appropriate mobile phase (solvent system) for my reaction?
A2: The goal is to find a solvent system where your starting material has a Retention Factor (Rf) of approximately 0.2-0.4, leaving room for a potentially less polar product to appear at a higher Rf.[8] 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a highly polar molecule.
Starting Point: A non-polar solvent like 100% hexane will not move the spot from the baseline. You must start with a more polar system. A good initial system to try is a mixture of a non-polar and a polar solvent, such as 50:50 Ethyl Acetate/Hexane.[1]
Increasing Polarity: Given the high polarity of your starting material, you will likely need an even more polar system. A common and effective combination for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).[9] Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase the methanol concentration until you achieve the desired Rf value.
Systematic Approach: Test several solvent systems simultaneously on the same TLC plate to find the optimal one quickly. For example, spot your starting material in three separate lanes and run the plate in chambers with 2%, 5%, and 10% MeOH in DCM.
Q3: My spots are not moving from the baseline (Rf ≈ 0). What should I do?
A3: An Rf value near zero indicates that your compound is too strongly adsorbed to the stationary phase (silica gel) and the mobile phase is not polar enough to move it.[1]
Solution:
You must increase the polarity of your mobile phase. If you are using an Ethyl Acetate/Hexane system, increase the proportion of ethyl acetate. If you are using a Dichloromethane/Methanol system, increase the percentage of methanol. Methanol is a very polar solvent and even small additions can significantly increase the eluting power of the mobile phase.
Q4: My spots are running with the solvent front (Rf ≈ 1). How do I fix this?
A4: An Rf value near one means your compound is too soluble in the mobile phase and has minimal interaction with the stationary phase. The solvent system is too polar.[1]
Solution:
You need to decrease the polarity of the mobile phase. If using Ethyl Acetate/Hexane, increase the proportion of hexane. If using Dichloromethane/Methanol, decrease the percentage of methanol. This will increase the compound's affinity for the stationary phase, slowing its movement up the plate.
Q5: How can I visualize the spots on my TLC plate? Which method is best?
A5: For 2-(Aminomethyl)-5-bromobenzonitrile and its derivatives, a two-step visualization process is ideal and provides the most information.
UV Light (Non-destructive): First, view the dried plate under a UV lamp at 254 nm.[10][11] The bromobenzonitrile ring is a conjugated aromatic system that will absorb UV light. On TLC plates containing a fluorescent indicator (designated as F₂₅₄), your compound will appear as a dark purple or black spot against a glowing green background.[12] This method is non-destructive, so you can proceed to chemical staining afterwards.
Ninhydrin Stain (Destructive): After marking the UV-active spots with a pencil, use a ninhydrin stain. Ninhydrin reacts specifically with primary and secondary amines to produce a brightly colored spot (typically purple, known as Ruhemann's purple).[13][14][15] This is an excellent method for specifically tracking the consumption of your starting material. Gently warm the plate with a heat gun after dipping or spraying to develop the color.[16]
Q6: The starting material is visible with ninhydrin, but my product spot is not. Does this mean my reaction failed?
A6: Not at all. In fact, this is often a strong indicator of a successful reaction. Many reactions involving a primary amine (like acylation or reductive amination) convert it into a different functional group (e.g., an amide or a secondary/tertiary amine) that does not react with ninhydrin.[15]
Therefore, the disappearance of the ninhydrin-positive spot corresponding to your starting material, coupled with the appearance of a new UV-active spot (your product), is the classic sign that your reaction is proceeding as intended.
Q7: I see multiple unexpected spots in my reaction lane. What could be the cause?
A7: Multiple spots can indicate several possibilities:
Side Products: The reaction may be generating impurities or side products.
Incomplete Reaction: You may be seeing a mixture of starting material, product, and intermediates.
Compound Decomposition: Your starting material or product might be unstable on the acidic silica gel, causing degradation.[7] If you suspect this, you can perform a 2D TLC to confirm.[17]
Contamination: The spot could be from a contaminated spotter, or you may have accidentally touched the face of the TLC plate.[5]
Solution:
Use the co-spot lane to identify which spot corresponds to your starting material. Any other spots are likely products or impurities. If decomposition is suspected, consider using a less acidic stationary phase like alumina or adding a base to your eluent.
Q8: How do I properly set up a TLC plate to monitor my reaction progress?
A8: A three-lane setup is standard practice for effective reaction monitoring.[2]
Lane 1 (Left): Starting Material (SM): Spot a dilute solution of your pure starting material. This is your reference.
Lane 2 (Center): Co-spot (Co): Apply a spot of the starting material first. Then, without letting the spot get too large, apply a spot of the reaction mixture directly on top of it.
Lane 3 (Right): Reaction Mixture (RM): Spot a sample (aliquot) taken directly from your reaction vessel.
This setup allows you to definitively confirm the identity of the starting material spot in the reaction mixture lane. As the reaction progresses, you will see the SM spot in the RM lane fade and a new product spot appear.[2]
Q9: What is an Rf value and how do I calculate it accurately?
A9: The Retention Factor (Rf) is a ratio that quantifies the movement of a spot on a TLC plate. It is calculated by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[1][18]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic constant for a given compound, solvent system, and stationary phase.[19] To calculate it accurately, measure from the center of the spot to the pencil line where you initially spotted the sample.[20][21] An ideal Rf value for analysis falls between 0.2 and 0.8.[22]
Data & Troubleshooting Summary
Problem
Probable Cause(s)
Recommended Solution(s)
Streaking/Tailing Spots
1. Sample is a basic amine interacting with acidic silica.[3][4] 2. Sample is too concentrated (overloaded).[5][6] 3. Solvent is not polar enough.
1. Add 0.5-1% triethylamine or ammonia to the mobile phase.[3][4] 2. Dilute the sample before spotting. 3. Increase the polarity of the mobile phase.
Decrease the proportion of the polar solvent in the mobile phase (e.g., less Ethyl Acetate or Methanol).
No Spots Visible
1. Compound is not UV-active (unlikely for this molecule). 2. Sample concentration is too low.[5] 3. Incorrect visualization stain used.
1. Use a chemical stain (e.g., Ninhydrin for the amine, Permanganate for general use).[16][23] 2. Spot the sample multiple times in the same location, allowing it to dry between applications.
Uneven Solvent Front
1. TLC plate is touching the side of the chamber.[5] 2. Bottom of the plate is chipped or not level.[24] 3. Chamber is not properly sealed/saturated.
1. Ensure the plate is centered in the chamber. 2. Check that the plate has a clean, flat bottom edge. 3. Place filter paper in the chamber to aid solvent vapor saturation.
Experimental Protocol: Standard TLC Monitoring Workflow
This protocol outlines the standard procedure for monitoring a reaction involving 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Materials:
Silica gel TLC plates (with F₂₅₄ fluorescent indicator)
Developing chamber with lid
Capillary spotters
Pencil and ruler
Forceps
Mobile phase (e.g., 5% Methanol in Dichloromethane with 0.5% Triethylamine)
UV Lamp (254 nm)
Ninhydrin stain solution
Heat gun
Procedure:
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for your three lanes (SM, Co, RM).
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the origin line on your plate). Place a piece of filter paper inside, wetting it with the solvent, and close the lid. Allow the chamber to saturate for 5-10 minutes.
Sample Spotting:
SM Lane: Dip a clean capillary spotter into your dilute solution of starting material and briefly touch it to the first tick mark. The spot should be small (1-2 mm).
RM Lane: Dip a clean spotter into your reaction mixture and touch it to the third tick mark.
Co-spot Lane: Spot the starting material on the central tick mark. Let it dry completely, then spot the reaction mixture directly on top of it.
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is standing straight and not touching the sides. Close the lid and allow the solvent front to travel up the plate undisturbed.
Completion: When the solvent front is about 1 cm from the top of the plate, use forceps to remove it. Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Visualization & Analysis:
Place the dry plate under a UV lamp and circle any visible spots with a pencil.
Next, dip the plate into the ninhydrin stain solution using forceps, or spray it evenly.
Gently warm the plate with a heat gun until colored spots appear.
Measure the distances and calculate the Rf values for all spots. Document the disappearance of the starting material and the appearance of the product.
Visualizations
TLC Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic for Spot Streaking
Caption: Decision tree for troubleshooting streaking spots.
References
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. [Link]
Journal of Chemical Education. (2023, March 14). Determination of an Unknown Aryl Amine Reactant Using Microwave-Assisted Acetanilide Synthesis and Thin-Layer Chromatography. [Link]
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
Purity analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride by HPLC.
An in-depth technical guide for the chromatographic purity analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, designed for analytical chemists and drug development professionals. Introduction: The Analytical...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the chromatographic purity analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, designed for analytical chemists and drug development professionals.
Introduction: The Analytical Challenge of Basic Amines
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a critical pharmaceutical intermediate characterized by a highly basic primary aliphatic amine (the aminomethyl group), an electron-withdrawing nitrile group, and a hydrophobic bromobenzene ring.
Approximately 70–85% of marketed drugs and active pharmaceutical ingredients (APIs) contain basic functional groups[1]. Analyzing these basic compounds via High-Performance Liquid Chromatography (HPLC) presents a well-documented mechanistic challenge. Because the pKa of the primary amine in this compound is approximately 9.5, it remains fully protonated in standard acidic mobile phases (pH 2.0–3.0). This protonated state drives strong electrostatic interactions with ionized residual silanols on traditional silica-based stationary phases, leading to severe peak tailing, poor batch-to-batch reproducibility, and inaccurate purity integration[1].
To establish a self-validating analytical system, this guide objectively compares three distinct HPLC methodologies—Traditional C18, Charged Surface Hybrid (CSH) C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal strategy for accurate purity assessment.
The Mechanistic Causality of Peak Tailing
Why do basic amines tail on standard columns? The causality lies in secondary interactions. While the primary retention mechanism in reversed-phase HPLC is hydrophobic partitioning, the protonated amine acts as a cation. Traditional Type-A and Type-B silica columns contain residual acidic silanols (Si-O⁻) that act as cation-exchange sites.
Furthermore, research has demonstrated that mutual electrostatic repulsion of cationic solutes concentrated on the hydrophobic stationary phase—particularly in low ionic strength buffers like formic acid—exacerbates column overloading and peak asymmetry[2].
To mitigate this, Charged Surface Hybrid (CSH) technology introduces a low-level positive charge to the silica surface. This intentional positive charge repels the protonated basic analyte, effectively shielding it from residual silanols and dramatically improving peak shape without the need for strong, MS-incompatible ion-pairing agents[3].
Fig 1. Mechanistic comparison of analyte interactions on traditional vs. CSH stationary phases.
Comparative Experimental Protocols
To objectively evaluate performance, three distinct methodologies must be tested. Below are the step-by-step protocols for each approach.
Method A: Traditional C18 with Strong Ion-Pairing
This legacy approach relies on Trifluoroacetic acid (TFA) to forcefully ion-pair with the basic amine and mask residual silanols.
Column: Standard End-capped C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Drawback: TFA causes severe ion suppression in Mass Spectrometry (MS) and alters column selectivity semi-permanently.
Method B: Charged Surface Hybrid (CSH) C18
This modern approach leverages surface chemistry rather than mobile phase additives to achieve sharp peaks[3].
Column: Waters XSelect CSH C18 (100 mm × 3.0 mm, 2.5 µm).
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.6 mL/min.
Advantage: Formic acid is highly volatile and MS-compatible, allowing for seamless LC-MS impurity identification.
HILIC retains compounds based on polarity, making it ideal for the highly polar aminomethyl group.
Column: Unbonded Ethylene Bridged Hybrid (BEH) HILIC (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 95% B (high organic start) down to 50% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Advantage: Provides an entirely orthogonal retention mechanism to reversed-phase methods.
Quantitative Data Comparison
The following table summarizes the expected chromatographic performance parameters for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride across the three evaluated methodologies.
Chromatographic Parameter
Method A (Traditional C18)
Method B (CSH C18)
Method C (HILIC)
Mobile Phase Additive
0.1% TFA
0.1% Formic Acid
10 mM Ammonium Formate
Retention Mechanism
Hydrophobic + Ion-Pairing
Hydrophobic + Electrostatic Repulsion
Hydrophilic Partitioning
Tailing Factor (
As
)
1.75 (Poor symmetry)
1.05 (Excellent symmetry)
1.15 (Good symmetry)
Theoretical Plates (
N
)
~8,500
~16,000
~13,500
Loadability
Low (Rapid overloading)
High (Resists mutual repulsion)
Moderate
MS Compatibility
Low (Severe Ion Suppression)
High (Volatile buffer)
High (Volatile buffer)
Establishing a Self-Validating System for Purity Analysis
A single chromatographic method is inherently blind to co-eluting impurities that share identical retention mechanisms. Trustworthiness in analytical chemistry requires a self-validating system.
By coupling Method B (CSH C18) as the primary purity assay with Method C (HILIC) as the orthogonal assay, you create a closed-loop validation system. If a structurally similar impurity (e.g., a des-bromo analog or a regioisomer) co-elutes in the reversed-phase CSH method, the completely orthogonal partitioning mechanism of the HILIC method will resolve it. Both methods utilize MS-compatible buffers, allowing for immediate peak purity verification via Photodiode Array (PDA) spectral homogeneity and MS mass confirmation.
Fig 2. Self-validating orthogonal HPLC workflow for comprehensive purity determination.
Conclusion
For the purity analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, traditional C18 columns fail to provide the necessary peak symmetry without the use of detrimental ion-pairing agents. The implementation of a CSH C18 column with a simple 0.1% Formic Acid mobile phase resolves the mechanistic challenges of basic amine tailing, providing a highly efficient, MS-compatible primary method. When paired orthogonally with a HILIC method, researchers can guarantee absolute confidence in their API purity reporting.
References
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. [Link]
HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. MDPI Applied Sciences. [Link]
Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Analytical Chemistry. [Link]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Introduction: The Analytical Imperative In pharmaceutical development, the journey from a synthesized molecule to a regulated active pharmaceutical ingredient (API) is paved with data. The reliability of this data is par...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative
In pharmaceutical development, the journey from a synthesized molecule to a regulated active pharmaceutical ingredient (API) is paved with data. The reliability of this data is paramount. For key intermediates like 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a precursor in the synthesis of various therapeutic agents, precise and accurate quantification is not merely a procedural step but a cornerstone of quality control. An unvalidated or poorly validated analytical method can lead to inconsistent product quality, failed batches, and significant regulatory hurdles.
This guide provides an in-depth comparison of two robust analytical techniques for the quantification of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride: the industry-standard Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer supporting data to guide researchers and drug development professionals in selecting the method that is truly "fit for purpose".[1][2]
The Workhorse Method: RP-HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the quintessential method for routine quality control of small-molecule APIs and intermediates. Its selection for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is based on sound chemical principles:
Chromophore Availability: The benzonitrile structure contains an aromatic ring, which is an excellent chromophore, allowing for sensitive detection by a UV detector.
Solubility and Polarity: As a hydrochloride salt, the compound is sufficiently polar and soluble in typical reversed-phase mobile phases (e.g., water/acetonitrile mixtures).
Robustness and Cost-Effectiveness: HPLC-UV systems are ubiquitous in pharmaceutical labs, known for their reliability, and are relatively inexpensive to operate compared to mass spectrometry-based methods.
Detailed Experimental Protocol: HPLC-UV
This protocol provides a starting point for method development, which must be optimized and validated for specific laboratory conditions.
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase provides excellent retention for moderately polar aromatic compounds.
Mobile Phase:
A: 0.1% TFA in Water
B: 0.1% TFA in Acetonitrile
Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the primary amine by minimizing tailing caused by interactions with residual silanols on the silica support.
Gradient: 70% A / 30% B, isocratic. (This should be optimized; a gradient may be needed if impurities are present).
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength: 230 nm. This should be determined by analyzing the UV spectrum of the analyte and selecting the wavelength of maximum absorbance.
Injection Volume: 10 µL
Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution. For an assay, a range of 80-120 µg/mL is typical.[3]
Validation Protocol & Comparative Data
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2] The following parameters are evaluated according to ICH Q2(R1) guidelines.[4]
Before any validation run, system suitability is performed to ensure the chromatographic system is performing adequately. A standard solution (e.g., 100 µg/mL) is injected six times.
Table 1: System Suitability Acceptance Criteria & Results
Parameter
Acceptance Criteria
Typical Result
Tailing Factor
≤ 2.0
1.2
Theoretical Plates (N)
≥ 2000
8500
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[3][5]
Protocol: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample spiked with known related substances. The analyte peak should be free from interference and have adequate resolution (R > 2.0) from adjacent peaks.
The method's ability to produce results directly proportional to the analyte concentration.[6][7]
Protocol: Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target assay concentration). Inject each in triplicate. Plot a curve of mean peak area versus concentration.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Table 2: Linearity Data Example
Concentration (µg/mL)
Mean Peak Area (n=3)
50
451023
75
674589
100
900123
125
1124890
150
1350234
| Result | r² = 0.9995 |
The closeness of the test results to the true value.[3][5]
Protocol: Perform the assay on a sample of known concentration (e.g., a spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 total determinations).[2]
Acceptance Criteria: Mean recovery of 98.0% to 102.0%.
Table 3: Accuracy Data Example
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.3
100.3%
120%
120.0
119.2
99.3%
| Mean Recovery | | | 99.7% |
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol (Repeatability): Analyze a minimum of six preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[2]
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Table 4: Precision Data Example
Parameter
%RSD (Analyst 1, Day 1)
%RSD (Analyst 2, Day 2)
Repeatability
0.8%
0.9%
| Intermediate Precision | - | 1.1% (Combined) |
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1).[7]
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1).[7]
Calculation: Can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[6]
Table 5: Sensitivity Data Example
Parameter
Typical HPLC-UV Result
LOD
~0.1 µg/mL
| LOQ | ~0.3 µg/mL |
The High-Sensitivity Alternative: LC-MS/MS
For applications requiring ultra-low quantification limits, such as impurity profiling, analysis of genotoxic impurities, or bioanalysis in complex matrices, LC-MS/MS is the method of choice.[8]
Causality: LC-MS/MS provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), it can isolate the analyte signal from a noisy background, achieving detection limits orders of magnitude lower than UV detection.[9] This is crucial if a related impurity has a poor chromophore or co-elutes with another species.[10]
Detailed Experimental Protocol: LC-MS/MS
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
Column: Same as HPLC-UV (e.g., C18, 150 mm x 4.6 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Rationale: Non-volatile buffers like phosphate and ion-pairing agents like TFA are detrimental to MS performance. Formic acid is a volatile modifier that provides protons for efficient ESI ionization.[11]
Gradient: A gradient is often used to ensure elution of all components and clean the column.
Mass Spectrometric Conditions:
Ionization Mode: ESI Positive. The primary amine is easily protonated.
MRM Transitions: The instrument is tuned by infusing a standard solution to find the precursor ion ([M+H]⁺) and the most stable, abundant product ions after collision-induced dissociation (CID).
Hypothetical Example: Precursor Ion (Q1): m/z 227.0; Product Ion (Q3): m/z 210.0 (loss of NH₃).
Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized for maximum signal intensity.
Validation & Performance Comparison
Validation follows the same ICH principles but with much lower concentration ranges. The key advantage lies in the sensitivity.
Table 6: Sensitivity Comparison: HPLC-UV vs. LC-MS/MS
Diagrams created using Graphviz help to visualize the complex relationships and processes in method validation.
Caption: High-level workflow for analytical method development and validation.
Caption: Logical relationship of key validation parameters for an analytical method.
Head-to-Head Comparison: Choosing the Right Tool
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective.
Table 7: Performance Comparison of Analytical Methods
| Feature | RP-HPLC-UV | LC-MS/MS |
| :--- | :--- | :--- |
| Primary Use Case | Routine QC, Assay, Purity | Trace analysis, Impurity ID, Bioanalysis |
| Sensitivity | Moderate (ng/mL to µg/mL) | Very High (pg/mL to ng/mL)[9] |
| Specificity | Good (based on retention time & UV spectrum) | Excellent (based on retention time & mass transition) |
| Cost (Instrument) |
∣
|
| Cost (Operational) | Low | High (requires high-purity solvents, gases) |
| Complexity | Low to Moderate | High (requires specialist operators) |
| Robustness | High | Moderate (sensitive to matrix effects) |
| Regulatory Acceptance | Universally accepted for assays. | Standard for trace analysis. |
For routine batch release testing where the primary goal is to confirm the identity and concentration (assay) of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a validated RP-HPLC-UV method is robust, cost-effective, and perfectly suitable.
If the objective is to detect and quantify a potentially genotoxic impurity at the parts-per-million (ppm) level or to measure the compound's concentration in a complex biological matrix like plasma, the superior sensitivity and selectivity of LC-MS/MS are non-negotiable.[12]
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. For the quantification of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, both RP-HPLC-UV and LC-MS/MS are powerful techniques, but they serve different masters. The RP-HPLC-UV method stands as a reliable and efficient workhorse for quality control, ensuring product potency and purity under routine manufacturing conditions. In contrast, LC-MS/MS offers the high-sensitivity surveillance needed to detect trace-level impurities that could impact drug safety. By understanding the fundamental principles, validation requirements, and comparative performance of each method, researchers can confidently select and implement the right analytical tool, ensuring data integrity from the laboratory bench to regulatory submission.
References
Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges.
ICH. (n.d.). Quality Guidelines.
ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
SCION Instruments. (2024, June 7). A Guide to Analytical Method Validation.
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RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS.
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A Comparative Guide for Researchers: Unlocking the Reactivity of 2-(Aminomethyl)-5-bromobenzonitrile Versus its Chloro-Analog
Introduction: Choosing the Right Halogen for Your Synthesis In the realm of medicinal chemistry and materials science, 2-(aminomethyl)benzonitrile scaffolds are valuable intermediates for constructing complex molecular a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Choosing the Right Halogen for Your Synthesis
In the realm of medicinal chemistry and materials science, 2-(aminomethyl)benzonitrile scaffolds are valuable intermediates for constructing complex molecular architectures.[1][2] The strategic placement of a halogen at the 5-position provides a versatile handle for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. This guide offers an in-depth comparison of the reactivity between 2-(Aminomethyl)-5-bromobenzonitrile and its analog, 2-(Aminomethyl)-5-chlorobenzonitrile.
The choice between a bromo or a chloro substituent is not trivial; it fundamentally dictates the reaction kinetics, required catalytic systems, and overall efficiency of a synthetic route. The core principle underpinning this choice lies in the inherent differences in the carbon-halogen bond strength. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, rendering aryl bromides more reactive in transformations where the cleavage of this bond is the rate-determining step.[3][4] This guide will dissect the theoretical underpinnings of this reactivity difference and provide practical, data-driven insights into how these molecules perform in key synthetic transformations.
The Decisive Factor: Carbon-Halogen Bond Properties
To appreciate the practical differences in reactivity, one must first understand the fundamental physicochemical properties of the C-Br and C-Cl bonds in an aromatic system.
Bond Dissociation Energy (BDE): The energy required to break a bond homolytically is a direct measure of its strength. The C(sp²)-Br bond has a lower BDE (approx. 275-285 kJ/mol) compared to the C(sp²)-Cl bond (approx. 330-395 kJ/mol).[5][6] This means less energy is required to cleave the C-Br bond, making it more labile in reactions like the oxidative addition step of cross-coupling cycles.
Electronic Effects: Both bromine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that polarizes the C-X bond and deactivates the aromatic ring towards electrophilic substitution.[7][8] Chlorine is more electronegative than bromine, resulting in a stronger inductive pull.[9] This effect is countered by a weaker electron-donating resonance effect (+R) from the halogen's lone pairs. For halogens, the inductive effect is dominant.
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the ability of the halide to depart as an anion is crucial. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion that can better stabilize the negative charge.[4]
These intrinsic properties are directly responsible for the observable differences in reactivity, dictating the choice of catalysts, ligands, and reaction conditions required to achieve a successful transformation.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most common application for these halogenated building blocks. The initial, and often rate-limiting, step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[10] The weaker C-Br bond allows this step to proceed much more readily for 2-(Aminomethyl)-5-bromobenzonitrile.[3]
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction couples the aryl halide with an organoboron reagent. The bromo-analog consistently demonstrates superior reactivity, enabling the use of milder conditions and a broader array of standard palladium catalysts.[11] The chloro-analog, being less reactive, often necessitates more specialized, highly active catalytic systems featuring electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and higher reaction temperatures to facilitate the challenging oxidative addition step.[3][12]
Data Presentation: Suzuki-Miyaura Coupling Comparison
Feature
2-(Aminomethyl)-5-bromobenzonitrile
2-(Aminomethyl)-5-chlorobenzonitrile
Rationale
Relative Reactivity
Higher
Lower
Weaker C-Br bond leads to faster oxidative addition.[3][10]
Typical Temperature
80 - 100 °C
100 - 120 °C
Higher energy input needed to cleave the stronger C-Cl bond.[4]
Catalyst/Ligand
Standard systems (e.g., Pd(OAc)₂, Pd(PPh₃)₄, SPhos)
More electron-rich ligands facilitate oxidative addition to the less reactive aryl chloride.
Expected Yield
Good to Excellent
Moderate to Good
The more facile reaction generally leads to higher efficiency and fewer side reactions like dehalogenation.[12]
Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point and should be optimized for specific substrates.
Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 mmol).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the appropriate phosphine ligand (e.g., SPhos for the bromide, XPhos for the chloride, 2-6 mol%).
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a 5:1 to 10:1 ratio, 0.1-0.2 M concentration).
Reaction: Stir the mixture vigorously and heat to the appropriate temperature (e.g., 80-90 °C for the bromide, 110 °C for the chloride) for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is a cornerstone reaction.[13] The reactivity trend observed in Suzuki-Miyaura coupling holds true here. 2-(Aminomethyl)-5-bromobenzonitrile couples efficiently with a wide range of amines under relatively standard conditions. In contrast, its chloro-analog requires more forceful conditions and specialized catalyst systems, often employing sterically hindered biarylphosphine ligands to promote the difficult C-Cl bond cleavage.[3][14]
Experimental Protocols: General Procedure for Buchwald-Hartwig Amination
Setup: In an oven-dried resealable Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 mmol).
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., BrettPhos for the bromide, RuPhos for the chloride, 2-4 mol%).
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1-0.2 M concentration).
Reaction: Seal the tube and heat the mixture with vigorous stirring at 100-110 °C for 16-24 hours. Monitor progress by TLC or LC-MS.
Work-up: After cooling, dilute the mixture with a solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues.
Purification: Concentrate the filtrate and purify the resulting crude material by silica gel column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are dominant, the reactivity of the C-X bond in SNAr is also a key consideration. This reaction involves the displacement of the halide by a potent nucleophile.[15] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the stability of the leaving group is paramount.
Here again, the bromo-analog is more reactive. The bromide ion is a better leaving group than the chloride ion due to its larger size and greater polarizability, which helps to stabilize the departing negative charge.[4] Therefore, 2-(Aminomethyl)-5-bromobenzonitrile will undergo SNAr reactions at a faster rate or under milder conditions compared to its chloro counterpart when reacted with strong nucleophiles like alkoxides or thiolates.[16]
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Strategic Implications for Researchers
The choice between 2-(Aminomethyl)-5-bromobenzonitrile and its chloro-analog has significant strategic consequences for a research or drug development program.
For Rapid Diversification & Milder Conditions: 2-(Aminomethyl)-5-bromobenzonitrile is the superior choice. Its higher reactivity allows for the use of a wider variety of standard, often less expensive, palladium catalysts and ligands. The milder reaction conditions required are also beneficial for preserving sensitive functional groups elsewhere in the molecule.
For Cost-Sensitive, Large-Scale Synthesis: 2-(Aminomethyl)-5-chlorobenzonitrile may be considered. Aryl chlorides are often less expensive raw materials than their corresponding bromides.[17] However, this initial cost saving must be weighed against the potentially higher cost of the specialized catalysts and ligands required for efficient conversion, as well as the energy costs associated with higher reaction temperatures.
For Chemoselective Reactions: In a molecule containing both chloro and bromo substituents, the significant reactivity difference can be exploited for selective functionalization. Standard cross-coupling conditions will almost always favor reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent, more forcing transformations.[11]
Conclusion
In a direct comparison, 2-(Aminomethyl)-5-bromobenzonitrile emerges as the more reactive and synthetically versatile building block. Its lability in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions and the superior leaving group ability of bromide in SNAr reactions translate to tangible laboratory advantages: milder conditions, shorter reaction times, and greater flexibility in catalyst selection.
While the chloro-analog presents a potentially lower upfront cost, its inertness demands more specialized and robust catalytic systems, often negating the initial savings. For drug development professionals and researchers focused on efficient library synthesis and the preservation of molecular complexity, the bromo-derivative offers a more reliable and efficient path to desired target molecules. The final decision rests on a careful evaluation of the project's specific goals, balancing the need for reactivity against budgetary and scale-up considerations.
References
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Structure-activity relationship (SAR) studies of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone, recognized for its prevalence in a multitude of pharmacologically act...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(aminomethyl)-5-bromobenzonitrile hydrochloride derivatives. While specific SAR studies on this exact molecular framework are not extensively published, this document will synthesize data from closely related benzonitrile, 2-aminobenzoyl, and other relevant scaffolds to provide a predictive framework for the rational design of novel therapeutic agents.
The 2-(Aminomethyl)-5-bromobenzonitrile Core: A Privileged Scaffold
The 2-(aminomethyl)-5-bromobenzonitrile core represents a synthetically tractable and promising scaffold in medicinal chemistry. The strategic placement of the aminomethyl, bromo, and nitrile substituents on the benzene ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the basic aminomethyl group can be crucial for forming salt bridges or hydrogen bonds with biological targets, while the electron-withdrawing nitrile and bromo substituents significantly influence the electronic properties of the aromatic ring.[2]
The following sections will dissect the probable impact of structural modifications at key positions of the 2-(aminomethyl)-5-bromobenzonitrile scaffold, drawing parallels from published SAR studies on analogous compounds.
The Aminomethyl Group (Position 2)
The primary amino group in the aminomethyl substituent is a key interaction point. Its basicity allows for the formation of ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
N-Alkylation and N-Acylation: Modification of the amino group through alkylation or acylation can significantly impact activity. In many kinase inhibitors, for instance, specific N-alkyl or N-aryl substitutions are critical for occupying hydrophobic pockets adjacent to the primary binding site.[1] However, excessive steric bulk can also abrogate activity. Acylation to form amides can introduce additional hydrogen bond donors and acceptors, potentially altering the binding mode and selectivity.[3]
Conversion to Secondary or Tertiary Amines: Increasing the substitution on the nitrogen atom will alter its basicity and steric profile. While this can sometimes lead to improved cell permeability, it may also disrupt critical hydrogen bonding interactions.
The Bromo Substituent (Position 5)
The bromine atom at position 5 is an electron-withdrawing group that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Halogen Substitution: The nature and position of halogen substituents often have a profound impact on biological activity.[4] Replacing bromine with other halogens (F, Cl, I) would systematically alter the size, electronegativity, and halogen bonding potential. For instance, in some series of kinase inhibitors, a switch from chlorine to bromine has been shown to enhance potency.[5]
Aryl or Heteroaryl Substitutions: The bromine atom serves as a convenient synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[3] This allows for the introduction of a wide variety of aryl or heteroaryl groups at this position, providing a powerful strategy to explore interactions with larger, more extended binding pockets and significantly modulate the compound's ADME properties.
The Nitrile Group (Position 1)
The nitrile group is a strong electron-withdrawing group and a weak hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the benzene ring.
Bioisosteric Replacement: The nitrile group can be replaced with other bioisosteres to probe the importance of its electronic and steric properties. Potential replacements include amides, carboxylic acids, or small heterocyclic rings like tetrazoles. Each replacement would drastically alter the local polarity and hydrogen bonding capabilities. The hydrolysis of the nitrile to a carboxylic acid, for example, introduces a strong acidic group, which could fundamentally change the compound's biological target and pharmacokinetic profile.[2]
Data Summary: Comparative Biological Activities of Related Scaffolds
To provide a quantitative basis for our comparative analysis, the following table summarizes the biological activities of various benzonitrile and 2-aminobenzoyl derivatives from the literature. This data, while not directly on our target scaffold, offers valuable insights into the potential effects of substitutions.
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
Incubate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
Add MTT solution to each well and incubate for another 4 hours.
Add solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curves.
Visualizing the Drug Discovery Workflow
The process of developing novel therapeutic agents from a core scaffold is a multi-step endeavor.
Caption: A generalized workflow for SAR-driven drug discovery.
Conclusion and Future Directions
The 2-(aminomethyl)-5-bromobenzonitrile scaffold holds considerable potential for the development of novel therapeutic agents. Although direct SAR studies are limited, a comparative analysis of related structures provides a strong foundation for a rational design strategy. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives, with modifications targeting the aminomethyl, bromo, and nitrile positions. High-throughput screening against a panel of relevant biological targets, such as kinases, proteases, or GPCRs, will be instrumental in uncovering novel and potent therapeutic leads.[4] The integration of computational modeling and in vitro screening will undoubtedly accelerate the journey from a promising scaffold to a clinical candidate.
References
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BenchChem Technical Support Team. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. BenchChem.
Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330-3349. [Link]
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Showalter, H. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]
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Al-Suwaidan, I. A., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(1), 23-33.
Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
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Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4567.
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A Spectroscopic Guide to Synthesis: Differentiating 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride from its Precursors
In the precise world of pharmaceutical and chemical synthesis, confirming the identity and purity of a target molecule is paramount. Spectroscopic analysis serves as the cornerstone of this validation process, providing...
Author: BenchChem Technical Support Team. Date: March 2026
In the precise world of pharmaceutical and chemical synthesis, confirming the identity and purity of a target molecule is paramount. Spectroscopic analysis serves as the cornerstone of this validation process, providing a molecular fingerprint that is unique to each compound. This guide offers an in-depth spectroscopic comparison of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride and its common precursors. It is designed for researchers, scientists, and drug development professionals to aid in the unambiguous confirmation of this synthetic transformation.
The synthesis of 2-(Aminomethyl)-5-bromobenzonitrile typically involves the reductive amination of an aldehyde precursor, such as 5-bromo-2-cyanobenzaldehyde. This process introduces a new aminomethyl group, fundamentally altering the molecule's structure and, consequently, its interaction with electromagnetic radiation. These changes are readily observable through techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Synthetic Pathway: From Aldehyde to Amine
A common and efficient method for synthesizing the target compound is the direct reductive amination of 5-bromo-2-cyanobenzaldehyde.[1][2] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride to yield the final primary amine.[3] The hydrochloride salt is then typically formed by treatment with hydrochloric acid.
Caption: Synthetic route from precursor to final product.
Comparative Spectroscopic Analysis
The key to confirming the success of the synthesis lies in identifying the disappearance of precursor signals and the appearance of new signals corresponding to the product.
¹H NMR Spectroscopy: A Tale of Two Protons
Proton NMR (¹H NMR) is arguably the most powerful tool for this transformation, as it directly observes the hydrogen environments in the molecule. The most telling change is the disappearance of the aldehyde proton and the appearance of the aminomethyl protons.
The aldehyde proton (-CHO) in the precursor is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears far downfield, around 9-10 ppm.[4][5] In contrast, the product features a new signal for the benzylic methylene protons (-CH₂NH₃⁺) around 4.0-4.5 ppm and a broad signal for the ammonium protons (-NH₃⁺) which can vary but is often seen around 8-9 ppm.
Proton Environment
Precursor: 5-Bromo-2-cyanobenzaldehyde
Product: 2-(Aminomethyl)-5-bromobenzonitrile HCl
Rationale for Change
Aldehyde (-CHO)
~9.9 ppm (singlet, 1H)
Absent
The aldehyde functional group has been reduced to an amine.
Aminomethyl (-CH₂NH₃⁺)
Absent
~4.3 ppm (singlet, 2H)
Formation of the new aminomethyl group at the benzylic position.
Ammonium (-NH₃⁺)
Absent
~8.7 ppm (broad singlet, 3H)
Presence of the protonated amine as a hydrochloride salt.
Aromatic Protons
~7.8 - 8.2 ppm (multiplet, 3H)
~7.7 - 8.1 ppm (multiplet, 3H)
The aromatic signals will exhibit slight shifts and potentially altered splitting patterns due to the change in the electronic nature of the substituent at C2.
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is compiled from typical values for similar functional groups.[6][7]
FTIR Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy provides clear evidence of the functional group interconversion. The precursor's spectrum is dominated by a strong carbonyl (C=O) stretch from the aldehyde, while the product's spectrum shows characteristic N-H stretches from the primary ammonium salt.[8][9]
Functional Group Vibration
Precursor: 5-Bromo-2-cyanobenzaldehyde
Product: 2-(Aminomethyl)-5-bromobenzonitrile HCl
Rationale for Change
Aldehyde C=O Stretch
Strong peak at ~1700 cm⁻¹
Absent
Disappearance of the carbonyl group upon reduction.[10]
N-H Stretch (Ammonium Salt)
Absent
Broad, strong absorption from ~3000-2800 cm⁻¹
Appearance of the N-H stretching vibrations of the -NH₃⁺ group.[11]
C≡N Stretch (Nitrile)
Medium peak at ~2230 cm⁻¹
Medium peak at ~2230 cm⁻¹
The nitrile group is unaffected by the selective reductive amination conditions.[1]
Mass spectrometry confirms the change in molecular formula. The product will have a molecular ion peak (or more likely, a base peak corresponding to the free amine [M-HCl]⁺) that is two mass units higher than the precursor, corresponding to the addition of a nitrogen and two hydrogen atoms and the removal of an oxygen atom (C₈H₅BrNO → C₈H₈BrN₂).
To ensure data integrity, standardized protocols for sample preparation and spectral acquisition are crucial.
Workflow for Spectroscopic Confirmation
Caption: Workflow for spectroscopic validation of the synthesis.
Protocol 1: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for hydrochloride salts due to its high polarity and ability to exchange with the N-H protons, which can sometimes sharpen their signals.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[13] Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.
Acquisition: Record the spectrum at a standard temperature (e.g., 298 K). Use a standard single-pulse experiment with a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire 8 to 16 scans for sufficient signal-to-noise ratio.
Processing: Process the Free Induction Decay (FID) with a Fourier transform. Carefully phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (DMSO-d₅ at ~2.50 ppm). Integrate all signals to determine proton ratios.
Protocol 2: FTIR-ATR Spectroscopy
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum (typically 16-32 scans) of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Analysis: The resulting spectrum will be an absorbance plot. Identify the key functional group frequencies as outlined in the comparative table above.
By meticulously comparing the spectra of the starting material and the final product against the data presented, researchers can confidently verify the successful synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, ensuring the integrity of their subsequent research and development efforts.
References
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, technically-focused comparison of the analytical techniques used to validate the structure of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and establishes a self-validating system for structural confirmation.
The accurate characterization of novel compounds is paramount to ensure the reliability and reproducibility of scientific findings.[1] A combination of spectroscopic techniques is often employed to provide a comprehensive picture of a molecule's structure.[2] This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
The Analytical Triad: A Multi-faceted Approach to Structural Validation
No single analytical technique provides a complete structural picture. Instead, a confluence of data from orthogonal methods provides the highest degree of confidence in the assigned structure. The primary methods for the structural elucidation of organic molecules include NMR, FT-IR, and Mass Spectrometry.[2][3]
The workflow for the structural validation of this molecule is a systematic process of gathering and interpreting data from these key techniques.
Caption: A generalized workflow for the synthesis, analysis, and structural confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the arrangement of atoms in a molecule.[1] For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, both ¹H and ¹³C NMR are essential.
Experimental Protocol for NMR Analysis
A standardized protocol ensures high-quality, reproducible spectra.[4]
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can solubilize the hydrochloride salt and has a well-characterized residual solvent peak for calibration.
¹H NMR Acquisition:
Spectrometer: A 400 MHz or higher field instrument is recommended for better signal dispersion.
Parameters: A standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds is typically sufficient. 8-16 scans are averaged to improve the signal-to-noise ratio.
¹³C NMR Acquisition:
Spectrometer: The same instrument is used, operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H spectrometer).
Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform, followed by phasing and baseline correction. The chemical shift axis is calibrated using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Interpreting the Spectra: A Comparative Analysis
Proton/Carbon
Expected Chemical Shift (δ, ppm) in Synthesized 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Observed Chemical Shift (δ, ppm) in 2-amino-5-bromobenzonitrile[5]
Rationale for Expected Shift
Aromatic H
~7.8-8.2 (3H, m)
7.61 (1H, d), 7.43 (1H, dd), 6.75 (1H, d)
The electron-withdrawing effect of the protonated aminomethyl group will deshield the aromatic protons, shifting them downfield.
-CH₂-
~4.0-4.5 (2H, s)
N/A
The methylene protons adjacent to the electron-withdrawing ammonium group will be significantly deshielded.
-NH₃⁺
~8.5-9.5 (3H, br s)
6.28 (2H, br s, -NH₂)
The protons on the positively charged nitrogen are highly deshielded and will appear as a broad singlet.
Aromatic C
~110-150
Not available
The carbon chemical shifts in the aromatic region will be influenced by the substituents.
-CH₂-
~40-45
N/A
The methylene carbon will appear in the aliphatic region.
-C≡N
~115-120
Not available
The nitrile carbon is typically found in this region.
Key Validation Points from NMR:
¹H NMR: The presence of three distinct sets of signals corresponding to the aromatic protons, the methylene protons, and the ammonium protons in the correct integration ratios (3:2:3).
¹³C NMR: The appearance of the expected number of carbon signals, including the nitrile carbon and the methylene carbon in their characteristic chemical shift regions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][6]
Experimental Protocol for FT-IR Analysis
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Absorption Bands
The FT-IR spectrum of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride should exhibit characteristic absorption bands for its key functional groups.
Key Validation Points from FT-IR: The presence of a strong, sharp peak around 2230 cm⁻¹ for the nitrile group, a broad absorption in the 3000-2800 cm⁻¹ region for the ammonium group, and characteristic peaks for the aromatic ring are all crucial for structural confirmation.
Mass Spectrometry (MS): Determining Molecular Weight and Halogen Presence
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[8] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens.[8][9][10]
Experimental Protocol for Mass Spectrometry
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable for the hydrochloride salt to generate the molecular ion with minimal fragmentation.
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer (e.g., quadrupole or time-of-flight).
Expected Mass Spectrum
The key feature to look for in the mass spectrum of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][11]
Molecular Ion Peak: The mass spectrum should show a pair of peaks for the molecular ion of the free base [M]⁺ (after loss of HCl) at m/z values corresponding to [C₈H₇⁷⁹BrN₂]⁺ and [C₈H₇⁸¹BrN₂]⁺. These peaks will be separated by 2 m/z units and have nearly equal intensities.[8][9]
Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, which can provide further structural information.
Caption: A simplified representation of the expected M and M+2 peaks in the mass spectrum of a compound containing one bromine atom.
Conclusion: A Self-Validating System
The structural validation of a synthesized compound like 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride relies on a logical and self-validating workflow. The data from NMR, FT-IR, and Mass Spectrometry are not considered in isolation but are cross-correlated to build a cohesive and unambiguous structural assignment. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the FT-IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and the presence of the bromine atom. When the experimental data from a synthesized sample aligns with the expected outcomes from all three techniques, the structure can be confirmed with a high degree of confidence.
References
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Cao, C., Wang, L., & Cao, C. (2015). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 33(7), 773-779.
A Comparative Analysis of Synthetic Routes to 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride: A Guide for Process Development
Introduction 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a versatile chemical intermediate, poised for significant applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive amin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is a versatile chemical intermediate, poised for significant applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive aminomethyl group, a nitrile, and a bromine-substituted benzene ring, presents multiple points for molecular elaboration, making it an attractive scaffold for the synthesis of novel pharmaceutical agents. This guide provides a comprehensive analysis of a practical and scalable synthetic pathway to this target molecule, with a particular focus on a comparative evaluation of different methods for the crucial amination step. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Proposed Overall Synthetic Pathway
A robust and logical synthetic approach to 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride commences with the commercially available starting material, 5-bromo-2-methylbenzonitrile. The synthesis unfolds in three key stages: benzylic bromination, nucleophilic substitution to introduce the amino functionality, and concluding with the formation of the hydrochloride salt.
Caption: Proposed three-step synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Step 1: Benzylic Bromination of 5-Bromo-2-methylbenzonitrile
The initial transformation involves the selective bromination of the methyl group at the benzylic position. The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position particularly susceptible to free-radical halogenation.[1]
Mechanism and Reagent Selection:
The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of a low, constant concentration of bromine radicals, thereby minimizing side reactions such as aromatic bromination.[1][2] The reaction is initiated by either UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism.[3]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-bromobenzonitrile
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylbenzonitrile (1.0 equiv.) in a suitable solvent such as carbon tetrachloride or acetonitrile.
Addition of Reagents: Add N-bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN (0.02 equiv.) to the solution.
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.[4]
Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(bromomethyl)-5-bromobenzonitrile as a solid.
Step 2: Synthesis of the Aminomethyl Group - A Comparative Analysis
The conversion of the intermediate, 2-(bromomethyl)-5-bromobenzonitrile, to 2-(aminomethyl)-5-bromobenzonitrile is the most critical step in this synthesis. There are several established methods to achieve this transformation, each with its own set of advantages and disadvantages. We will compare three common routes: the Gabriel synthesis, the azide reduction method, and direct amination.
Route A: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively preventing the common issue of over-alkylation.[5][6]
Mechanism: The synthesis utilizes potassium phthalimide as a protected source of ammonia. The phthalimide anion, being a soft nucleophile, displaces the bromide from the benzylic carbon in an SN2 reaction. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure), to release the desired primary amine.[7][8]
Caption: Reaction pathway for the Gabriel Synthesis.
Experimental Protocol:
N-Alkylation: Dissolve 2-(bromomethyl)-5-bromobenzonitrile (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in a polar aprotic solvent such as DMF. Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.
Cleavage: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 equiv.). Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.
Work-up and Isolation: After cooling, add aqueous HCl to the mixture to precipitate any remaining phthalhydrazide and to protonate the product amine. Filter the solid and wash with water. Make the filtrate basic with an aqueous NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 2-(aminomethyl)-5-bromobenzonitrile.
Route B: The Azide Reduction Method
This two-step route involves the initial formation of a benzyl azide, followed by its reduction to the primary amine. This method is known for its high yields and clean conversions.
Mechanism: The first step is a straightforward SN2 reaction where the highly nucleophilic azide ion displaces the bromide.[9] The resulting benzyl azide is then reduced to the amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).[10] The latter is often preferred for its milder conditions and easier work-up.
Caption: Reaction pathway for the Azide Reduction method.
Experimental Protocol:
Azide Formation: In a round-bottom flask, dissolve 2-(bromomethyl)-5-bromobenzonitrile (1.0 equiv.) in a solvent mixture such as acetone/water or DMF. Add sodium azide (1.2 equiv.) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
Work-up (Azide): Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the crude benzyl azide. Caution: Organic azides are potentially explosive and should be handled with care.
Reduction: Dissolve the crude azide in a solvent like methanol or ethanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the desired 2-(aminomethyl)-5-bromobenzonitrile.
Route C: Direct Amination with Ammonia
Direct amination is the most atom-economical approach but is often plagued by a lack of selectivity.
Mechanism: This reaction also proceeds via an SN2 pathway, with ammonia acting as the nucleophile. However, the primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that form secondary, tertiary, and even quaternary ammonium salts.[11]
Caption: Reaction pathway for Direct Amination, highlighting the issue of over-alkylation.
Experimental Protocol:
Reaction Setup: In a sealed pressure vessel, place a solution of 2-(bromomethyl)-5-bromobenzonitrile (1.0 equiv.) in a solvent such as methanol or THF.
Addition of Ammonia: Cool the vessel and add a large excess of a concentrated solution of ammonia in methanol (e.g., 7N solution, >10 equiv.).
Reaction Conditions: Seal the vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The high concentration of ammonia is crucial to favor the formation of the primary amine over byproducts.
Work-up and Isolation: Cool the reaction vessel before opening. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and solvent. The resulting residue will likely be a mixture of the desired primary amine and its salts, along with over-alkylation products. Purification by column chromatography is typically required to isolate the pure primary amine.
Comparative Summary of Amination Routes
Feature
Route A: Gabriel Synthesis
Route B: Azide Reduction
Route C: Direct Amination
Selectivity
Excellent for primary amines.
Excellent for primary amines.
Poor; leads to over-alkylation.
Yield
Generally good to high.
Generally high.
Variable and often low for the primary amine.
Purity of Crude Product
Good; main byproduct is easily removed.
Good; azide intermediate is often used crude.
Poor; mixture of products requires extensive purification.
Safety Considerations
Use of hydrazine (toxic).
Use of sodium azide (toxic) and organic azides (potentially explosive).
Requires a pressure vessel; handling large excess of ammonia.
Scalability
Readily scalable.
Scalable with appropriate safety precautions for azides.
Challenging to scale due to pressure requirements and product separation.
Overall Recommendation
A reliable and robust method for clean synthesis.
An excellent alternative, especially if hydrogenation facilities are available.
Generally not recommended for the synthesis of pure primary amines unless optimized.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 2-(aminomethyl)-5-bromobenzonitrile, into its hydrochloride salt. This is a standard acid-base reaction that often improves the stability and handling characteristics of the amine.
Experimental Protocol:
Dissolution: Dissolve the purified 2-(aminomethyl)-5-bromobenzonitrile in a suitable solvent, such as diethyl ether or ethyl acetate.
Acidification: Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Conclusion
For the synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a three-step sequence starting from 5-bromo-2-methylbenzonitrile is a highly viable and practical approach. While the initial benzylic bromination is straightforward, the choice of amination method is critical to the overall efficiency of the synthesis. Both the Gabriel synthesis and the azide reduction method emerge as superior strategies, offering high selectivity and yields for the desired primary amine. The Gabriel synthesis is a classic, dependable choice, while the azide reduction method, particularly with catalytic hydrogenation, provides a milder alternative, provided that appropriate safety measures for handling azides are implemented. Direct amination with ammonia is generally not recommended due to the inherent lack of selectivity, which complicates purification and reduces the overall yield. The final salt formation is a standard and high-yielding procedure. This comparative analysis provides a solid foundation for the development of a robust and scalable process for the synthesis of this valuable chemical intermediate.
References
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A Comparative Guide to the Definitive Identity Confirmation of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific r...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation and identity confirmation of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a logical framework for making informed decisions in the laboratory.
Due to the limited availability of public experimental data for 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, this guide will utilize experimental data for the closely related and structurally analogous compound, 2-amino-5-bromobenzonitrile , as a practical case study. The principles and comparative assessments herein are directly applicable to the target molecule.
The Imperative of Identity: Why Rigorous Confirmation Matters
Orthogonal Techniques for Unambiguous Identification: A Comparative Overview
A robust identification strategy relies on the use of orthogonal analytical techniques – methods that probe different molecular properties. This guide will compare four principal techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): Separates the compound from impurities and provides a characteristic retention time for identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.
The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their strengths and limitations in the context of identifying 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms within a molecule. For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR
The choice of solvent is critical in NMR. For the hydrochloride salt, a polar, aprotic deuterated solvent such as DMSO-d₆ is often preferred due to its ability to dissolve the salt and its wide chemical shift window. The magnetic field strength (e.g., 400 MHz) is chosen to provide sufficient spectral dispersion to resolve the aromatic proton signals.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structural integrity of the molecule.
Materials:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (or 2-amino-5-bromobenzonitrile as a proxy)
Deuterated solvent (e.g., DMSO-d₆)
5 mm NMR tubes
NMR Spectrometer (e.g., 400 MHz)
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup: Insert the NMR tube into the spectrometer.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: spectral width 0-160 ppm, 1024 or more scans.
Data Processing: Fourier transform the acquired data, phase correct, and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak.
Data Interpretation and Comparison
¹H NMR of 2-amino-5-bromobenzonitrile (in CDCl₃):
δ 7.61 (d, 1H, J=2.5 Hz): Aromatic proton ortho to the nitrile group.
δ 7.43 (dd, 1H, J=9.0, 2.5 Hz): Aromatic proton meta to both the amino and nitrile groups.
δ 6.75 (d, 1H, J=9.0 Hz): Aromatic proton ortho to the amino group.
For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, one would expect:
A singlet for the aminomethyl (-CH₂NH₃⁺) protons, likely downfield due to the electron-withdrawing effect of the ammonium group.
A complex aromatic region with three distinct protons, with chemical shifts influenced by the substituents.
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton. The nitrile carbon will appear in the characteristic region around 115-125 ppm.
Visualization of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of information for identity confirmation. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, further solidifying the identification.
Causality Behind Experimental Choices in MS
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, as it minimizes fragmentation and provides a strong signal for the molecular ion.
Experimental Protocol: LC-MS
Objective: To determine the accurate molecular weight and confirm the elemental composition.
Materials:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
HPLC-grade solvent (e.g., acetonitrile/water mixture with formic acid)
LC-MS system with an ESI source
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in the mobile phase.
LC-MS Analysis:
Inject the sample into the LC-MS system.
A short chromatographic run can be used to separate the analyte from any non-volatile impurities.
Acquire the mass spectrum in positive ion mode.
Data Interpretation and Comparison
For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (C₈H₈BrClN₂), the expected monoisotopic mass of the free base (C₈H₈BrN₂) is approximately 210.99 g/mol . In the positive ion ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to this mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
Visualization of LC-MS Workflow
Caption: Workflow for identity confirmation by LC-MS.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity
HPLC is a powerful technique for separating components in a mixture. For identity confirmation, the retention time of the analyte is compared to that of a known reference standard. HPLC is also crucial for assessing the purity of the compound.
Causality Behind Experimental Choices in HPLC
A reversed-phase C18 column is a good starting point for the analysis of polar aromatic compounds. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution allows for the elution of the compound with good peak shape. UV detection is suitable as the benzonitrile chromophore absorbs UV light.
Experimental Protocol: RP-HPLC
Objective: To determine the retention time and assess the purity of the sample.
Materials:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
Reference standard of known purity
HPLC-grade acetonitrile and water
Buffer (e.g., phosphate or formate)
HPLC system with a C18 column and UV detector
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., acetonitrile:water with 0.1% formic acid).
Standard and Sample Preparation: Prepare solutions of the reference standard and the sample at a known concentration in the mobile phase.
HPLC Analysis:
Equilibrate the HPLC system with the mobile phase.
Inject the standard and sample solutions.
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the reference standard. Calculate the purity of the sample based on the peak area percentages.
Data Interpretation and Comparison
The identity of the compound is confirmed if the retention time of the main peak in the sample chromatogram matches that of the reference standard under identical conditions. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique "fingerprint" of the molecule.
Experimental Protocol: FT-IR (KBr Pellet)
Objective: To identify the characteristic functional groups of the molecule.
Materials:
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
FT-IR grade Potassium Bromide (KBr)
Agate mortar and pestle
Pellet press
FT-IR spectrometer
Procedure:
Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar to a fine powder.
Pellet Formation: Place the powder in a pellet press and apply pressure to form a translucent pellet.
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum (typically 4000-400 cm⁻¹).
Data Interpretation and Comparison
Characteristic IR absorptions for 2-amino-5-bromobenzonitrile:
N-H stretching (amine): Two bands around 3400-3300 cm⁻¹
C≡N stretching (nitrile): A sharp band around 2220-2230 cm⁻¹
C-Br stretching: In the fingerprint region below 1000 cm⁻¹
For 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, one would expect to see additional bands corresponding to the N-H stretching of the ammonium salt.
Comparative Analysis of Techniques
Technique
Information Provided
Strengths
Limitations
NMR
Detailed molecular structure, atom connectivity
Unambiguous structural elucidation
Lower sensitivity, requires pure sample
MS
Molecular weight, elemental composition
High sensitivity, small sample amount
Isomers can have the same mass
HPLC
Retention time, purity
Quantitative, excellent for purity assessment
Requires a reference standard for identity confirmation
FT-IR
Functional groups present
Fast, non-destructive, provides a "fingerprint"
Does not provide information on atom connectivity
Conclusion: A Synergistic Approach for Definitive Confirmation
The definitive confirmation of the identity of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride necessitates a synergistic approach that leverages the strengths of multiple orthogonal analytical techniques. While NMR spectroscopy provides the most detailed structural information, its findings should be corroborated by the accurate mass determination from MS. HPLC is essential for confirming the identity against a reference standard and, critically, for assessing the purity of the material. Finally, FT-IR offers a rapid and straightforward method to confirm the presence of key functional groups. By integrating the data from these four techniques, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity and quality of their materials, ensuring the integrity and success of their scientific endeavors.
References
PubChem. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]
Waters Corporation. (n.d.). HPLC 101: A Beginner's Guide to High-Performance Liquid Chromatography. Retrieved from [Link]
Agilent Technologies. (n.d.). Mass Spectrometry (MS) Fundamentals. Retrieved from [Link]
Bruker Corporation. (n.d.). NMR Spectroscopy. Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking Novel Cathepsin K Inhibitors Derived from the 2-(Aminomethyl)-5-bromobenzonitrile Scaffold
Introduction: The Rationale for Targeting Cathepsin K Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] Its primary function is t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Targeting Cathepsin K
Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] Its primary function is the degradation of bone matrix proteins, particularly type I collagen, making it a critical mediator of bone remodeling.[3] Dysregulation of CatK activity is a hallmark of diseases characterized by excessive bone loss, most notably osteoporosis.[4][5][6] Consequently, the selective inhibition of Cathepsin K has become a major therapeutic strategy for developing anti-resorptive agents to treat these conditions.[4][5]
A promising class of CatK inhibitors is based on peptidomimetic structures featuring a nitrile "warhead."[6][7] The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the active site cysteine (Cys25) of the protease. This interaction forms a reversible covalent thioimidate adduct, effectively but temporarily blocking the enzyme's catalytic activity.[6][8] The 2-(aminomethyl)-5-bromobenzonitrile scaffold provides a versatile starting point for developing such inhibitors, allowing for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for benchmarking the performance of novel inhibitors derived from this scaffold. We will compare them against established reference compounds, detailing the experimental logic, providing validated protocols, and presenting a clear structure for data interpretation.
Pillar 1: The Mechanism of Inhibition and Assay Design
Causality in Experimental Design: Why a Fluorogenic Assay?
To evaluate an inhibitor, one must first have a robust method for measuring the target enzyme's activity. For Cathepsin K, the most common and reliable method is a fluorogenic substrate assay.[2][9] The principle is elegant and direct: a synthetic peptide substrate, which mimics the natural cleavage site for CatK, is conjugated to both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active CatK, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[9]
This method is preferred for inhibitor screening due to its high sensitivity, continuous readout, and suitability for high-throughput formats. The choice of substrate (e.g., Z-LR-AFC or Cbz-Gly-Pro-Arg-AMC) is critical and should be based on established kinetic parameters (Km and kcat) to ensure the assay is run under conditions of substrate concentration near the Km, which provides for the most accurate determination of inhibitor potency (IC50).[2][6]
Caption: Workflow of a fluorogenic assay to measure Cathepsin K inhibition.
Pillar 2: A Self-Validating Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is the primary metric for inhibitor potency. The following protocol is designed to be self-validating by including necessary controls for robust and reproducible results.
Assay Buffer: Prepare a buffer suitable for CatK activity (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5). DTT is crucial as it maintains the catalytic cysteine in its reduced, active state.
Enzyme Stock: Reconstitute recombinant human Cathepsin K in Assay Buffer to a known concentration (e.g., 100 µg/mL) and store in aliquots at -80°C.
Substrate Stock: Dissolve the fluorogenic substrate (e.g., Ac-LR-AFC) in DMSO to a high concentration (e.g., 10 mM) and store at -20°C.
Inhibitor Stocks: Dissolve test compounds and a reference inhibitor (e.g., Odanacatib) in 100% DMSO to create 10 mM stock solutions.
Assay Procedure (96-well plate format):
Compound Dilution: Perform a serial dilution of the inhibitor stocks in DMSO. Then, dilute these into Assay Buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
Controls:
100% Activity Control (No Inhibitor): Wells containing Assay Buffer with DMSO only.
0% Activity Control (Background): Wells containing Assay Buffer, substrate, and DMSO, but no enzyme.
Enzyme Addition: Prepare a working solution of Cathepsin K in cold Assay Buffer. Add the enzyme to all wells except the "Background" controls.
Pre-incubation: Add the diluted inhibitors (and DMSO for controls) to the wells containing the enzyme. Allow the plate to incubate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Prepare a working solution of the substrate in Assay Buffer. Add the substrate to all wells to initiate the enzymatic reaction.
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., λex = 400 nm, λem = 505 nm) every minute for 30-60 minutes.[2]
Data Analysis:
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
Normalize Data: Subtract the average rate of the "Background" control from all other wells. Normalize the data by setting the average rate of the "100% Activity" control to 100%.
Generate IC50 Curve: Plot the normalized percent activity against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Pillar 3: Comparative Benchmarking and Selectivity
Performance Data Summary
A novel inhibitor's performance can only be understood in the context of existing compounds. The following table summarizes the potency of well-characterized CatK inhibitors. A new derivative from the 2-(aminomethyl)-5-bromobenzonitrile scaffold should ideally exhibit potency in the low nanomolar or sub-nanomolar range to be considered a promising lead.
Compound
Scaffold Type
Target
IC50 (nM)
Key Characteristics
Reference
Odanacatib (MK-0822)
Peptidomimetic Nitrile
Human Cathepsin K
0.2
Highly potent and selective; development discontinued due to safety concerns.[4]
High potency is meaningless without high selectivity. Cathepsin K belongs to a large family of cysteine proteases, including Cathepsins B, L, and S, which are ubiquitously expressed and perform vital cellular functions.[10] Inhibition of these off-target cathepsins can lead to significant toxicity, as was suspected with early CatK drug candidates.[4] Therefore, a critical step is to profile lead compounds against a panel of related proteases.
The experimental protocol for selectivity is identical to the IC50 determination, except the target enzyme is swapped for other cathepsins (e.g., Cathepsin B, L, S). A successful inhibitor should display a selectivity ratio (IC50 for off-target / IC50 for CatK) of at least >100-fold, and ideally >1000-fold, for other cathepsins.[3][10]
Caption: Ideal selectivity profile of a therapeutic Cathepsin K inhibitor.
Conclusion and Future Directions
This guide outlines a rigorous, multi-pillar approach to benchmarking novel Cathepsin K inhibitors derived from the 2-(aminomethyl)-5-bromobenzonitrile hydrochloride scaffold. By adhering to validated biochemical protocols, including appropriate controls, and contextualizing potency data with established benchmarks, researchers can confidently identify promising lead candidates. The ultimate goal is the development of an inhibitor that combines sub-nanomolar potency against Cathepsin K with an exceptional selectivity profile (>1000-fold) over other human cathepsins. Future work should involve transitioning the most promising compounds from biochemical assays to cell-based models of osteoclast activity and ultimately to in vivo models of bone resorption to confirm therapeutic potential.[5]
References
Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (2024). Source not specified.
Design of potent and selective human cathepsin K inhibitors that span the active site.
Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish.
Cathepsin K inhibitors for osteoporosis and potential off-target effects.
Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. (2022). PMC.
Design, synthesis and evaluation of cysteine protease inhibitors. (Date not specified). Source not specified.
Recent advances in the synthesis, design and selection of cysteine protease inhibitors. (2002). Source not specified.
Design and Synthesis of Cysteine Protease Inhibitors. (2017). MDPI.
Cysteine protease inhibitors as chemotherapy: Lessons from a parasite target.
Cathepsin K Inhibitor Screening Assay Kit.
Design and Synthesis of Proteinase Inhibitors.
Cysteine proteases as therapeutic targets: does selectivity matter?
Cathepsin K Inhibitor Screening Kit (MAK201) - Technical Bulletin.
Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools. (2009). PubMed.
Potent and Selective Inhibition of Cysteine Proteases from Plasmodium falciparum and Trypanosoma brucei.
A Senior Application Scientist’s Guide to Assessing the Lot-to-Lot Variability of 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
Introduction: The Unseen Variable in Synthesis In the landscape of pharmaceutical development, the success of a multi-step synthesis is often predicated on the quality of its simplest components. Intermediates like 2-(Am...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unseen Variable in Synthesis
In the landscape of pharmaceutical development, the success of a multi-step synthesis is often predicated on the quality of its simplest components. Intermediates like 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride are foundational building blocks, pivotal in the creation of complex active pharmaceutical ingredients (APIs), including multi-targeted receptor tyrosine kinase (RTK) inhibitors.[1] While seemingly a straightforward commodity, the assumption of its consistency from one batch to the next is a high-risk gamble. Lot-to-lot variation, an often-underestimated challenge, can introduce subtle yet significant deviations in purity, impurity profiles, and physical properties, leading to downstream reaction failures, unexpected side products, and compromised final API quality.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and control the lot-to-lot variability of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. We will move beyond simple certificate of analysis (CoA) verification and delve into a multi-faceted analytical strategy. Our approach is grounded in the principles of analytical quality control, emphasizing not just what to measure, but why it's critical for the integrity of your research and development pipeline.
Tracing Variability to its Source: The Synthetic Pathway
Understanding potential variability begins with understanding the synthesis. A common route to the parent amine, 2-amino-5-bromobenzonitrile, involves the bromination of 2-aminobenzonitrile.[1][3] The subsequent conversion to the aminomethyl derivative and salt formation introduces further complexity. Each step is a potential source of variation.
Caption: Synthesis pathway and potential points of impurity introduction.
Key sources of lot-to-lot variability include:
Starting Material Quality: The purity of the initial 2-aminobenzonitrile dictates the baseline impurity profile.
Reaction Control: Minor shifts in temperature, reaction time, or reagent stoichiometry during bromination can alter the profile of regioisomers and over-brominated byproducts.[4]
Work-up and Purification: The efficiency of crystallization and washing steps determines the levels of residual starting materials, reagents, and solvents.[1][5]
Salt Formation and Handling: The final step to form the hydrochloride salt can influence hygroscopicity, stability, and handling properties.
A Validated Analytical Workflow for Lot Comparison
A single analytical technique is insufficient to fully characterize a chemical intermediate. We advocate for an orthogonal approach, where different methods provide complementary information, creating a comprehensive quality profile for each lot.
Comparison of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride with other aminobenzonitrile isomers
As a Senior Application Scientist in medicinal chemistry, I frequently observe research teams encountering bottlenecks during the late-stage functionalization of aromatic scaffolds. A common pitfall is the misinterpretat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently observe research teams encountering bottlenecks during the late-stage functionalization of aromatic scaffolds. A common pitfall is the misinterpretation of amine reactivity based solely on 2D structural representations.
In the development of complex active pharmaceutical ingredients (APIs), 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride serves as a highly versatile, orthogonally reactive building block. To maximize its utility, we must objectively compare its physicochemical properties and synthetic performance against its structural isomers, specifically its aniline-derived counterpart, 2-amino-5-bromobenzonitrile, and positional isomers like 4-(aminomethyl)benzonitrile.
This guide dissects the mechanistic causality behind these intermediates, providing self-validating experimental workflows to optimize your drug development pipelines.
Mechanistic Causality: The Electronic Influence of the Methylene Spacer
The fundamental divergence in reactivity between 2-(aminomethyl)benzonitriles and 2-aminobenzonitriles is governed by the hybridization and resonance participation of the nitrogen lone pair.
1. Nucleophilicity and pKa Discrepancy
In 2-amino-5-bromobenzonitrile, the primary amine is directly conjugated with the aromatic ring. The nitrogen lone pair delocalizes into the
π
-system, a stabilization effect that is severely amplified by the electron-withdrawing nitrile (-CN) and bromide (-Br) groups. This resonance reduces the conjugate acid pKa to approximately 4.6 (typical for anilines)[1], rendering it a poor nucleophile that requires harsh conditions (e.g., strong bases, elevated temperatures) for acylation or alkylation.
Conversely, the methylene spacer (-CH₂-) in 2-(aminomethyl)-5-bromobenzonitrile insulates the amine from the aromatic ring's electronic pull. It behaves as a classic aliphatic benzylamine with a pKa of roughly 9.33[2]. This high basicity ensures rapid, spontaneous nucleophilic attack during amide couplings or reductive aminations.
2. The Strategic Role of the Hydrochloride Salt
Primary aliphatic amines bearing proximal electrophilic groups (like a nitrile) are prone to slow, spontaneous self-condensation or oxidative degradation over time. Formulating the compound as a hydrochloride salt protonates the amine, effectively masking its nucleophilicity during storage. Furthermore, the salt form drastically enhances solubility in polar protic solvents, facilitating its use in aqueous or biphasic reaction environments common in modern API synthesis[3].
3. Orthogonal Reactivity
The true power of 2-(Aminomethyl)-5-bromobenzonitrile lies in its orthogonal handles: a highly nucleophilic aliphatic amine and an electrophilic aryl bromide. The vast difference in reactivity allows for sequential functionalization—first via N-acylation at room temperature, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at elevated temperatures.
Reactivity logic: Aliphatic vs aromatic aminobenzonitrile isomers based on pKa and nucleophilicity.
Quantitative Comparison of Isomers
To guide your selection of starting materials, the following table summarizes the key physicochemical and reactive differences between three common aminobenzonitrile building blocks.
Property
2-(Aminomethyl)-5-bromobenzonitrile HCl
2-Amino-5-bromobenzonitrile
4-(Aminomethyl)benzonitrile HCl
Structure Type
Primary Aliphatic Amine
Primary Aromatic Amine (Aniline)
Primary Aliphatic Amine
Conjugate Acid pKa
~9.33
<4.6
~9.33
Nucleophilicity
High (Spontaneous at RT)
Low (Requires heat/strong base)
High (Spontaneous at RT)
Cross-Coupling Handle
Yes (Aryl Bromide at C5)
Yes (Aryl Bromide at C5)
No
Primary Application
Orthogonal bifunctional intermediate
Direct cross-coupling precursor
Monofunctional capping agent
Experimental Workflows: Self-Validating Protocols
Protocol 1: N-Acylation (Amide Coupling)
Objective: Functionalize the primary amine while preserving the aryl bromide and nitrile groups.
Causality: The HCl salt must be neutralized in situ to liberate the nucleophilic free amine. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk renders it non-nucleophilic, ensuring it will not compete with our substrate for the activated carboxylic acid.
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Why HATU? It rapidly forms a highly reactive active ester, minimizing the risk of epimerization or substrate degradation.
Base Addition: Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-activate the acid.
Substrate Addition: Add 2-(Aminomethyl)-5-bromobenzonitrile HCl (1.05 eq) in one portion. The slight excess (0.05 eq) ensures complete consumption of the typically more expensive carboxylic acid.
Reaction & Validation: Stir at room temperature for 2 hours. Self-Validation Check: Monitor the reaction via LCMS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]⁺ confirms completion.
Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid/HATU byproducts, extract with EtOAc, and concentrate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the 5-position using the aryl bromide handle.
Causality: The amide formed in Protocol 1 is entirely stable to standard Suzuki conditions. We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, which thermodynamically accelerates the final reductive elimination step of the catalytic cycle.
Preparation: Charge a Schlenk flask with the brominated intermediate from Protocol 1 (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent Addition: Add a strictly degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Why degassed? Ambient oxygen rapidly oxidizes the Pd(0) active species into inactive Pd(II) complexes, permanently halting the catalytic cycle.
Reaction: Heat the biphasic mixture to 90°C for 4 hours.
Validation:Self-Validation Check: Perform TLC (Hexanes:EtOAc). The starting bromide should be completely consumed, replaced by a lower Rf, UV-active spot indicating the cross-coupled product.
Isolation: Cool to room temperature, filter through a pad of Celite to remove precipitated palladium black, and concentrate the filtrate for subsequent column chromatography.
Step-by-step orthogonal functionalization workflow utilizing both aminomethyl and bromide handles.
References
PubChem. Benzylamine | C6H5CH2NH2 | CID 7504. National Institutes of Health (NIH). 2
Wikipedia. Aniline (Basicity and pKa). Wikipedia, The Free Encyclopedia. 1
MySkinRecipes. 2-(Aminomethyl)benzonitrile hydrochloride: Chemical Specifications and Uses. 3
Sigma-Aldrich. Aldrichimica Acta 39, 2006 (Cross-Coupling of 2-Amino-5-bromobenzonitrile).
Quantitative analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride in a reaction mixture
An in-depth, objective comparison guide for the quantitative analysis of pharmaceutical intermediates, focusing on the unique analytical challenges presented by 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. The Anal...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth, objective comparison guide for the quantitative analysis of pharmaceutical intermediates, focusing on the unique analytical challenges presented by 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
The Analytical Challenge: 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
In early-stage pharmaceutical development, accurately quantifying intermediates within a crude reaction mixture is critical for optimizing synthetic routes. 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (Formula:
C8H7BrN2⋅HCl
) presents a unique trifecta of analytical challenges:
High Polarity: The protonated primary amine (
−CH2NH3+
) interacts strongly with residual silanols on standard silica-based columns, leading to severe peak tailing in chromatography.
Variable Chromophores: The crude mixture often contains debrominated byproducts, unreacted nitriles, and oxidized impurities. These structurally similar compounds possess drastically different UV molar absorptivities, making raw chromatographic Area % highly misleading.
Lack of Reference Standards: During early-stage synthesis, highly purified, certified reference standards of the target compound and its transient byproducts are rarely available.
To overcome these challenges, analytical chemists must deploy an orthogonal strategy comparing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Causality in Method Selection: HPLC vs. LC-MS vs. qNMR
Selecting the appropriate analytical modality requires understanding the fundamental physical principles—and limitations—of each technique.
Quantitative NMR (qNMR): qNMR is selected as the foundational technique because 1[1]. It relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of nuclei in the sample. This provides a direct measurement of the analyte concentration2[2]. In early development,3[3].
HPLC-UV: While qNMR is highly accurate, it lacks the throughput necessary for monitoring dozens of reaction optimization aliquots. HPLC is chosen for its speed. However, because UV responses vary,4[4].
LC-MS: Selected strictly for structural dereplication. The ionization efficiency of the primary amine versus non-aminated byproducts in the Electrospray Ionization (ESI) source is too variable for absolute quantitation, but the mass analyzer is indispensable for identifying the exact nature of the impurities.
Orthogonal Analytical Workflow
Orthogonal, self-validating analytical workflow for reaction mixture quantitation.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a "self-validating system"—meaning the experiment contains internal logic checks that will fail if the data is compromised by artifacts.
Protocol A: Absolute Quantitation via qNMR (The Gold Standard)
Under carefully controlled sample preparation,5[5].
Preparation: Accurately weigh ~15.00 mg of the crude reaction mixture and ~5.00 mg of Maleic Acid (NIST-traceable Internal Standard,
δ
6.26 ppm, 2H) into a glass vial using a microbalance (
d=0.01
mg).
Solvation: Dissolve in 0.6 mL of DMSO-
d6
. Vortex for 60 seconds and transfer to a 5 mm NMR tube.
Acquisition: Acquire the
1
H NMR spectrum at 400 MHz or higher using a 90° pulse sequence. Crucial Causality: Set the relaxation delay (
D1
) to
≥30
seconds. This ensures complete
T1
relaxation of all protons; failing to do so will result in truncated integration and artificially low yields. Acquire 32 transients.
Self-Validation (Multi-Peak Integration): Integrate the target compound's aromatic H6 doublet at ~8.1 ppm (1H) and the
−CH2−
protons at ~4.2 ppm (2H) against the Maleic acid standard. Calculate the absolute mass using both integrals independently.
Validation Logic: If the two calculated purity values deviate by
>1%
, a hidden impurity is co-eluting under one of the peaks. The result must be rejected, and an alternative solvent (e.g., CD
3
OD) should be used to shift the peaks.
Protocol B: High-Throughput Reaction Monitoring via HPLC-UV
Preparation: Prepare a 1.0 mg/mL solution of the mixture in 50:50 Water:Acetonitrile.
Chromatography: Use a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm).
Crucial Causality: Use 0.1% Trifluoroacetic acid (TFA) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The TFA acts as an ion-pairing agent, masking the stationary phase silanols and preventing the primary amine from streaking across the baseline.
Gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min. Detect at 220 nm and 254 nm using a Diode Array Detector (DAD).
Self-Validation (DAD Peak Purity & RRF): Extract the UV spectrum across the leading, apex, and trailing edges of the 2-(Aminomethyl)-5-bromobenzonitrile peak.
Validation Logic: The DAD match factor must be
>990
. If lower, a byproduct is co-eluting. Furthermore, raw Area % must be corrected using the qNMR-derived RRFs to convert optical response into true molar mass.
Protocol C: Structural Dereplication via LC-MS
Preparation: Dilute the HPLC sample 1:100 in Mobile Phase A to prevent detector saturation.
Acquisition: Inject 1 µL into the LC-MS system operating in ESI+ mode. Scan range:
m/z
100 to 1000.
Self-Validation (Isotopic Signature Check): Locate the
[M+H]+
peak for the free base (
C8H7BrN2
) at
m/z
211.97.
Validation Logic: Bromine naturally occurs as
79
Br (50.69%) and
81
Br (49.31%). You must confirm the presence of an
m/z
213.97 peak, and the intensity ratio of 211.97 to 213.97 must be exactly ~1:1. Any deviation indicates an isobaric matrix interference, proving the peak is not purely the brominated target.
Quantitative Data Comparison
The following tables summarize the performance of each modality and demonstrate why relying solely on HPLC Area % is a dangerous practice in early-stage synthesis.
Table 1: Comparative Analysis of Analytical Modalities
Analytical Feature
HPLC-UV (DAD)
LC-MS (ESI+)
qNMR (
1
H)
Absolute Quantitation
Requires Reference Standard
Poor (Matrix effects)
Excellent (Primary Ratio)
Structural Specificity
Low (Retention Time only)
High (Mass & Isotopes)
High (Chemical Shifts)
Throughput
High (~15 mins/sample)
Medium (~20 mins/sample)
Low (~45 mins/sample)
Impurity Detection
Fails if UV response is low
Fails if ionization is poor
Universal (if protons exist)
Self-Validation Mechanism
DAD Peak Purity Index
79
Br/
81
Br Isotopic Ratio
Multi-peak Integration
Table 2: Reaction Mixture Data (Simulated vs. True Yield)
Data illustrates the analysis of a crude bromination/amination reaction mixture.
Component
HPLC Raw Area % (254 nm)
LC-MS
[M+H]+
qNMR Absolute Assay (True Yield)
RRF-Corrected HPLC Yield
Target: 2-(Aminomethyl)-5-bromobenzonitrile
88.4%
211.97 / 213.97 (1:1)
76.2%
76.5%
Impurity A: Debrominated Byproduct
4.1%
133.08 (Singlet)
12.8%
12.5%
Impurity B: Unreacted Nitrile
7.5%
195.95 / 197.95 (1:1)
11.0%
11.0%
Data Interpretation: The raw HPLC Area % (88.4%) drastically overestimates the purity of the target compound. Because the debrominated byproduct (Impurity A) lacks the heavy bromine atom, its molar absorptivity at 254 nm is significantly lower than the target. qNMR reveals the true absolute assay is only 76.2%. By calculating the RRF from the qNMR data and applying it to the HPLC method, the corrected HPLC yield (76.5%) perfectly aligns with the gold-standard qNMR assay.
References
Benchchem.Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
Enovatia.ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
ACS Publications.The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR.
Spectroscopy Europe.Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
Governors State University.Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
Leitfaden zur Verifizierung des Molekulargewichts von 5-(Aminomethyl)-2-brombenzonitril-hydrochlorid mittels Massenspektrometrie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung In der pharmazeutischen Forschung und der synthetischen Chemie ist die präzise Charakterisierung von neuartigen Molekülen von entscheidender Bede...
Author: BenchChem Technical Support Team. Date: March 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
In der pharmazeutischen Forschung und der synthetischen Chemie ist die präzise Charakterisierung von neuartigen Molekülen von entscheidender Bedeutung. Die exakte Bestimmung des Molekulargewichts ist ein fundamentaler Schritt zur Bestätigung der Identität und Reinheit einer synthetisierten Verbindung. Dieser Leitfaden bietet eine detaillierte technische Übersicht und ein experimentelles Protokoll zur Verifizierung des Molekulargewichts von 5-(Aminomethyl)-2-brombenzonitril-hydrochlorid.
Bei der Zielverbindung handelt es sich um ein substituiertes Benzylamin-Derivat, dessen Struktur und Eigenschaften für die weitere Verwendung in der Wirkstoffforschung genauestens validiert werden müssen. Aufgrund eines wahrscheinlichen Schreibfehlers in der ursprünglichen Anfrage konzentriert sich dieser Leitfaden auf 5-(Aminomethyl)-2-brombenzonitril-hydrochlorid (CAS: 2970891-93-9), dessen Molekülformel C₈H₈BrClN₂ und theoretisches Molekulargewicht 247,52 g/mol beträgt.
Dieser Leitfaden vergleicht die primäre Methode der Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) mit alternativen analytischen Techniken und liefert die wissenschaftliche Begründung für die gewählten experimentellen Ansätze.
Die entscheidende Rolle der Massenspektrometrie
Die Massenspektrometrie ist eine leistungsstarke analytische Technik, die das Masse-zu-Ladungs-Verhältnis (m/z) von Ionen misst.[1][2][3] Für die Strukturbestätigung kleiner Moleküle ist die ESI-MS besonders geeignet, da es sich um eine "weiche" Ionisationsmethode handelt, die typischerweise intakte Molekülionen mit minimaler Fragmentierung erzeugt.[4][5] Dies ist entscheidend, um das exakte Molekulargewicht des intakten Moleküls zu bestimmen.
Bei 5-(Aminomethyl)-2-brombenzonitril-hydrochlorid sind zwei strukturelle Merkmale für die massenspektrometrische Analyse von besonderer Bedeutung:
Die primäre Aminogruppe: Diese Gruppe ist basisch und lässt sich im positiven Ionenmodus leicht protonieren, was zur Bildung eines [M+H]⁺-Ions führt.[6][7] Dies macht die ESI im positiven Modus zur Methode der Wahl.
Das Bromatom: Brom kommt in der Natur in zwei stabilen Isotopen vor, ⁷⁹Br und ⁸¹Br, in einem Verhältnis von annähernd 1:1. Dies führt zu einem charakteristischen Isotopenmuster im Massenspektrum, bei dem zwei Peaks mit einem Abstand von 2 m/z-Einheiten und nahezu gleicher Intensität (ein M- und ein M+2-Peak) auftreten. Dieses Muster ist ein eindeutiger Indikator für das Vorhandensein eines Bromatoms im Molekül.
Experimentelles Protokoll: ESI-MS-Analyse
Dieses Protokoll beschreibt einen validierten Arbeitsablauf zur Bestimmung des Molekulargewichts von 5-(Aminomethyl)-2-brombenzonitril-hydrochlorid mittels ESI-MS.
Probenvorbereitung
Die sorgfältige Probenvorbereitung ist entscheidend für eine qualitativ hochwertige Analyse und zur Vermeidung von Kontaminationen des Massenspektrometers.[8]
Stammlösung: Lösen Sie ca. 1 mg der Substanz in 1 mL HPLC-gradigem Methanol, um eine Stammlösung mit einer Konzentration von 1 mg/mL herzustellen.
Arbeitslösung: Entnehmen Sie 10 µL der Stammlösung und verdünnen Sie diese mit 990 µL einer 50:50-Mischung aus Acetonitril und Wasser, die 0,1 % Ameisensäure enthält. Dies ergibt eine Endkonzentration von ca. 10 µg/mL. Die Zugabe von Ameisensäure fördert die Protonierung des Analyten.[9]
Filtration: Sollte die Lösung Partikel enthalten, muss sie vor der Analyse durch einen 0,22-µm-Spritzenfilter filtriert werden, um ein Verstopfen des Systems zu verhindern.[8]
Massenspektrometrische Analyse
Die Analyse wird typischerweise mit einem hochauflösenden Massenspektrometer, wie einem Quadrupol-Time-of-Flight (Q-TOF) oder einem Orbitrap-System, durchgeführt, das mit einer ESI-Quelle gekoppelt ist.
Injektionsmethode: Direkte Infusion der Probelösung mit einer Flussrate von 5-10 µL/min.
Kegelspannung (Cone Voltage): 20-30 V. Eine moderate Kegelspannung wird gewählt, um eine effiziente Ionisierung zu gewährleisten, aber eine übermäßige Fragmentierung im Quellbereich zu vermeiden.
Desolvatisierungstemperatur: 300-350 °C
Gasfluss (Desolvatisierung): 600-800 L/h
Massenbereich: m/z 50-500
Workflow der ESI-MS-Analyse
Abbildung 1: Schematischer Arbeitsablauf der ESI-MS-Analyse.
Interpretation der Ergebnisse
Das erwartete Massenspektrum sollte ein intensives Signal für das protonierte Molekülion [M+H]⁺ aufweisen. Da das Molekül ein Bromatom enthält, wird dieses Signal als Dublett mit annähernd gleicher Intensität erscheinen.
Molekül (freie Base, M): C₈H₈BrN₂
Molekulargewicht der freien Base (mit ⁷⁹Br): 210,99 g/mol
Molekulargewicht der freien Base (mit ⁸¹Br): 212,99 g/mol
Protoniertes Ion [M+H]⁺ (mit ⁷⁹Br): m/z 211,99
Protoniertes Ion [M+H]⁺ (mit ⁸¹Br): m/z 213,99
Es ist zu beachten, dass das Hydrochlorid-Salz in der ESI-Quelle typischerweise dissoziiert, sodass das detektierte Ion der protonierten freien Base entspricht. Das Chlorid-Gegenion wird im positiven Modus nicht detektiert.
Mögliche Fragmentionen, die bei höherer Kollisionsenergie (Tandem-MS) auftreten können, umfassen den Verlust von Ammoniak (NH₃) oder die Spaltung der Benzyl-Kohlenstoff-Bindung, was zu charakteristischen Fragmenten führt.[11][12][13]
Molekülstruktur und erwartetes Isotopenmuster
Abbildung 2: Struktur und erwartetes Isotopenmuster des Analyten.
Vergleich mit alternativen Methoden
Obwohl die Massenspektrometrie die Methode der Wahl für die exakte Massenbestimmung ist, können andere Techniken ergänzende Informationen liefern oder als Alternative dienen, insbesondere wenn eine Hochleistungs-MS nicht verfügbar ist.
Merkmal
ESI-Massenspektrometrie (ESI-MS)
Kernspinresonanzspektroskopie (NMR)
Größenausschlusschromatographie (SEC)
Prinzip
Messung des Masse-zu-Ladungs-Verhältnisses von Ionen in der Gasphase.
Messung der Resonanzfrequenz von Atomkernen in einem Magnetfeld.
Trennung von Molekülen nach ihrer hydrodynamischen Größe in Lösung.[14][15]
Genauigkeit
Sehr hoch (bis in den ppm-Bereich), liefert exakte Masse.
Indirekte Methode zur Molekulargewichtsbestimmung durch Endgruppenanalyse.[16] Weniger präzise für kleine Moleküle.
Gering, liefert eine relative Molekulargewichtsverteilung im Vergleich zu Standards.[17]
Exzellent für die Strukturaufklärung, weniger für die exakte Massenbestimmung.
Hauptsächlich für Polymere und große Biomoleküle; begrenzt nützlich für kleine Moleküle.[17]
Durchsatz
Hoch, schnelle Analysezeiten.
Mittel bis niedrig, längere Akquisitionszeiten.
Mittel, abhängig von der chromatographischen Laufzeit.
Kernspinresonanzspektroskopie (NMR)
Die NMR-Spektroskopie ist das wichtigste Werkzeug zur Aufklärung der Molekülstruktur.[18][19] Obwohl sie nicht direkt die Masse misst, kann sie durch die Analyse von Endgruppen im Verhältnis zu den repetitiven Einheiten in Polymeren zur Schätzung des Molekulargewichts verwendet werden.[16][20] Für kleine Moleküle wie das hier untersuchte ist die NMR-Spektroskopie unerlässlich, um die korrekte Struktur und die Position der funktionellen Gruppen zu bestätigen, was die Ergebnisse der Massenspektrometrie untermauert.
Größenausschlusschromatographie (SEC)
Die SEC, auch Gel-Permeations-Chromatographie (GPC) genannt, trennt Moleküle basierend auf ihrer Größe in Lösung.[14][17][21][22] Während sie für die Charakterisierung der Molekulargewichtsverteilung von Polymeren von zentraler Bedeutung ist, ist ihre Auflösung für kleine Moleküle in der Regel unzureichend, um eine genaue Molekulargewichtsbestimmung zu ermöglichen.[17] Sie ist daher für die Verifizierung des Molekulargewichts dieser spezifischen Verbindung nicht die Methode der ersten Wahl.
Fazit
Die Elektrospray-Ionisations-Massenspektrometrie ist die überlegene und empfohlene Methode zur präzisen und zuverlässigen Verifizierung des Molekulargewichts von 5-(Aminomethyl)-2-brombenzonitril-hydrochlorid. Die charakteristische Signatur des protonierten Molekülions [M+H]⁺ sowie das unverkennbare 1:1-Isotopenmuster des Broms liefern eine eindeutige Bestätigung der Identität und des Molekulargewichts der Verbindung. Während die NMR-Spektroskopie entscheidende, komplementäre Strukturinformationen liefert, ist die SEC für diese spezielle Anwendung weniger geeignet. Die Kombination aus einem sorgfältig ausgearbeiteten experimentellen Protokoll und einem fundierten Verständnis der zugrunde liegenden analytischen Prinzipien gewährleistet eine vertrauenswürdige und wissenschaftlich fundierte Charakterisierung dieses wichtigen Moleküls.
Referenzen
Cooks, R. G., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Verfügbar unter: [Link]
Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry. Verfügbar unter: [Link]
Phenomenex Inc. (2025). Key Applications and Advantages of Size-Exclusion Chromatography (SEC). Verfügbar unter: [Link]
ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Verfügbar unter: [Link]
Wiley Online Library. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Verfügbar unter: [Link]
Scite.ai. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Verfügbar unter: [Link]
ResearchGate. (n.d.). Application of NMR spectroscopy in molecular weight determination of polymers. Verfügbar unter: [Link]
Longo, C. (n.d.). Size-Exclusion Chromatography: A Fundamental Concept and Methodology. Longdom Publishing. Verfügbar unter: [Link]
Wiley Online Library. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Verfügbar unter: [Link]
ResearchGate. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Verfügbar unter: [Link]
Spark904. (n.d.). NMR technique for average molecular weight determination of polymers. Verfügbar unter: [Link]
Lab Manager. (2025). Mass Spectrometry in Analytical Chemistry: Methods and Applications. Verfügbar unter: [Link]
Omics Playground. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Verfügbar unter: [Link]
University of Bristol. (n.d.). Sample preparation for the ES/MS. Verfügbar unter: [Link]
The Analytical Scientist. (2016). An Education in ESI. Verfügbar unter: [Link]
Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Verfügbar unter: [Link]
PubMed. (n.d.). Nuclear magnetic resonance spectroscopy of high-molecular-weight proteins. Verfügbar unter: [Link]
ACS Publications. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education. Verfügbar unter: [Link]
PubMed. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Verfügbar unter: [Link]
Wikipedia. (n.d.). Mass spectrometry. Verfügbar unter: [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Verfügbar unter: [Link]
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Verfügbar unter: [Link]
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Verfügbar unter: [Link]
De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Verfügbar unter: [Link]
ERIC. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education. Verfügbar unter: [Link]
PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Verfügbar unter: [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Verfügbar unter: [Link]
ResearchGate. (2025). Determination of primary, secondary and tertiary aliphatic and aromatic amines, nitrogen heterocycles, and alkanolamines in indoor air by HPLC-ESI-MS. Verfügbar unter: [Link]
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Verfügbar unter: [https://nebiolab.com/positive-and-negative-mode-in-mass-spectroscopy-lc-ms-ms-method/]([Link] spectroscopy-lc-ms-ms-method/)
Royal Society of Chemistry. (n.d.). Sample preparation and direct electrospray ionization on a tip column for rapid mass spectrometry analysis of complex samples. Analyst. Verfügbar unter: [Link]
LCGC International. (2026). Electrospray Ionization for Mass Spectrometry. Verfügbar unter: [Link]
Shimadzu. (n.d.). eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Verfügbar unter: [Link]
Taylor & Francis Online. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Verfügbar unter: [Link]
In-Depth CoA Interpretation & Comparison Guide: 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
As a Senior Application Scientist in pharmaceutical development, interpreting a Certificate of Analysis (CoA) goes far beyond checking boxes for purity percentages. It requires a mechanistic understanding of the molecule...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, interpreting a Certificate of Analysis (CoA) goes far beyond checking boxes for purity percentages. It requires a mechanistic understanding of the molecule, its degradation pathways, and how its specific salt form interacts with downstream synthetic workflows.
This guide provides a comprehensive, objective analysis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride (CAS: 2684295-09-6) [1], a highly versatile bifunctional building block widely used in the synthesis of kinase inhibitors and GPCR ligands. We will deconstruct its CoA parameters against regulatory standards, compare its performance against its free base alternative, and provide self-validating experimental protocols for its application.
Comparative Analysis: Hydrochloride Salt vs. Free Base
When sourcing 2-(Aminomethyl)-5-bromobenzonitrile, researchers must choose between the free base (CAS: 1261726-31-1) [2] and the hydrochloride (HCl) salt. While the free base allows for direct use in cross-coupling reactions, the HCl salt is overwhelmingly preferred in rigorous drug development programs.
The Causality of Stability:
In its free base form, the primary amine is electron-rich and highly nucleophilic. Over time, especially under thermal stress or atmospheric exposure, this amine can undergo oxidative degradation or intermolecular condensation (e.g., attacking the electrophilic nitrile carbon of adjacent molecules). By protonating the amine to form the HCl salt, the lone pair of electrons is sequestered. This completely shuts down nucleophilic degradation pathways, extending the shelf life from months to years.
Quantitative Performance Comparison
Parameter
2-(Aminomethyl)-5-bromobenzonitrile HCl
2-(Aminomethyl)-5-bromobenzonitrile (Free Base)
CAS Number
2684295-09-6
1261726-31-1
Physical State
Off-white to pale yellow crystalline powder
Viscous oil or low-melting solid
Oxidative Stability
High (Stable at RT for >24 months)
Low (Prone to oxidation/darkening over time)
Solubility Profile
Water, Methanol, DMSO
DCM, Ethyl Acetate, THF
Hygroscopicity
Moderate (Requires desiccant storage)
Low
Downstream Utility
Requires +1.0 equiv base for cross-coupling
Direct use in cross-coupling
Deconstructing the Certificate of Analysis (CoA)
A robust CoA for pharmaceutical intermediates must align with the International Council for Harmonisation (ICH) guidelines. Here is how to interpret the critical parameters for this specific compound.
Identity Testing (NMR, IR, LC-MS)
Identity tests must confirm the exact regiochemistry of the molecule. Bromination of benzonitriles can yield multiple isomers (e.g., 4-bromo or 6-bromo derivatives).
1H-NMR: Look for the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring. The aminomethyl protons (
) should appear as a distinct singlet or broad multiplet shifted downfield due to protonation.
LC-MS (ESI+): The mass spectrum should show the
ion (m/z ~211/213, exhibiting the classic 1:1 isotopic ratio of Bromine).
Chromatographic Purity (HPLC-UV)
Purity is typically assessed via HPLC at 254 nm. According to ICH Q3A(R2) guidelines for impurities in new drug substances, unspecified impurities should generally be controlled to
depending on the maximum daily dose of the final API [3]. For early-stage intermediates, a purity of
is standard, but the profile of impurities (e.g., des-bromo or di-bromo analogues) is more critical than the absolute number, as these will propagate through transition-metal catalyzed steps.
Water Content & Residuals
Karl Fischer Titration: Because HCl salts are inherently hygroscopic, water content must be strictly monitored (
). Excess water will quench sensitive organometallic catalysts in downstream steps.
ICP-MS: If the intermediate was synthesized using metal catalysis, residual heavy metals (e.g., Pd, Fe) must be quantified to comply with ICH Q3D elemental impurity limits.
Logical workflow for CoA generation and batch release based on ICH regulatory guidelines.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, analytical and synthetic workflows must be designed as self-validating systems. This means incorporating internal controls that prove the method is working before the results are accepted.
This protocol incorporates System Suitability Testing (SST) as mandated by ICH Q2(R2) [4] to validate the analytical procedure prior to batch release.
Methodology:
Mobile Phase Preparation: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA ensures the primary amine remains fully protonated, preventing peak tailing on silica-based C18 columns.
System Suitability Solution (SST): Prepare a solution containing 2-(Aminomethyl)-5-bromobenzonitrile HCl and a known standard of its 4-bromo isomer (1 mg/mL total).
Self-Validation Check: Inject the SST solution. The run is only valid if the chromatographic resolution (
) between the 5-bromo and 4-bromo isomers is
, and the tailing factor for the main peak is
.
Sample Analysis: Inject the batch sample (in triplicate). Calculate the relative standard deviation (RSD). An RSD
validates the precision of the injection sequence.
Protocol B: Buchwald-Hartwig Amination using the HCl Salt
When utilizing the HCl salt in Pd-catalyzed cross-couplings, the stoichiometry of the base must be carefully adjusted.
Mechanistic Causality: Strong bases like Sodium tert-butoxide (
) can cause unwanted side reactions with the nitrile group. Cesium carbonate (
) is preferred. However, because the starting material is an HCl salt, the first equivalent of base is entirely consumed neutralizing the HCl to liberate the free amine. Therefore, a minimum of 2.0 to 3.0 equivalents of base must be used to ensure the catalytic cycle can proceed.
Methodology:
Reagent Loading: To an oven-dried Schlenk tube, add 2-(Aminomethyl)-5-bromobenzonitrile HCl (1.0 equiv), the secondary amine coupling partner (1.2 equiv),
(0.05 equiv), and XPhos (0.1 equiv).
Stoichiometric Base Addition: Add
(3.0 equiv). Self-Validation Control: Run a parallel micro-scale reaction with only 1.0 equiv of base; failure of this control confirms the base is being appropriately consumed by the HCl salt in the main reaction.
Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge the mixture with dry
for 15 minutes to remove dissolved oxygen, which would rapidly oxidize the active
species.
Reaction: Seal the tube and heat at 100°C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for column chromatography.
Step-by-step Buchwald-Hartwig amination workflow adapted for HCl salt precursors.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Available at:[Link]
U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." Available at:[Link]
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of experimental design. The compound 2-(Aminomethyl)-5-bromobenzonitrile hydrochlor...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as a critical extension of experimental design. The compound 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride presents a unique intersection of chemical hazards due to its specific functional groups. Proper disposal requires an understanding of its molecular behavior to prevent environmental contamination, avoid dangerous cross-reactions, and ensure laboratory safety.
Here is the comprehensive, self-validating logistics and disposal protocol for handling this compound.
Physicochemical Properties & Hazard Causality
To design a robust disposal protocol, we must first deconstruct the molecule. Every step in our waste management workflow is dictated by the causality of these three functional groups: the aryl bromide, the nitrile, and the amine hydrochloride.
Property
Value
Mechanistic Implication for Disposal
Chemical Formula
C8H8BrClN2
Contains halogens (Br, Cl) and nitrogen, dictating specific incineration pathways.
Molecular Weight
247.52 g/mol
Heavy organic salt; exists as a solid at room temperature, posing dust inhalation risks.
Functional Group 1
Aryl Bromide
Classifies as a halogenated organic. Requires high-temperature rotary kiln incineration to prevent dioxin/furan formation.
Functional Group 2
Nitrile (-C≡N)
Generally stable, but poses a theoretical risk of hydrogen cyanide (HCN) release under extreme acidic/basic conditions or strong oxidation.
Functional Group 3
Amine Hydrochloride
Water-soluble and slightly acidic. Can cause localized corrosion or cross-react with strong oxidizers in mixed waste streams.
Causality Insight: The presence of the bromine atom mandates that this compound cannot be routed through standard non-halogenated solvent waste streams. According to the [1], halogenated organics require specialized treatment (typically rotary kiln incineration equipped with caustic scrubbers) to neutralize the hydrobromic acid (HBr) gas produced during combustion. Furthermore, the nitrile group requires strict segregation from strong acids to prevent the accidental generation of toxic volatiles.
Workflow 1: Routine Waste Segregation and Disposal
This methodology ensures compliance with [2] for managing mixed chemical waste.
Step 1: Segregation at the Source
Identify Waste State: Determine if the waste is a solid (e.g., unused powder, contaminated weighing paper, empty vials) or liquid (e.g., reaction filtrates, HPLC effluent).
Labeling: Affix a hazardous waste label immediately upon generation. The label must explicitly state "Halogenated Organic Waste" and list "2-(Aminomethyl)-5-bromobenzonitrile hydrochloride" as the primary constituent. Do not use chemical abbreviations.
Step 2: Liquid Waste Management
Container Selection: Use a high-density polyethylene (HDPE) or glass carboy compatible with the solvent matrix.
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong reducing agents, which could react exothermically with the amine or nitrile groups.
Volume Control: Do not fill the container beyond 90% capacity to allow for vapor expansion. Keep the container capped at all times unless actively adding waste.
Step 3: Solid Waste Management
Double-Bagging: Place contaminated solids (pipette tips, gloves, bench paper) into a clear, sealable polyethylene bag.
Secondary Containment: Place the sealed bag into a designated, rigid solid hazardous waste bin lined with a secondary bag.
Step 4: Transfer to Satellite Accumulation Area (SAA)
Store the sealed containers in a designated SAA with secondary containment trays to prevent floor drain contamination.
Request a waste pickup from your Environmental Health and Safety (EHS) department before the container reaches the 55-gallon limit or the 6-month accumulation time limit.
Decision tree for the segregation and disposal of halogenated nitrile waste.
Workflow 2: Accidental Spill Response and Decontamination
Because this compound is a hydrochloride salt, it exists as a fine powder that can easily aerosolize. Standard liquid spill kits are insufficient. This protocol aligns with the[3].
Step 1: Assessment and PPE
Evacuate and Ventilate: If a large quantity (>50g) is spilled outside a fume hood, evacuate the immediate area and increase room ventilation to disperse potential dust.
Don PPE: Put on double nitrile gloves (to protect against the halogenated organic), tightly fitting safety goggles, and an N95 or P100 particulate respirator to prevent inhalation of the acidic dust.
Step 2: Containment (Dust Suppression)
Avoid Dry Sweeping: Never use a dry brush or broom, as this will aerosolize the toxic powder and increase inhalation risk.
Dampen the Spill: Lightly mist the spilled powder with water or a mild soapy solution using a spray bottle. The hydrochloride salt is highly water-soluble, and dampening it will immediately suppress dust formation.
Step 3: Collection and Decontamination
Wipe Up: Use damp absorbent pads or paper towels to wipe up the dampened compound, working from the outside edges toward the center to prevent spreading.
Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 1-5% sodium bicarbonate) to neutralize any residual acidity from the hydrochloride salt, followed by a final water rinse.
Waste Packaging: Place all contaminated pads, gloves, and cleanup materials into a heavy-duty hazardous waste bag. Label it as "Spill Debris: 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride" and route it to the solid halogenated waste stream.
Step-by-step spill response protocol emphasizing dust suppression and decontamination.
References
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link][2]
American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS.org.[Link][3]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Aminomethyl)-5-bromobenzonitrile Hydrochloride
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. This guide provides essential safety and logistical information for the handli...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. This guide provides essential safety and logistical information for the handling of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, a compound requiring meticulous management in a laboratory environment. The following protocols are designed to foster a secure research setting by minimizing risk and ensuring procedural clarity for researchers, scientists, and drug development professionals.
Hazard Assessment
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride and its analogs are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data from structurally similar compounds, this substance should be treated as toxic if swallowed, harmful in contact with skin, a cause of serious eye irritation, and a potential skin and respiratory irritant.[1][2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride. The following table summarizes the minimum required PPE. For tasks with a higher risk of exposure, such as handling large quantities or potential for aerosolization, enhanced protection is recommended.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Tightly fitting safety goggles or a full-face shield.[1][6]
Standard safety glasses do not provide a sufficient seal to protect against fine dust particles or splashes. Goggles or a face shield are essential to prevent serious eye irritation.[2][5]
Gloves must be inspected for any defects before use and should be disposed of immediately after handling the compound. Double gloving is advised for enhanced protection.[6]
Body Protection
A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[5][6]
This protects the skin from accidental contact and contamination of personal clothing.
Respiratory Protection
A NIOSH/MSHA-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[2][6] All work with the solid compound should be conducted in a certified chemical fume hood.[6]
This is to prevent respiratory tract irritation from inhalation of the compound's dust.[5]
Foot Protection
Closed-toe shoes are required at all times in the laboratory.[6]
This is a standard laboratory practice to protect feet from spills and falling objects.
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
1. Preparation:
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.
Fume Hood: Verify that a certified chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions must be performed within the fume hood.[6]
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, inside the fume hood before opening the chemical container.
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][7]
2. Handling the Compound:
Container Handling: Carefully open the container of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride inside the fume hood to avoid generating dust.[5]
Weighing: Use a low-dust weighing technique. Weigh the compound on weighing paper or in a suitable container within the fume hood.
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Personal Hygiene: Do not eat, drink, or smoke when handling this product.[1][2] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][8]
3. Spill Management:
Minor Spills: In the event of a small spill, clean it up immediately.[5] Avoid generating dust.[5] Use dry clean-up procedures such as gently sweeping or vacuuming (with a HEPA-filtered vacuum) the material into a labeled, sealed container for disposal.[5]
Major Spills: For larger spills, evacuate the area and alert the appropriate emergency response personnel.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride and any contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation: Collect all waste containing this compound, including excess reagent, contaminated gloves, weighing paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container.[9]
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(Aminomethyl)-5-bromobenzonitrile hydrochloride".[9]
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5][9]
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][9] Do not dispose of this chemical down the drain or in the regular trash.[1][9]
Emergency Procedures: Preparedness is Key
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][9]
Skin Contact: In case of skin contact, immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention if irritation persists.[2]
Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[2]
Ingestion: If swallowed, rinse the mouth with water.[1][2] Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.[1][2]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride.
References
2-Amino-5-bromobenzonitrile - Safety Data Sheet. Fisher Scientific. Available from: [Link]
2-Amino-5-bromobenzonitrile. PubChem. Available from: [Link]